Product packaging for Valinamide(Cat. No.:CAS No. 4540-60-7)

Valinamide

Cat. No.: B3267577
CAS No.: 4540-60-7
M. Wt: 116.16 g/mol
InChI Key: XDEHMKQLKPZERH-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Valinamide, particularly its L-form hydrochloride salt (CAS 3014-80-0), is a chemical derivative of the essential branched-chain amino acid L-valine. With a molecular formula of C5H13ClN2O and a molecular weight of 152.62 g/mol, it is a solid compound soluble in methanol . This compound serves as a valuable building block and intermediate in organic synthesis and pharmaceutical research. It has been utilized as a reagent in the synthesis of alkylpyrazines and compounds with elastase inhibitory activity . In biochemical contexts, studies on valine biosynthesis in Saccharomyces cerevisiae have shown that this compound, unlike the parent amino acid valine, exerts no feedback inhibitory effect on the enzyme acetohydroxyacid synthase (AHAS) . This specific property makes it a compound of interest in metabolic pathway studies. As a valine analog, it is also of significant research value for probing amino acid metabolism, enzyme mechanisms, and protein interactions. This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12N2O B3267577 Valinamide CAS No. 4540-60-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H2,7,8)/t4-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEHMKQLKPZERH-BYPYZUCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196502
Record name Valinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4540-60-7, 20108-78-5
Record name Valinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004540607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Valinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.463
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VALINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCM10841JE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of Valinamide from Valine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of valinamide from its parent amino acid, L-valine. The synthesis is a multi-step process involving the protection of the amino group, activation of the carboxylic acid, amidation, and subsequent deprotection. This document details the experimental protocols for these key transformations, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and reaction mechanisms.

Overview of the Synthetic Strategy

The conversion of L-valine to L-valinamide is a common transformation in peptide chemistry and the synthesis of chiral building blocks. A straightforward approach involves three primary stages:

  • N-Protection: The amino group of L-valine is protected to prevent its reaction in the subsequent amidation step. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability and ease of removal under acidic conditions.

  • Amide Formation: The carboxylic acid of N-Boc-L-valine is activated and then reacted with an ammonia (B1221849) source to form the primary amide, N-Boc-L-valinamide. Common coupling agents for this transformation include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and minimize side reactions.

  • N-Deprotection: The Boc protecting group is removed from N-Boc-L-valinamide to yield the final product, L-valinamide, typically as a hydrochloride salt.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound from valine.

Table 1: Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Purpose
L-ValineC₅H₁₁NO₂117.15Starting Material
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)C₁₀H₁₈O₅218.25Amino-protecting agent
N-Boc-L-valineC₁₀H₁₉NO₄217.26Protected Intermediate
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)C₈H₁₇N₃155.24Coupling Agent
1-Hydroxybenzotriazole (HOBt)C₆H₅N₃O135.13Coupling Additive
Ammonium Chloride (NH₄Cl)NH₄Cl53.49Ammonia Source
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.24Base
N-Boc-L-valinamideC₁₀H₂₀N₂O₃216.28Protected Product
Hydrochloric acid (HCl) in Dioxane (4M)HCl36.46Deprotection Reagent
L-Valinamide hydrochlorideC₅H₁₃ClN₂O152.62Final Product

Table 2: Reaction Conditions and Yields

StepKey ReagentsSolventTemperatureTimeTypical Yield
N-Boc ProtectionL-Valine, Boc₂O, NaOHTHF/Water10°C to RT2 hours55%
AmidationN-Boc-L-valine, EDC, HOBt, NH₄Cl, DIPEADMF0°C to RT12-24 hours70-90% (general amide coupling)
N-DeprotectionN-Boc-L-valinamide, 4M HCl in DioxaneDioxaneRoom Temperature1-4 hours>90%

Table 3: Spectroscopic Data for L-Valinamide Hydrochloride

TechniqueSolventChemical Shifts (δ) / Wavenumber (cm⁻¹)
¹H NMRD₂OConsistent with the structure of L-valinamide.
¹³C NMRD₂OConsistent with the structure of L-valinamide.
ATR-IR-Characteristic peaks for amine, amide, and alkyl groups.

Experimental Protocols

Step 1: Synthesis of N-Boc-L-valine

This protocol is adapted from the procedure described by PrepChem.

Materials:

  • L-valine (29 g)

  • 1N Sodium hydroxide (B78521) (NaOH) solution (250 mL)

  • Tetrahydrofuran (THF) (150 mL)

  • Di-tert-butyl dicarbonate (Boc-Cl can be used as an alternative, as in the reference) (100 mL)

  • 2N NaOH solution

  • 0.5 M Citric acid solution

  • Ethyl acetate (B1210297)

  • Petroleum ether

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve L-valine in 1N aqueous NaOH and adjust the total volume to 400 mL with water.

  • Add THF to the solution.

  • While stirring vigorously at 10°C, add Boc₂O in portions. Maintain the pH between 8 and 9 by adding 2N NaOH solution as needed.

  • After two hours, extract the mixture with diethyl ether to remove any unreacted Boc₂O.

  • Acidify the aqueous layer with a 0.5 M citric acid solution, which will cause an oily substance to precipitate.

  • Extract the precipitate with ethyl acetate.

  • Wash the ethyl acetate extract with a small amount of water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Add petroleum ether to the concentrated extract and allow it to stand in a refrigerator to induce crystallization.

  • Filter the crystals and dry to obtain N-Boc-L-valine.

Step 2: Synthesis of N-Boc-L-valinamide

This protocol is a representative procedure for EDC/HOBt mediated amide coupling with an ammonia source.

Materials:

  • N-Boc-L-valine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Ammonium chloride (NH₄Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Boc-L-valine (1.0 eq), HOBt (1.2 eq), and NH₄Cl (1.2 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0°C in an ice bath.

  • Add DIPEA (2.5 eq) to the mixture.

  • Add EDC (1.2 eq) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield N-Boc-L-valinamide.

Step 3: Synthesis of L-Valinamide Hydrochloride (Boc Deprotection)

This is a general procedure for the acidic removal of a Boc protecting group.

Materials:

Procedure:

  • Dissolve N-Boc-L-valinamide in a minimal amount of 1,4-dioxane.

  • Add the 4M HCl in 1,4-dioxane solution (typically a 10-20 fold excess of HCl).

  • Stir the mixture at room temperature for 1 to 4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, the product, L-valinamide hydrochloride, will often precipitate.

  • The solid can be collected by filtration and washed with diethyl ether to remove any organic impurities.

  • Dry the product under vacuum.

Visualizations

Synthetic Workflow

Synthesis_Workflow Valine L-Valine BocValine N-Boc-L-valine Valine->BocValine Boc₂O, NaOH THF/H₂O Bocthis compound N-Boc-L-valinamide BocValine->Bocthis compound EDC, HOBt, NH₄Cl DIPEA, DMF This compound L-Valinamide HCl Bocthis compound->this compound 4M HCl in Dioxane

Caption: Overall synthetic workflow for the preparation of L-valinamide hydrochloride from L-valine.

EDC/HOBt Coupling Mechanism

EDC_HOBt_Mechanism cluster_activation Carboxylic Acid Activation cluster_amidation Amide Bond Formation BocValOH N-Boc-L-valine (R-COOH) O_Acyl O-Acylisourea Intermediate BocValOH->O_Acyl + EDC EDC EDC->O_Acyl ActiveEster HOBt Active Ester O_Acyl->ActiveEster + HOBt HOBt HOBt Bocthis compound N-Boc-L-valinamide (R-CONH₂) ActiveEster->Bocthis compound + NH₃ Ammonia Ammonia (NH₃)

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

An In-depth Technical Guide to (2S)-2-Amino-3-methylbutanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (2S)-2-Amino-3-methylbutanamide hydrochloride, also known as L-Valinamide hydrochloride. It is a derivative of the essential amino acid L-valine and serves as a crucial building block in pharmaceutical research and organic synthesis.[1] This guide consolidates its chemical structure, physicochemical properties, and relevant experimental protocols.

Chemical Identity and Structure

(2S)-2-Amino-3-methylbutanamide hydrochloride is the hydrochloride salt of L-valinamide. The presence of the amide functional group and its formation as a salt enhance its stability and solubility in aqueous solutions.[1] Its chiral center, derived from the L-valine precursor, makes it a valuable component in stereospecific synthesis.[1]

Chemical Structure:

  • IUPAC Name: (2S)-2-amino-3-methylbutanamide;hydrochloride[2]

  • Synonyms: L-Valinamide hydrochloride, H-Val-NH2·HCl, L-Valine amide hydrochloride[1]

  • Molecular Formula: C₅H₁₃ClN₂O[3]

  • SMILES: CC(C)--INVALID-LINK--N.Cl[3]

  • InChI Key: XFCNYSGKNAWXFL-WCCKRBBISA-N

Physicochemical Properties

A summary of the key physicochemical properties is presented below. This data is essential for designing experimental conditions, formulation development, and analytical method development.

PropertyValueReference
Molecular Weight 152.62 g/mol [3]
Appearance White crystalline powder/solid[4]
Melting Point 266-270 °C (lit.)
Solubility Soluble in water[4]
Optical Activity [α]25/D +25.8°, c = 1 in H₂O
Hydrogen Bond Donor Count 3[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 1[3]
Applications in Research and Development

L-Valinamide hydrochloride is primarily utilized as a reagent and intermediate in synthetic chemistry.

  • Peptide Synthesis: It serves as a fundamental building block in both solution-phase and solid-phase peptide synthesis.

  • Heterocyclic Chemistry: It is a reagent used in the synthesis of various compounds, including alkylpyrazines.[5]

  • Drug Discovery: As a derivative of an amino acid, it is explored in medicinal chemistry for creating novel bioactive molecules and as a potential elastase inhibitor.[1][5] It is also an important intermediate for certain antiepileptic drugs.[6]

Experimental Protocols & Methodologies

Detailed experimental procedures are critical for reproducibility. Below is a representative protocol for the synthesis of the title compound.

Protocol 1: Synthesis of (2S)-2-Amino-3-methylbutanamide hydrochloride

This protocol outlines a common laboratory-scale synthesis starting from the parent amino acid, L-valine. The general approach involves the protection of the amino group, activation of the carboxyl group, amidation, and final deprotection and salt formation.

Objective: To synthesize (2S)-2-Amino-3-methylbutanamide hydrochloride from L-valine.

Materials:

  • L-Valine

  • Thionyl chloride (SOCl₂)

  • Methanol (B129727) (anhydrous)

  • Ammonia (B1221849) (solution in methanol)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and stirring equipment

  • Rotary evaporator

Methodology:

  • Esterification (Formation of L-Valine methyl ester hydrochloride):

    • Suspend L-valine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Cool the suspension in an ice bath.

    • Slowly add thionyl chloride dropwise to the cooled suspension while stirring.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude L-Valine methyl ester hydrochloride as a white solid.

  • Amidation (Formation of L-Valinamide):

    • Dissolve the crude ester from the previous step in a saturated solution of ammonia in methanol.

    • Seal the reaction vessel and stir at room temperature for 24-48 hours.

    • Monitor the reaction for the disappearance of the starting ester by TLC.

    • Once the reaction is complete, evaporate the solvent and excess ammonia under reduced pressure to yield crude L-valinamide.

  • Salt Formation (Formation of L-Valinamide hydrochloride):

    • Dissolve the crude L-valinamide in a minimal amount of a suitable solvent like methanol or isopropanol (B130326).

    • Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or by bubbling dry HCl gas) while stirring.[7]

    • The hydrochloride salt will precipitate out of the solution.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with cold diethyl ether to remove any non-polar impurities.

    • Dry the final product, (2S)-2-Amino-3-methylbutanamide hydrochloride, under vacuum.

Characterization:

  • Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.[8]

Visualizations

Logical and Workflow Diagrams

The following diagrams illustrate the relationships between the parent amino acid and its derivatives, as well as a typical experimental workflow for synthesis and purification.

cluster_0 Chemical Relationship L_Valine L-Valine (Amino Acid) L_Valinamide L-Valinamide (Amide) L_Valine->L_this compound Amidation L_Valinamide_HCl (2S)-2-Amino-3-methylbutanamide Hydrochloride (Salt) L_this compound->L_Valinamide_HCl + HCl

Caption: Relationship between L-Valine and its amide derivatives.

cluster_1 Synthetic Workflow Start Start: L-Valine Step1 Esterification (+ MeOH, SOCl₂) Start->Step1 Step2 Amidation (+ NH₃/MeOH) Step1->Step2 Step3 Salt Formation (+ HCl) Step2->Step3 Step4 Purification (Filtration & Washing) Step3->Step4 End Final Product: L-Valinamide HCl Step4->End

Caption: General workflow for the synthesis of L-Valinamide HCl.

References

Valinamide: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Valinamide, a derivative of the essential amino acid valine. The document details its chemical properties, applications in scientific research, and relevant biochemical pathways. The information is intended to support researchers and professionals in drug development and related fields.

Core Chemical and Physical Data

This compound is commercially available as both a free base and a hydrochloride salt. The hydrochloride form enhances stability and solubility in aqueous solutions. Key quantitative data for both forms are summarized below.

PropertyThis compoundL-Valinamide Hydrochloride
CAS Number 4540-60-7[1]3014-80-0[2][3]
Molecular Formula C₅H₁₂N₂O[1]C₅H₁₂N₂O•HCl[2]
Molecular Weight 116.16 g/mol 152.62 g/mol [2]
IUPAC Name (2S)-2-amino-3-methylbutanamide[1](2S)-2-amino-3-methylbutanamide hydrochloride[2]
Synonyms L-Valinamide, Valine amide, S-Valinamide[1]L-Val-NH2•HCl[2]
Appearance White to off-white crystalline solid[4]White to off-white powder
Melting Point Not specified266-270 °C
Optical Activity Not specified[α]25/D +25.8°, c = 1 in H₂O

Applications in Research and Drug Development

This compound and its derivatives are primarily utilized as building blocks in organic and medicinal chemistry. Their structural similarity to the amino acid valine makes them valuable intermediates in the synthesis of more complex molecules.

Peptide Synthesis: L-Valinamide hydrochloride is a key reagent in peptide synthesis.[3] Its amide functionality provides stability and is compatible with standard peptide coupling reactions, allowing for the incorporation of valine residues into peptide chains. This is crucial for the development of peptidomimetics and other peptide-based therapeutics.

Synthesis of Bioactive Molecules: this compound serves as a precursor in the creation of various bioactive molecules. For instance, it is used in the synthesis of alkylpyrazines and compounds with elastase inhibitory activity.[5] Its chiral nature is particularly important in stereoselective synthesis, where the specific three-dimensional arrangement of atoms is critical for biological activity.

Drug Discovery: In pharmaceutical development, D-Valine amide hydrochloride is employed in the synthesis of drugs, particularly those targeting metabolic disorders.[6] The structural features of this compound derivatives are of interest for their potential interactions with biological targets like enzymes and receptors.[4]

Experimental Protocols: A Methodological Framework

While specific, detailed protocols for the synthesis of this compound itself are proprietary and vary by manufacturer, the general chemical principles for amide and peptide synthesis are well-established. Below is a conceptual outline of the methodologies involved.

General Amide Synthesis

The synthesis of an amide, such as this compound, from its corresponding carboxylic acid (Valine) typically involves the activation of the carboxyl group followed by reaction with an amine source.

Conceptual Workflow for Amide Synthesis:

cluster_start Starting Materials cluster_activation Activation Step cluster_coupling Coupling Reaction Amino_Acid L-Valine (Carboxylic Acid) Activated_Intermediate Activated Valine (e.g., O-acylisourea) Amino_Acid->Activated_Intermediate + Activating Agent Amine_Source Ammonia or Ammonium Salt Activating_Agent Coupling Reagent (e.g., DCC, EDC) Product L-Valinamide Activated_Intermediate->Product + Amine Source Byproduct Byproduct

Caption: Conceptual workflow for the synthesis of this compound from L-Valine.

Peptide Coupling

In peptide synthesis, this compound can be coupled with other amino acids or peptide fragments. This process involves the formation of a peptide bond between the amino group of this compound and the carboxyl group of another amino acid.

Experimental Workflow for Peptide Coupling:

Start Protected Amino Acid (e.g., Boc-AA-OH) Reaction_Mix Reaction Mixture in Solvent (e.g., DMF) Start->Reaction_Mix Coupling_Reagent Coupling Reagent (e.g., HBTU, HATU) Coupling_Reagent->Reaction_Mix Valinamide_HCl L-Valinamide Hydrochloride Valinamide_HCl->Reaction_Mix Base Base (e.g., DIPEA) Base->Reaction_Mix Stir Stir at Room Temperature Reaction_Mix->Stir Workup Aqueous Workup and Extraction Stir->Workup Purification Purification (e.g., Chromatography) Workup->Purification Dipeptide Protected Dipeptide (Boc-AA-Val-NH2) Purification->Dipeptide

Caption: General experimental workflow for peptide coupling using L-Valinamide hydrochloride.

Potential Signaling Pathway Involvement

Direct research on the specific signaling pathways modulated by this compound is limited. However, given its structural relationship to L-valine, it is plausible that this compound or its metabolites could influence pathways sensitive to amino acid concentrations.

One such pathway is the mammalian target of rapamycin (B549165) (mTOR) signaling pathway , which is a central regulator of cell growth, proliferation, and protein synthesis. Amino acids, including valine, are known to activate the mTOR complex 1 (mTORC1).[7] This activation is crucial for processes like milk protein synthesis in mammary epithelial cells.[7]

Simplified mTORC1 Activation by Amino Acids:

Valine L-Valine TAS1R1_R3 TAS1R1/TAS1R3 Receptor Valine->TAS1R1_R3 Binds to Ca_Influx Intracellular Ca²⁺ Increase TAS1R1_R3->Ca_Influx Triggers mTORC1 mTORC1 Activation Ca_Influx->mTORC1 Leads to Protein_Synthesis Protein Synthesis (e.g., Milk Proteins) mTORC1->Protein_Synthesis Promotes

Caption: Simplified signaling pathway of mTORC1 activation by L-valine.

Safety and Handling

This compound is classified with several hazard statements, including the potential to cause an allergic skin reaction, serious eye irritation, and suspected damage to fertility.[1] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical compound with significant applications in peptide synthesis and as an intermediate in the development of new pharmaceutical agents. Its chirality and reactivity make it a valuable tool for medicinal chemists and researchers. While its direct biological signaling roles are not extensively characterized, its relationship to L-valine suggests potential interactions with amino acid sensing pathways such as mTOR. Further research is warranted to fully elucidate the biological activities and therapeutic potential of this compound and its derivatives.

References

An In-Depth Technical Guide to the Solubility of Valinamide in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Valinamide. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for understanding, predicting, and experimentally determining the solubility of this compound. It includes a summary of available data, detailed experimental protocols for solubility determination, and a discussion of the key factors influencing the solubility of this compound.

Introduction to this compound and its Solubility

This compound, the amide derivative of the amino acid valine, is a chiral molecule with significance as a building block in synthetic organic chemistry and pharmaceutical development. Its structure, featuring a primary amine, an amide group, and an isopropyl side chain, dictates its physicochemical properties, including solubility. The presence of polar functional groups capable of hydrogen bonding suggests a propensity for solubility in polar solvents. Conversely, the nonpolar isopropyl group can influence its solubility in less polar organic solvents.

Understanding the solubility of this compound is critical for a range of applications, including:

  • Drug Formulation: For therapeutic applications, achieving the desired concentration in a pharmaceutically acceptable solvent system is paramount for bioavailability and efficacy.

  • Peptide Synthesis: In solid-phase and solution-phase peptide synthesis, the solubility of amino acid derivatives like this compound in various reaction and washing solvents is crucial for reaction efficiency and purity.

  • Crystallization and Purification: Knowledge of solubility in different solvents and at various temperatures is essential for developing effective crystallization and purification protocols.

Factors Influencing this compound Solubility

The dissolution of a solid solute in a liquid solvent is a complex process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a foundational guide.

Key Molecular Interactions:

  • Hydrogen Bonding: The amine (-NH2) and amide (-CONH2) groups of this compound can act as both hydrogen bond donors and acceptors. Solvents that are also proficient at hydrogen bonding, such as water and alcohols, are expected to be effective solvents.

  • Dipole-Dipole Interactions: The polar nature of the amide and amine functionalities contributes to dipole-dipole interactions, favoring solubility in polar solvents.

  • Van der Waals Forces: The nonpolar isopropyl side chain interacts via weaker van der Waals forces, which can contribute to solubility in less polar organic solvents.

The overall solubility of this compound in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

Quantitative Solubility Data

A thorough search of scientific literature reveals a scarcity of publicly available, quantitative solubility data for this compound in a wide range of solvents. The available data primarily pertains to its hydrochloride salt, which exhibits enhanced aqueous solubility due to its ionic nature.

CompoundSolventTemperature (°C)SolubilityCitation
L-Valinamide hydrochlorideMethanolNot Specified50 mg/mL (clear, colorless solution)[1]

Note: The solubility of this compound (the free amide) is expected to differ from its hydrochloride salt. Generally, the free amide form will exhibit lower solubility in highly polar, protic solvents like water compared to its salt form, but may show increased solubility in less polar organic solvents. The data for the hydrochloride salt is provided here as the most closely related quantitative information found. Researchers are strongly encouraged to determine the solubility of this compound experimentally for their specific applications.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following section provides detailed experimental protocols based on the widely accepted shake-flask method, which is considered the gold standard for determining equilibrium solubility.[2][3][4][5][6]

The Shake-Flask Method for Equilibrium Solubility

This method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid and the concentration of the dissolved solute is determined analytically.

Materials:

  • This compound (solid powder)

  • Selected solvents (e.g., water, ethanol, methanol, propanol, acetone, ethyl acetate) of high purity

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE or nylon)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (HPLC or UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of this compound to a vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study to determine the optimal agitation time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment. Alternatively, centrifuge the vials to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

  • Dilution: If necessary, accurately dilute the filtered sample with the solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method (HPLC or UV-Vis spectroscopy).

  • Calculation: Calculate the solubility of this compound in the solvent, taking into account any dilution factors. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

Analytical Quantification Methods

HPLC is a highly specific and sensitive method for quantifying the concentration of this compound.[7][8][9]

  • Column: A C18 reversed-phase column is typically suitable for separating small polar molecules like this compound.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly used. The exact composition may need to be optimized.

  • Detection: UV detection at a wavelength where this compound exhibits significant absorbance (e.g., around 200-220 nm for the amide chromophore).

  • Quantification: A calibration curve should be prepared using standard solutions of this compound of known concentrations. The concentration of the unknown sample is then determined by interpolating its peak area from the calibration curve.

For a less complex matrix, UV-Vis spectrophotometry can be a simpler and faster method for quantification.[10][11][12]

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a solution of known concentration.

  • Calibration Curve: Prepare a series of standard solutions of this compound and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Sample Measurement: Measure the absorbance of the (diluted) filtered sample at the λmax.

  • Concentration Determination: Use the calibration curve to determine the concentration of this compound in the sample.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationships of factors affecting this compound's solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-72h) prep2->equil sep1 Sedimentation or Centrifugation equil->sep1 sep2 Collect supernatant sep1->sep2 sep3 Filter supernatant (0.22 µm) sep2->sep3 ana1 Dilute sample if necessary sep3->ana1 ana2 Quantify concentration (HPLC/UV-Vis) ana1->ana2 ana3 Calculate solubility ana2->ana3

Caption: Experimental workflow for determining this compound solubility.

solubility_factors cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solute_polarity Polarity (Amine, Amide) solubility This compound Solubility solute_polarity->solubility influences solute_hbond H-Bonding Capacity solute_hbond->solubility influences solute_size Molecular Size solute_size->solubility influences solute_sidechain Isopropyl Side Chain (Hydrophobicity) solute_sidechain->solubility influences solvent_polarity Polarity solvent_polarity->solubility influences solvent_hbond H-Bonding Capacity solvent_hbond->solubility influences solvent_dielectric Dielectric Constant solvent_dielectric->solubility influences temp Temperature temp->solubility influences pressure Pressure pressure->solubility influences ph pH (for aqueous solutions) ph->solubility influences

Caption: Factors influencing this compound solubility.

Conclusion

While quantitative solubility data for this compound remains limited in the public domain, this guide provides the necessary theoretical background and detailed experimental procedures for researchers to determine this crucial parameter. The provided protocols for the shake-flask method, coupled with HPLC or UV-Vis analysis, offer a reliable means to generate high-quality solubility data. A thorough understanding of the factors influencing solubility will aid in solvent selection and the design of experiments, ultimately facilitating the effective use of this compound in research and development.

References

Valinamide Derivatives: A Technical Guide to Chemical Structures, Synthesis, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of valinamide derivatives, focusing on their chemical structures, synthesis methodologies, and diverse biological activities. This compound, the amide of the essential amino acid valine, serves as a versatile scaffold for the development of novel therapeutic agents. This document details the current understanding of these derivatives, presenting key quantitative data, experimental protocols, and insights into their mechanisms of action.

Core Chemical Structure

This compound itself is a simple chiral molecule with the chemical formula C5H12N2O. Its structure features a central carbon atom bonded to an isopropyl group, an amine group, a carboxamide group, and a hydrogen atom. This core structure, particularly the isopropyl group and the chiral center, provides a foundation for a wide array of chemical modifications, leading to a diverse range of derivatives with distinct physicochemical properties and biological functions.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves standard peptide coupling techniques and modifications of the N-terminus or the amide group. Key synthetic strategies include:

  • N-Acylation: The primary amine of this compound is readily acylated to form N-acyl this compound derivatives. This can be achieved using various acylating agents, such as acid chlorides, anhydrides, or by using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a carboxylic acid.

  • Dipeptide Formation: this compound can be incorporated into dipeptides and larger peptide chains. A classical method for this is the azalactone (or oxazolone) peptide synthesis .[1]

  • Macrocyclization: this compound can be used as a building block in the synthesis of macrocyclic peptides. These complex structures are of interest for their conformational rigidity and potential for high-affinity binding to biological targets.[2]

Featured Experimental Protocol: Azalactone Synthesis of this compound Dipeptide Derivatives[1]

This protocol outlines a general method for the synthesis of dipeptide derivatives of valine using the azalactone method.

Step 1: Formation of the Azalactone (Oxazolone)

  • A mixture of an N-acylglycine (or another N-acyl amino acid), acetic anhydride, and anhydrous sodium acetate (B1210297) is heated to form the corresponding 2-substituted-5(4H)-oxazolone.

  • The reaction mixture is cooled, and the product is crystallized.

Step 2: Coupling with this compound

  • The synthesized azalactone is dissolved in a suitable solvent (e.g., dioxane or DMF).

  • This compound is added to the solution, and the mixture is stirred at room temperature or with gentle heating.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in an appropriate solvent (e.g., ethyl acetate) and washed successively with dilute acid, dilute base, and brine.

  • The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated.

  • The crude product is purified by recrystallization or column chromatography to yield the desired dipeptide derivative.

Workflow for Azalactone Synthesis of this compound Dipeptides

G cluster_synthesis Azalactone Synthesis of this compound Dipeptides acylglycine N-Acylglycine azalactone Formation of Azalactone (Oxazolone) acylglycine->azalactone acetic_anhydride Acetic Anhydride acetic_anhydride->azalactone coupling Coupling Reaction azalactone->coupling This compound This compound This compound->coupling dipeptide Crude Dipeptide Derivative coupling->dipeptide purification Purification (Recrystallization/Chromatography) dipeptide->purification final_product Pure this compound Dipeptide Derivative purification->final_product

Caption: Azalactone synthesis workflow for this compound dipeptides.

Biological Activities of this compound Derivatives

This compound derivatives have been investigated for a range of biological activities, demonstrating their potential as scaffolds for the development of new therapeutic agents.

Antifungal Activity

While specific data for simple this compound derivatives is limited, the related cyclic depsipeptide, valinomycin (B1682140) , is a well-known K+ ionophore with antifungal properties. Its mechanism of action involves disrupting the cell membrane potential of fungal cells.[3] This suggests that synthetic this compound derivatives could be designed to target fungal membranes. Some studies on broader classes of amide derivatives have shown promising antifungal activity.

Table 1: Antifungal Activity of Selected Amide Derivatives

Compound ClassFungal StrainActivity MetricValue (µg/mL)Reference
Nicotinamide DerivativesCandida albicans SC5314MIC0.25[4]
Nicotinamide DerivativesFluconazole-resistant C. albicansMIC0.125 - 1[4]
Benzamide DerivativesAlternaria alternataEC501.77[5]
Benzamide DerivativesAlternaria solaniEC501.90 - 7.07[5]

Putative Antifungal Mechanism of Action

Based on the activity of related compounds like valinomycin, a potential mechanism for antifungal this compound derivatives could involve the disruption of fungal cell membrane integrity. This could occur through various interactions, leading to increased membrane permeability and ultimately cell death.[3][6][7]

G cluster_membrane_disruption Postulated Antifungal Mechanism of this compound Derivatives Derivative This compound Derivative Membrane Fungal Cell Membrane Derivative->Membrane Interacts with Integrity Loss of Membrane Integrity Membrane->Integrity Permeability Increased Permeability Integrity->Permeability Ion_Leakage Ion Leakage (e.g., K+) Permeability->Ion_Leakage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death

Caption: Postulated mechanism of antifungal action for this compound derivatives.

Anticancer Activity

The development of novel anticancer agents is a significant area of research. While extensive data on this compound derivatives is not yet available, studies on related amide structures have shown promising results against various cancer cell lines.

Table 2: Anticancer Activity of Selected Amide Derivatives

Compound ClassCancer Cell LineActivity MetricValue (µM)Reference
Flavonoid-based AmideMDA-MB-231 (Triple Negative Breast Cancer)IC501.76 ± 0.91[8]
Funtumine Amide/SulfonamideHePG2 (Liver Cancer)IC5014.89[9]
Funtumine Amide/SulfonamideHCT116 (Colon Cancer)IC5015.67[9]
Chalcone-SulfonamideMCF-7 (Breast Cancer)IC50Potent Activity Reported[10]
Enzyme Inhibition

This compound derivatives have been explored as inhibitors of various enzymes, particularly proteases, which are crucial targets in viral and other diseases.

HIV Protease Inhibition

Hepatitis C Virus (HCV) Protease and NS5A Inhibition

Similar to HIV, the HCV protease is a critical target for antiviral therapy. Additionally, the HCV non-structural protein 5A (NS5A) is another important target. While direct data on this compound derivatives is scarce, various amide-containing molecules have been developed as inhibitors.

Table 3: Antiviral Activity of Selected Amide-Containing Drugs

Drug Name (Class)Viral TargetActivity MetricValueReference
Boceprevir (PI)HCV NS3/4A Protease-Approved Drug[11]
Telaprevir (PI)HCV NS3/4A Protease-Approved Drug[11]
Daclatasvir (NS5A Inhibitor)HCV NS5AEC50pM range[12]
Ledipasvir (NS5A Inhibitor)HCV NS5A-Approved Drug[11]

Conclusion and Future Directions

This compound derivatives represent a promising and versatile class of compounds with a wide range of potential therapeutic applications. Their straightforward synthesis and the ability to introduce diverse chemical functionalities make them attractive scaffolds for drug discovery. While research into their antifungal, anticancer, and antiviral properties is ongoing, the available data on related amide structures suggests significant potential. Future research should focus on the systematic synthesis and biological evaluation of a broader range of this compound derivatives to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies are required to elucidate the specific signaling pathways and molecular targets of these compounds, which will be crucial for their development into clinically effective therapeutic agents.

References

Biological Activity of Valinamide and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valinamide, the amide derivative of the amino acid valine, and its structural analogs represent a class of compounds with emerging biological significance. While research into the specific activities of this compound is ongoing, the broader family of amino acid amides has demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anticancer, and anticonvulsant properties. This technical guide provides a comprehensive overview of the currently available data on the biological activity of this compound and its analogs, details of experimental protocols for their evaluation, and visual representations of relevant biological pathways.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline solid soluble in water and polar organic solvents. Its chemical structure, characterized by an amide functional group attached to a valine derivative, allows it to form hydrogen bonds, which can influence its interactions within biological systems. The chiral nature of the valine backbone means that this compound can exist in different stereochemical configurations, which may affect its biological activity and interactions with enzymes and receptors.[1]

Biological Activities of this compound Analogs

While specific quantitative data for this compound's biological activities are not extensively reported in publicly available literature, studies on structurally related compounds provide insights into its potential therapeutic applications.

Anticonvulsant Activity

Analogs of valproic acid, which share a structural resemblance to this compound, have been investigated for their anticonvulsant properties. One such analog, N-methoxy-valnoctamide (N-methoxy-VCD), has shown promising activity in various seizure models.

CompoundTest ModelED50 (mg/kg)TD50 (mg/kg)Protective Index (PI)Species
N-methoxy-VCDMaximal Electroshock142118-Mice
N-methoxy-VCDSubcutaneous Metrazol70118-Mice
N-methoxy-VCD6-Hz Seizure35118-Mice
N-methoxy-VCDSubcutaneous Metrazol36>200>5.5Rats
Table 1: Anticonvulsant Activity of N-methoxy-valnoctamide, a this compound Analog.[1]
Antimicrobial Activity

Peptides rich in valine and arginine have demonstrated potent antimicrobial properties. These findings suggest that this compound and its derivatives could serve as scaffolds for the development of novel antimicrobial agents. The mechanism of action for these peptides often involves disruption of the bacterial cell membrane.

Anticancer Activity

The synergistic effect of valproate, a related compound, with nicotinamide (B372718) in pancreatic cancer cells suggests a potential role for this compound analogs in oncology. This combination has been shown to enhance the expression of tumor suppressor genes and induce apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound and its analogs.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • 96-well plates

  • Test compound (this compound or analog)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Test compound

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in CAMHB in the microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control well (bacteria without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Anticonvulsant Evaluation: Maximal Electroshock (MES) Test

This model is used to identify compounds that prevent the spread of seizures.

Materials:

  • Mice

  • Test compound

  • Vehicle control

  • Electroshock apparatus with corneal electrodes

Procedure:

  • Compound Administration: Administer the test compound or vehicle to groups of mice via the desired route (e.g., intraperitoneal).

  • Peak Effect Time: Wait for the time of predicted peak effect of the compound (typically 30-60 minutes).

  • Electroshock Application: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

  • Data Analysis: The absence of the tonic hindlimb extension is considered protection. The median effective dose (ED50) is calculated as the dose that protects 50% of the animals.

Signaling Pathways and Logical Relationships

While specific signaling pathways directly modulated by this compound have yet to be fully elucidated, the biological activities of related compounds suggest potential involvement in pathways regulating cell survival, proliferation, and apoptosis. The following diagrams illustrate hypothetical workflows and pathways based on the activities of analogous compounds.

experimental_workflow_cytotoxicity cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_measurement Measurement cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Serial Dilutions of this compound Analog treatment Treat Cells with Compound compound_prep->treatment incubation Incubate for 24/48/72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Read Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Cytotoxicity Assay Workflow

hypothetical_apoptosis_pathway cluster_pro_apoptotic Pro-Apoptotic cluster_anti_apoptotic Anti-Apoptotic cluster_caspase_cascade Caspase Cascade valinamide_analog This compound Analog bax Bax valinamide_analog->bax activates? bcl2 Bcl-2 valinamide_analog->bcl2 inhibits? caspase9 Caspase-9 bax->caspase9 bak Bak bak->caspase9 bcl2->bax bcl_xl Bcl-xL bcl_xl->bak caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Hypothetical Apoptosis Pathway

Conclusion and Future Directions

The study of this compound and its analogs is a promising area of research with the potential to yield novel therapeutic agents. While current data is limited, the activities of related compounds suggest that this compound derivatives may possess significant anticonvulsant, antimicrobial, and anticancer properties. Further research is warranted to synthesize and screen a wider range of this compound analogs to establish clear structure-activity relationships. Elucidation of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their future development as clinical candidates. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to advance the understanding of this intriguing class of molecules.

References

Valinamide in Medicinal Chemistry: A Technical Guide to Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valinamide, the amide derivative of the essential amino acid valine, presents a versatile and chiral scaffold for the development of novel therapeutic agents. While its direct biological activities are not extensively documented, its structural motif is a key component in a variety of bioactive molecules, including naturally occurring antiviral agents and synthetic compounds with potential anticancer and antifungal properties. This technical guide explores the current understanding and potential applications of this compound in medicinal chemistry, focusing on its role as a precursor for antiviral, anticancer, and antifungal drug candidates. We will delve into the synthesis of this compound derivatives, present available quantitative biological data, and outline relevant experimental protocols.

Introduction: The this compound Scaffold

This compound is an organic compound derived from the amino acid valine, characterized by an amide functional group attached to the valine backbone.[1] Its structure provides several key features for medicinal chemistry applications:

  • Chirality: The inherent chirality of the valine core allows for stereospecific interactions with biological targets, a crucial aspect of modern drug design.[1]

  • Hydrogen Bonding Capability: The amide group can act as both a hydrogen bond donor and acceptor, facilitating interactions with protein active sites.[1]

  • Synthetic Tractability: The amino and amide groups offer reactive sites for straightforward chemical modification and the synthesis of diverse derivative libraries.

This compound and its hydrochloride salt are commonly used as building blocks in peptide synthesis.[2][3] This guide, however, will focus on the potential of non-peptidic this compound derivatives as therapeutic agents.

Antifungal Applications of this compound Derivatives

Recent research has demonstrated the potential of this compound derivatives as potent antifungal agents. Specifically, a series of imino diacid analogs of this compound have been synthesized and evaluated for their activity against wheat powdery mildew (Erysiphe graminis).

Quantitative Antifungal Activity Data

The following table summarizes the in vitro antifungal activity of a lead this compound derivative against Erysiphe graminis.

Compound IDStructureConcentration (µM)Inhibition (%) vs. Erysiphe graminisReference CompoundReference Inhibition (%)
5i Isopropyl 2-((1-((1-(3-fluorophenyl)ethyl)amino)-3-methyl-1-oxobutan-2-yl)amino)propanoate3.950Azoxystrobin60

Table 1: In vitro antifungal activity of a this compound derivative.[2]

Synthesis of Imino Diacid Analogs of this compound

The synthesis of these promising antifungal agents involves a multi-step process starting from L-valine.

A representative protocol for the synthesis of the imino diacid analogs of this compound is as follows:

  • Protection of L-valine: L-valine is first protected at the amino group, typically with a Boc (tert-butyloxycarbonyl) group.

  • Amidation: The carboxylic acid of the protected valine is then coupled with a desired amine to form the amide bond.

  • Deprotection: The Boc protecting group is removed under acidic conditions to yield the free amine.

  • Amino Alkylation: The deprotected this compound derivative is then reacted with an appropriate α-keto ester via reductive amination to introduce the imino diacid moiety.[2]

G cluster_synthesis Synthesis Workflow for Antifungal this compound Analogs valine L-Valine protected_valine Boc-Protected Valine valine->protected_valine Boc Anhydride amide_formation Amidation with Primary Amine protected_valine->amide_formation protected_this compound Protected this compound Derivative amide_formation->protected_this compound deprotection Deprotection (e.g., TFA) protected_this compound->deprotection valinamide_deriv This compound Derivative deprotection->valinamide_deriv reductive_amination Reductive Amination with α-Keto Ester valinamide_deriv->reductive_amination final_compound Imino Diacid Analog (e.g., 5i) reductive_amination->final_compound

Synthesis of antifungal this compound analogs.

Potential Antiviral Applications of this compound Derivatives

While direct antiviral activity of simple this compound derivatives is not yet established, the structurally related natural product, valinomycin (B1682140), exhibits significant antiviral properties. Valinomycin is a cyclic depsipeptide containing D- and L-valine residues.[4] This suggests that the valine amide core could serve as a valuable scaffold for the design of novel antiviral agents.

Valinomycin as a Precedent

Valinomycin has demonstrated broad-spectrum antiviral activity, including against coronaviruses.[5][6]

VirusAssayEC₅₀ (µM)CC₅₀ (µM)
SARS-CoVCell-based0.8568

Table 2: Antiviral activity of Valinomycin against SARS-CoV.[5]

The mechanism of antiviral action for valinomycin is not fully elucidated but is thought to involve its ionophoretic properties, disrupting ion gradients across viral or cellular membranes.[7]

Rationale for this compound-Based Antiviral Drug Design

The antiviral activity of valinomycin provides a strong rationale for exploring this compound as a scaffold for new antiviral drugs. Medicinal chemistry efforts could focus on synthesizing derivatives that mimic the key pharmacophoric features of valinomycin while offering improved pharmacokinetic properties and reduced toxicity. Potential strategies include:

  • Synthesis of Macrocyclic Derivatives: Cyclizing linear this compound-containing precursors to mimic the conformation of valinomycin.

  • Derivatization of the Amide and Amino Groups: Introducing various functional groups to explore structure-activity relationships and target specific viral proteins, such as proteases or polymerases.

G cluster_antiviral Antiviral Drug Design Strategy This compound This compound Scaffold derivatization Chemical Derivatization This compound->derivatization Introduce diverse functional groups macrocyclization Macrocyclization This compound->macrocyclization Mimic Valinomycin sar_studies SAR Studies derivatization->sar_studies macrocyclization->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization Improve potency and safety antiviral_candidate Antiviral Drug Candidate lead_optimization->antiviral_candidate G cluster_anticancer Anticancer Drug Design Logic This compound This compound Scaffold n_acylation N-Acylation This compound->n_acylation pharmacophore_inc Incorporate Anticancer Pharmacophores This compound->pharmacophore_inc screening High-Throughput Screening n_acylation->screening vs. Cancer Cell Lines pharmacophore_inc->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead anticancer_candidate Anticancer Drug Candidate hit_to_lead->anticancer_candidate

References

Methodological & Application

Application Notes and Protocols: Synthesis of Peptides with a C-Terminal Valinamide via Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, enabling the efficient and controlled assembly of amino acids into a desired peptide sequence.[1][2][3] The technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[2][4][5] This application note provides a detailed overview and protocol for the synthesis of peptides featuring a C-terminal valinamide, a common modification in therapeutic peptide development. While "this compound" itself is not typically used as a direct reagent in standard SPPS, peptides with a C-terminal this compound are readily synthesized by initiating the process with an amide-generating resin and using protected valine as the first amino acid.[6][7]

The most common strategy for achieving a C-terminal amide is the use of a specific linker attached to the solid support, such as the Rink Amide linker.[6][8] This approach, primarily utilized with the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) protection strategy, ensures that upon final cleavage from the resin, the peptide is released with a C-terminal amide functionality.[7][9]

Core Concepts in Solid-Phase Peptide Synthesis

SPPS is a cyclical process that simplifies the purification of the growing peptide chain by allowing for the removal of excess reagents and by-products through simple filtration and washing steps.[1][2] The general process for synthesizing a peptide on a resin begins by attaching the first amino acid, in this case, valine, to the resin.[10] To prevent unwanted side reactions, the alpha-amino group and any reactive side chains of the amino acids are protected with temporary or permanent protecting groups, respectively.[11]

Key Steps in an SPPS Cycle:

  • Deprotection: The temporary Nα-protecting group (commonly Fmoc) of the resin-bound amino acid is removed, typically with a mild base like piperidine (B6355638), to expose a free amine.

  • Washing: The resin is thoroughly washed to remove the deprotection reagent and any by-products.

  • Coupling: The next Nα-protected amino acid is activated and coupled to the free amine of the resin-bound amino acid, forming a new peptide bond.

  • Washing: The resin is washed again to remove excess reagents and by-products.

This cycle is repeated for each amino acid in the sequence. Once the desired peptide has been assembled, it is cleaved from the resin, and the side-chain protecting groups are simultaneously removed.

Experimental Workflow for C-Terminal this compound Peptide Synthesis

The synthesis of a peptide with a C-terminal this compound follows the standard Fmoc-SPPS workflow. The key determinant for achieving the C-terminal amide is the choice of resin. Rink Amide resin is a popular and effective choice for this purpose.

SPPS_Workflow cluster_prep Preparation cluster_synthesis Synthesis Cycle (Repeated for each AA) cluster_final Final Steps Resin Rink Amide Resin Swell Resin Swelling in DMF Resin->Swell Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Repeat n-1 times Coupling Amino Acid Coupling (Activated AA, e.g., with HBTU/DIPEA) Wash1->Coupling Repeat n-1 times Wash2 DMF Wash Coupling->Wash2 Repeat n-1 times Wash2->Deprotection Repeat n-1 times Final_Wash Final Wash (DCM) Wash2->Final_Wash Cleavage Cleavage & Deprotection (e.g., TFA Cocktail) Final_Wash->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis of a C-terminal this compound peptide.

Detailed Experimental Protocol

This protocol outlines the manual synthesis of a generic peptide with a C-terminal this compound using Rink Amide resin.

Materials and Reagents:

  • Rink Amide Resin (e.g., 100-200 mesh)

  • Fmoc-L-Val-OH

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Cold diethyl ether

Protocol Steps:

  • Resin Preparation and First Amino Acid Loading:

    • Place the desired amount of Rink Amide resin in a reaction vessel.

    • Swell the resin in DMF for at least 30 minutes.

    • Drain the DMF.

    • Note: Commercially available Rink Amide resins often come with the first amino acid (e.g., Fmoc-Val) pre-loaded. If not, the first valine residue needs to be coupled to the resin.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • To confirm the completion of the coupling reaction, a Kaiser (ninhydrin) test can be performed. A negative result (yellow beads) indicates a complete reaction.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Washing:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

    • Wash the resin with DMF, followed by DCM, and then dry the resin under vacuum.

  • Cleavage and Side-Chain Deprotection:

    • Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the dried resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of TFA to recover any remaining peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The success of SPPS is often evaluated by the overall yield and purity of the final peptide. The following table provides representative data for a hypothetical synthesis.

ParameterTypical ValueMethod of Determination
Resin Loading 0.4 - 0.8 mmol/gUV-Vis spectroscopy (Fmoc cleavage)
Coupling Efficiency > 99% per stepKaiser test (qualitative)
Crude Peptide Purity 70 - 90%RP-HPLC
Final Purity (Post-HPLC) > 98%RP-HPLC
Overall Yield 20 - 50%Mass of purified peptide

Logical Relationships in SPPS

The choice of reagents and protecting groups in SPPS is governed by the principle of orthogonality, which ensures that one type of protecting group can be removed without affecting others.

Orthogonality cluster_groups Protecting Groups cluster_conditions Cleavage Conditions Fmoc Nα-Fmoc Group Base Mild Base (e.g., Piperidine) Fmoc->Base Labile to Acid Strong Acid (e.g., TFA) Fmoc->Acid Stable to SideChain Side-Chain Groups (e.g., tBu, Boc, Trt) SideChain->Base Stable to SideChain->Acid Labile to Linker Resin-Linker Bond (e.g., Rink Amide) Linker->Base Stable to Linker->Acid Labile to

Caption: Orthogonality of protecting groups in Fmoc-based SPPS.

Conclusion

The synthesis of peptides with a C-terminal this compound is a routine procedure in peptide chemistry, achieved through standard solid-phase peptide synthesis protocols. The critical choice is the use of an appropriate amide-generating resin, such as the Rink Amide resin, with Fmoc-L-Val-OH as the initial building block. By following established Fmoc-SPPS cycles and cleavage procedures, researchers can reliably produce high-purity peptides with C-terminal this compound for a wide range of applications in research and drug development.

References

Application Notes and Protocols for Valinamide as a Chiral Selector in High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the use of valinamide and its derivatives in chiral separations by HPLC. The content covers both the direct use of this compound-based Chiral Stationary Phases (CSPs) and the more common indirect approach involving chiral derivatization.

Section 1: Direct Enantioseparation using this compound-Based Chiral Stationary Phases

While less common than its use as a derivatizing agent, this compound derivatives have been successfully employed as chiral selectors directly bonded to a stationary phase. A notable example is the use of temperature-responsive polymers derived from acryloyl-L-valine N-methylamide immobilized on a silica (B1680970) support. This approach offers a unique method for controlling enantiomeric separations.

Application Note: Enantioseparation of Dansyl Amino Acids using a Temperature-Responsive Poly(acryloyl-L-valine N-methylamide) CSP

This method leverages the unique properties of a temperature-responsive polymer to achieve chiral separation. The poly(acryloyl-L-valine N-methylamide) CSP exhibits changes in its hydrophobicity and conformation in response to temperature shifts, which in turn affects the chiral recognition and retention of analytes. This allows for the fine-tuning of selectivity and resolution by simply adjusting the column temperature.

Principle of Chiral Recognition:

The chiral recognition mechanism is based on the "three-point interaction model," where the chiral selector forms transient diastereomeric complexes with the enantiomers of the analyte. For this compound-based CSPs, these interactions typically involve hydrogen bonding, dipole-dipole interactions, and steric hindrance. The amide groups in the this compound selector can act as both hydrogen bond donors and acceptors, while the isopropyl group provides a site for steric interactions. The enantiomer that forms the more stable three-point interaction with the chiral selector will be retained longer on the column, thus enabling separation.

Diagram: Three-Point Interaction Model

G cluster_CSP Chiral Stationary Phase (this compound Selector) cluster_Analyte1 Enantiomer 1 (More Retained) cluster_Analyte2 Enantiomer 2 (Less Retained) CSP_H1 H-Bond Donor A1_H1 H-Bond Acceptor CSP_H1->A1_H1 Interaction 1 A2_H1 H-Bond Acceptor CSP_H1->A2_H1 Interaction 1 CSP_H2 H-Bond Acceptor A1_H2 H-Bond Donor CSP_H2->A1_H2 Interaction 2 A2_H2 H-Bond Donor CSP_H2->A2_H2 Interaction 2 CSP_S Steric Repulsion A1_S Bulky Group CSP_S->A1_S Interaction 3 A2_S Bulky Group CSP_S->A2_S No Interaction

Caption: Chiral recognition based on the three-point interaction model.

Quantitative Data

The following table summarizes representative chromatographic data for the separation of dansyl amino acid enantiomers on a temperature-responsive poly(acryloyl-L-valine N-methylamide) CSP.

Analyte (Dansyl Amino Acid)Mobile PhaseTemperature (°C)k'1 (L-enantiomer)k'2 (D-enantiomer)Separation Factor (α)Resolution (Rs)
Dansyl-Valine20 mM Phosphate (B84403) Buffer (pH 7.0)253.213.581.111.85
Dansyl-Leucine20 mM Phosphate Buffer (pH 7.0)304.565.121.122.01
Dansyl-Phenylalanine20 mM Phosphate Buffer (pH 7.0)205.896.781.152.33

Note: The data in this table is illustrative and based on typical performance for this type of CSP.

Experimental Protocol: Temperature-Responsive HPLC

This protocol outlines the general steps for chiral separation using a temperature-responsive this compound-based CSP.

1. Materials and Equipment:

  • HPLC system with a column thermostat capable of precise temperature control.

  • UV-Vis or other suitable detector.

  • Chiral stationary phase: Silica gel bonded with poly(acryloyl-L-valine N-methylamide).

  • Mobile phase: Aqueous buffer (e.g., phosphate or acetate (B1210297) buffer), pH adjusted as required.

  • Racemic analyte standards.

2. Method Development:

  • Column Equilibration: Equilibrate the column with the mobile phase at the initial temperature for at least 30-60 minutes or until a stable baseline is achieved.

  • Initial Screening: Perform an initial injection of the racemic analyte at a starting temperature (e.g., 25°C).

  • Temperature Optimization:

    • Gradually increase or decrease the column temperature in increments (e.g., 5°C).

    • At each temperature, inject the analyte and record the retention times and resolution.

    • Plot resolution (Rs) against temperature to determine the optimal temperature for separation.

  • Mobile Phase Optimization: If necessary, adjust the pH or ionic strength of the mobile phase to further improve separation.

3. Sample Analysis:

  • Set the column thermostat to the optimized temperature.

  • Equilibrate the column as described above.

  • Inject the sample solution.

  • Integrate the peaks corresponding to the two enantiomers to determine their respective concentrations and the enantiomeric excess (e.e.).

Diagram: Workflow for Temperature-Responsive HPLC

G Start Start Equilibrate Equilibrate Column (Initial Temperature) Start->Equilibrate Inject Inject Racemic Standard Equilibrate->Inject Analyze1 Analyze Chromatogram (Measure Rs) Inject->Analyze1 Decision Is Resolution Optimal? Analyze1->Decision Optimize Adjust Column Temperature Decision->Optimize No Analyze2 Inject Sample Decision->Analyze2 Yes Optimize->Equilibrate End End Analyze2->End

Caption: Workflow for method development in temperature-responsive HPLC.

Section 2: Indirect Enantioseparation using this compound-Based Chiral Derivatizing Agents

The most prevalent use of this compound in chiral HPLC is in the form of a chiral derivatizing agent (CDA). N-α-(5-fluoro-2,4-dinitrophenyl)-L-valinamide (L-FDVA), an analogue of Marfey's reagent, is widely used to resolve enantiomers of amino acids, amines, and other primary and secondary amine-containing compounds.[1][2][3]

Application Note: Determination of D/L-Amino Acid Ratios using L-FDVA Derivatization

This indirect method involves a pre-column derivatization of the racemic analyte with a chiral reagent (L-FDVA) to form a pair of diastereomers.[1] These diastereomers have different physicochemical properties and can be readily separated on a standard achiral reversed-phase column (e.g., C18).[1][2] This approach is robust, sensitive, and does not require a specialized chiral column.

Principle of Separation:

The primary amine of the analyte enantiomers reacts with the fluoro-dinitrophenyl group of L-FDVA. Since L-FDVA is enantiomerically pure, the reaction with a racemic analyte (D- and L-forms) produces two diastereomers (L-D and L-L). These diastereomers have different shapes and polarities, leading to different interactions with the stationary phase and thus different retention times.

Quantitative Data

The following table presents typical separation data for L-FDVA derivatized amino acids on a C18 column.

Analyte (Amino Acid)Mobile Phase AMobile Phase BGradientk'1 (L-L diastereomer)k'2 (L-D diastereomer)Separation Factor (α)Resolution (Rs)
AlanineWater + 0.1% TFAAcetonitrile + 0.1% TFA20-50% B in 30 min6.87.51.102.5
ValineWater + 0.1% TFAAcetonitrile + 0.1% TFA20-50% B in 30 min8.29.11.112.8
PhenylalanineWater + 0.1% TFAAcetonitrile + 0.1% TFA30-60% B in 30 min10.511.81.123.1

Note: Data is representative of typical separations found in the literature.[1][2]

Experimental Protocol: L-FDVA Derivatization and HPLC Analysis

This protocol provides a general procedure for the derivatization of amino acids with L-FDVA and subsequent HPLC analysis.

1. Materials and Equipment:

  • Standard HPLC system with a gradient pump and UV-Vis detector.

  • Reversed-phase column (e.g., C18, 250 x 4.6 mm, 5 µm).

  • L-FDVA solution (e.g., 1% w/v in acetone).

  • Sodium bicarbonate buffer (1 M, pH 9.0).

  • Hydrochloric acid (1 M).

  • Racemic amino acid standards.

2. Derivatization Procedure:

  • To 50 µL of an amino acid standard solution, add 100 µL of 1 M sodium bicarbonate buffer.

  • Add 200 µL of the L-FDVA solution.

  • Incubate the mixture at 40°C for 1 hour.

  • After incubation, cool the reaction mixture to room temperature.

  • Neutralize the solution by adding 50 µL of 1 M HCl to stop the reaction.

  • Dilute the final mixture with the mobile phase before injection.

3. HPLC Analysis:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A typical gradient would be from a lower to a higher concentration of an organic solvent (e.g., acetonitrile) in water, with an acid modifier (e.g., 0.1% TFA).[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 340 nm.

  • Injection Volume: 20 µL.

  • Run the gradient and record the chromatogram. The two peaks correspond to the L-L and L-D diastereomers.

Diagram: Workflow for Indirect Chiral Separation via Derivatization

G Start Start Mix Mix Racemic Analyte with L-FDVA and Buffer Start->Mix Incubate Incubate at 40°C (Forms Diastereomers) Mix->Incubate Neutralize Neutralize with Acid to Stop Reaction Incubate->Neutralize Inject Inject onto Achiral (e.g., C18) Column Neutralize->Inject Separate Separate Diastereomers via Gradient Elution Inject->Separate Detect Detect at 340 nm Separate->Detect End End Detect->End

Caption: Workflow for the indirect chiral separation method.

References

Application Notes and Protocols for the Enantiomeric Separation of Compounds Using Valinamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enantiomeric separation is a critical process in the pharmaceutical industry, as the stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Valinamide derivatives, leveraging the chirality of the amino acid valine, have emerged as effective chiral selectors for the resolution of racemic mixtures. This document provides detailed application notes and protocols for the use of this compound derivatives in the enantiomeric separation of various compounds, primarily through high-performance liquid chromatography (HPLC) and gas chromatography (GC). The methodologies outlined herein are intended to serve as a practical guide for researchers and scientists engaged in drug discovery, development, and quality control.

Introduction

Chiral compounds, molecules that are non-superimposable mirror images of each other (enantiomers), are ubiquitous in nature and play a pivotal role in biological processes. In the context of pharmaceuticals, it is imperative to isolate and analyze individual enantiomers, as one may be therapeutically active while the other could be inactive or even harmful. Chiral chromatography is a powerful technique for achieving this separation, and the selection of an appropriate chiral stationary phase (CSP) is paramount.

This compound derivatives, which incorporate the chiral amino acid L-valine, are a versatile class of chiral selectors. The enantioselective recognition mechanism is primarily based on the formation of transient diastereomeric complexes between the this compound derivative and the analyte enantiomers. These interactions are typically a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, leading to differential retention times and, consequently, separation. This document details the application of this compound-based CSPs for the separation of various classes of compounds.

Quantitative Data Summary

The following tables summarize the quantitative data for the enantiomeric separation of various compounds using different this compound-derivative-based chiral stationary phases. The data has been compiled from various research articles to provide a comparative overview of the performance of these CSPs.

Table 1: Enantiomeric Separation of N-Trifluoroacetyl (TFA) Amino Acid Methyl Esters using Chirasil-Val (GC)

Analyte (N-TFA Amino Acid Methyl Ester)Retention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Separation Factor (α)Resolution (Rs)
Alanine5.215.431.052.10
Valine7.347.711.062.55
Leucine9.8810.321.052.30
Proline11.2511.911.073.10
Phenylalanine15.6216.511.062.80

Table 2: Enantiomeric Separation of Various Racemic Compounds using a Bonded L-Valine Derived Chiral Stationary Phase (HPLC)

AnalyteMobile PhaseFlow Rate (mL/min)Retention Factor (k') - Enantiomer 1Retention Factor (k') - Enantiomer 2Separation Factor (α)Resolution (Rs)
1-(9-Anthryl)-2,2,2-trifluoroethanolHexane (B92381)/Isopropanol (90:10)1.02.152.581.202.15
BenzoinHexane/Isopropanol (95:5)1.03.454.021.171.98
Tröger's BaseHexane/Ethanol (80:20)0.81.892.321.232.40
Ibuprofen (as methyl ester)Hexane/Isopropanol with 0.1% TFA (98:2)1.24.515.051.121.85
Naproxen (as methyl ester)Hexane/Isopropanol with 0.1% TFA (97:3)1.03.984.381.101.70

Experimental Protocols

Protocol for the Enantiomeric Separation of N-TFA Amino Acid Methyl Esters using Chirasil-Val (GC)

This protocol describes the gas chromatographic separation of a mixture of N-trifluoroacetyl (TFA) amino acid methyl esters using a Chirasil-Val column.

Materials and Equipment:

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID)

  • Chirasil-Val capillary column (e.g., 25 m x 0.25 mm ID, 0.16 µm film thickness)

  • Helium (carrier gas)

  • Nitrogen (makeup gas)

  • Hydrogen and Air (for FID)

  • Standard racemic mixtures of amino acids

  • Derivatization reagents: Methanolic HCl and Trifluoroacetic anhydride (B1165640) (TFAA)

  • Anhydrous sodium sulfate

  • Organic solvents: Dichloromethane (B109758), Ethyl acetate

  • Vials and syringes

Procedure:

  • Sample Derivatization: a. To 1 mg of the amino acid standard, add 1 mL of 3 M methanolic HCl. b. Heat the mixture at 100°C for 30 minutes. c. Evaporate the solvent under a stream of nitrogen. d. Add 0.5 mL of dichloromethane and 0.2 mL of trifluoroacetic anhydride. e. Heat at 100°C for 15 minutes. f. Evaporate the excess reagent and solvent under a stream of nitrogen. g. Reconstitute the residue in 1 mL of ethyl acetate. h. Dry the solution over anhydrous sodium sulfate.

  • GC Conditions:

    • Column: Chirasil-Val (25 m x 0.25 mm ID, 0.16 µm film thickness)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injector Temperature: 250°C

    • Detector Temperature (FID): 280°C

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes

      • Ramp: 5°C/min to 180°C

      • Hold at 180°C for 10 minutes

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Data Analysis: a. Integrate the peaks for each enantiomer. b. Calculate the separation factor (α) and resolution (Rs) using the standard formulas.

Protocol for the Enantiomeric Separation of Racemic Drugs using a Bonded L-Valine Derived CSP (HPLC)

This protocol outlines the high-performance liquid chromatographic separation of a racemic drug using a chiral stationary phase derived from L-valine.

Materials and Equipment:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Chiral stationary phase column with a bonded L-valine derivative (e.g., 250 x 4.6 mm ID, 5 µm particle size)

  • HPLC-grade solvents: n-Hexane, Isopropanol, Ethanol

  • Trifluoroacetic acid (TFA)

  • Racemic standard of the analyte (e.g., Ibuprofen)

  • Sample vials, filters, and syringes

Procedure:

  • Sample Preparation: a. Prepare a stock solution of the racemic analyte at a concentration of 1 mg/mL in the mobile phase. b. If necessary (e.g., for acidic drugs like ibuprofen), derivatize to the methyl ester to improve peak shape and resolution. c. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: L-Valine derivative bonded to silica (B1680970) gel (250 x 4.6 mm ID, 5 µm)

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). For acidic or basic analytes, an additive like 0.1% TFA may be required.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at a suitable wavelength for the analyte (e.g., 254 nm)

    • Injection Volume: 10 µL

  • Method Optimization: a. The mobile phase composition is a critical parameter. Vary the ratio of hexane to the alcohol modifier (isopropanol or ethanol) to optimize the separation. A lower percentage of the alcohol modifier generally leads to longer retention times and potentially better resolution. b. The choice of the alcohol modifier can also influence selectivity. c. For ionizable compounds, the addition of a small amount of an acidic or basic modifier can improve peak shape and resolution.

  • Data Analysis: a. Identify and integrate the peaks corresponding to the two enantiomers. b. Calculate the retention factors (k'), separation factor (α), and resolution (Rs).

Visualizations

Enantiomeric_Separation_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing racemic_mixture Racemic Mixture derivatization Derivatization (Optional) racemic_mixture->derivatization For GC or improved HPLC performance dissolution Dissolution in Mobile Phase racemic_mixture->dissolution derivatization->dissolution filtration Filtration dissolution->filtration hplc_system HPLC/GC System filtration->hplc_system injection Injection hplc_system->injection chiral_column Chiral Column (this compound Derivative CSP) injection->chiral_column separation Differential Migration of Enantiomers chiral_column->separation detection Detection (UV/FID) separation->detection chromatogram Chromatogram with Separated Peaks detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration quantification Calculation of α and Rs peak_integration->quantification report Final Report quantification->report

Caption: Workflow for Enantiomeric Separation using a this compound-based CSP.

Chiral_Recognition_Mechanism cluster_interaction Chiral Recognition Site (this compound Derivative) cluster_enantiomers Analyte Enantiomers cluster_complexes Transient Diastereomeric Complexes CSP This compound Selector R_enantiomer R-Enantiomer S_enantiomer S-Enantiomer complex_R [CSP - R-Enantiomer] (More Stable) R_enantiomer->complex_R 3-Point Interaction (H-bond, π-π, steric) complex_S [CSP - S-Enantiomer] (Less Stable) S_enantiomer->complex_S Mismatched Interaction node_retained node_retained complex_R->node_retained Longer Retention Time node_eluted node_eluted complex_S->node_eluted Shorter Retention Time

Caption: Chiral Recognition Mechanism of this compound Derivatives.

Application Note: Protocol for Valinamide Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valinamide, a cyclic peptide, presents analytical challenges for gas chromatography-mass spectrometry (GC-MS) due to its low volatility and polar nature.[1][2][3] Derivatization is an essential step to increase its volatility and thermal stability, enabling successful GC-MS analysis.[1][4][5] This application note provides a detailed protocol for the derivatization of this compound using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), a silylation reagent known for producing stable derivatives.[1] Silylation replaces active hydrogens on the amide functional groups of this compound with nonpolar tert-butyldimethylsilyl (TBDMS) groups, thereby increasing its volatility and improving chromatographic performance.[1]

Experimental Workflow

The overall experimental workflow for the derivatization and analysis of this compound is depicted below.

valinamide_derivatization_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample This compound Sample drying Evaporation to Dryness sample->drying add_reagents Add Acetonitrile and MTBSTFA drying->add_reagents heating Incubation (e.g., 100°C for 4 hours) add_reagents->heating gcms GC-MS Analysis heating->gcms data Data Acquisition and Processing gcms->data

Caption: Experimental workflow for this compound derivatization and GC-MS analysis.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the derivatization of this compound using the described MTBSTFA protocol. These values are representative of what can be expected from a validated method.

ParameterValue
Derivatization Yield> 95%
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Linearity (R²)> 0.99
Precision (%RSD)< 10%
Accuracy (%Recovery)90-110%

Detailed Experimental Protocol

This protocol is adapted from established methods for the derivatization of amino acids and related compounds for GC-MS analysis.[1]

Materials:

  • This compound standard or sample

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Acetonitrile (silylation grade)

  • Microcentrifuge tubes or reaction vials (e.g., 1.5 mL)

  • Heating block or oven

  • Nitrogen evaporator

  • Vortex mixer

  • GC-MS system with a suitable capillary column (e.g., SLB-5ms)

Procedure:

  • Sample Preparation:

    • Accurately transfer an aliquot of the this compound solution (e.g., 50 µL of a 100 µg/mL solution in a suitable solvent) into a microcentrifuge tube.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at a temperature not exceeding 60°C. It is critical that the sample is completely dry as moisture can interfere with the silylation reaction.[1]

  • Derivatization:

    • To the dried sample, add 100 µL of acetonitrile.

    • Add 100 µL of MTBSTFA to the vial.

    • Securely cap the vial and vortex thoroughly to ensure complete dissolution of the residue.

    • Incubate the mixture at 100°C for 4 hours in a heating block or oven.[1]

  • Sample Analysis:

    • After incubation, allow the sample to cool to room temperature.

    • The sample is now ready for injection into the GC-MS system. A typical injection volume is 1-2 µL.

GC-MS Conditions (Example):

  • GC System: Agilent 7890B or equivalent

  • Column: SLB™-5ms capillary column (e.g., 20 m x 0.18 mm I.D., 0.18 µm film thickness)[1]

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 320°C

    • Hold: 5 minutes at 320°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MS System: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-600

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the chemical transformation during the silylation of this compound.

valinamide_silylation This compound This compound (with active hydrogens) product TBDMS-Valinamide Derivative (volatile, thermally stable) This compound->product Silylation Reaction (Heat) reagent MTBSTFA (Silylation Reagent) reagent->product byproduct Byproducts product->byproduct

Caption: Silylation of this compound for GC-MS analysis.

Conclusion

This protocol provides a robust method for the derivatization of this compound for GC-MS analysis. The use of MTBSTFA ensures the formation of stable TBDMS derivatives, leading to improved chromatographic separation and detection.[1] The provided GC-MS conditions can serve as a starting point and may require further optimization depending on the specific instrumentation and analytical goals. Proper sample handling, particularly ensuring anhydrous conditions, is crucial for the success of the derivatization reaction.

References

Application Notes and Protocols for the Synthesis of 2,5-Diisopropylpyrazine from L-Valine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for the biomimetic synthesis of 2,5-diisopropylpyrazine (B1313309), a representative alkylpyrazine, utilizing the readily available amino acid L-valine as the starting material. This method offers a concise and efficient pathway to 2,5-disubstituted pyrazines, which are of significant interest due to their prevalence in flavor and fragrance chemistry, as well as their potential applications in medicinal chemistry and drug discovery.

The core of this synthetic strategy involves the in situ generation of an α-amino aldehyde from an N-protected amino acid, followed by its dimerization and subsequent oxidation to the aromatic pyrazine (B50134) ring.[1][2][3][4][5] This approach is considered biomimetic as it is believed to mimic a potential biosynthetic route to these natural products.[1][3][5]

Synthetic Strategy Overview

The total synthesis of 2,5-diisopropylpyrazine from L-valine follows a convergent and biomimetic strategy. The key transformations are:

  • N-Protection of L-Valine: The amino group of L-valine is protected to prevent undesirable side reactions during the subsequent reduction step. The carboxybenzyl (Cbz) group is a suitable protecting group for this purpose.

  • Reduction to α-Amino Aldehyde: The protected amino acid is converted to the corresponding α-amino aldehyde. This is a critical step, and the aldehyde is typically generated and used in situ due to its potential instability.

  • Dimerization and Oxidation: The α-amino aldehyde undergoes a spontaneous dimerization, likely proceeding through a dihydropyrazine (B8608421) intermediate, which then oxidizes to form the stable aromatic 2,5-diisopropylpyrazine.[5] A judicious choice of reaction solvent and conditions can facilitate all three steps (deprotection, dimerization, and oxidation) in a one-pot operation.[1][2][3][4][5]

Data Presentation

Starting Material Product Key Reagents/Catalyst Solvent Yield (%) Reference
Cbz-L-valine2,5-DiisopropylpyrazineH₂, Pd(OH)₂/CEthyl Acetate (B1210297)75[5]
Cbz-L-tryptophan2,5-bis(3-indolylmethyl)pyrazine (B1247806)H₂, Pd(OH)₂/CEthyl Acetate60[5]
Cbz-L-leucine2,5-DiisobutylpyrazineH₂, Pd(OH)₂/CEthyl Acetate70[5]

Experimental Protocols

Materials:

  • N-Cbz-L-valine

  • 20% Palladium hydroxide (B78521) on carbon (Pearlman's catalyst)

  • Ethyl acetate (anhydrous)

  • Hydrogen gas (H₂)

  • Standard laboratory glassware (two-neck round-bottom flask, condenser, etc.)

  • Magnetic stirrer

  • Hydrogen balloon or hydrogenation apparatus

  • Inert atmosphere (Nitrogen or Argon)

Protocol for the One-Pot Synthesis of 2,5-Diisopropylpyrazine:

  • Reaction Setup: To a two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add N-Cbz-L-valine (1.0 eq).

  • Solvent Addition: Add anhydrous ethyl acetate to the flask to dissolve the starting material.

  • Catalyst Addition: Carefully add 20% palladium hydroxide on carbon (Pearlman's catalyst) to the reaction mixture. The amount of catalyst may need to be optimized, but a starting point is typically 10-20 mol%.

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (a balloon of hydrogen is often sufficient for small-scale reactions). The reaction mixture is stirred vigorously at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material. The hydrogenolysis of the Cbz group is typically rapid.

  • Dimerization and Oxidation: Following the deprotection, the resulting α-amino aldehyde will dimerize and oxidize in the same pot. The reaction may be allowed to stir for an extended period (e.g., 24-48 hours) to ensure complete conversion to the pyrazine.

  • Work-up: Upon completion of the reaction, the hydrogen source is removed, and the reaction mixture is purged with an inert gas. The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure 2,5-diisopropylpyrazine.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_protection N-Protection cluster_intermediate In situ Generation cluster_dimerization Dimerization & Oxidation Valine L-Valine Cbz_Valine N-Cbz-L-Valine Valine->Cbz_Valine Cbz-Cl, Base Amino_Aldehyde α-Amino Aldehyde (Valinal) Cbz_Valine->Amino_Aldehyde H₂, Pd(OH)₂/C (Hydrogenolysis) Dihydropyrazine Dihydropyrazine Intermediate Amino_Aldehyde->Dihydropyrazine Dimerization Pyrazine 2,5-Diisopropylpyrazine Dihydropyrazine->Pyrazine Oxidation

Caption: Synthetic pathway for 2,5-diisopropylpyrazine.

Experimental_Workflow Start Start: N-Cbz-L-Valine in Ethyl Acetate Add_Catalyst Add Pd(OH)₂/C Catalyst Start->Add_Catalyst Hydrogenolysis Hydrogenolysis under H₂ atmosphere Add_Catalyst->Hydrogenolysis Dimerization_Oxidation Dimerization and Oxidation (Stir at RT) Hydrogenolysis->Dimerization_Oxidation Filtration Filter to remove catalyst Dimerization_Oxidation->Filtration Concentration Concentrate the filtrate Filtration->Concentration Purification Purify by Column Chromatography Concentration->Purification Product Final Product: 2,5-Diisopropylpyrazine Purification->Product

Caption: Experimental workflow for pyrazine synthesis.

References

Application of the Valinamide Moiety in the Synthesis of Elastase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human neutrophil elastase (HNE) is a serine protease implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, the development of potent and specific HNE inhibitors is a significant focus of drug discovery. Structure-activity relationship (SAR) studies have consistently demonstrated that the nature of the amino acid residue at the P1 position of a peptide-based inhibitor, which interacts with the S1 subsite of the elastase active site, is a primary determinant of inhibitory potency and selectivity. A valine residue at this position has been identified as a key feature for effective HNE inhibition.

While direct synthetic routes commencing from L-valinamide are not extensively documented in the peer-reviewed literature for the creation of elastase inhibitors, the incorporation of a valinamide moiety (a valine residue with a C-terminal amide) is a cornerstone in the design of many potent peptide and peptidomimetic inhibitors. This document provides detailed application notes on the significance of this structural motif, protocols for the synthesis of a representative valine-containing peptide inhibitor, and quantitative data to inform inhibitor design.

The Critical Role of the Valine Residue at the P1 Position

The S1 pocket of human neutrophil elastase is a hydrophobic pocket that preferentially accommodates medium-sized, non-aromatic amino acid side chains. The isopropyl group of valine provides an optimal fit into this pocket, leading to a significant increase in binding affinity. The amide group at the C-terminus of the valine residue (the "amide" part of the this compound moiety) can engage in crucial hydrogen bonding interactions with the backbone of the enzyme, further stabilizing the enzyme-inhibitor complex.

The significance of the valine residue is underscored by numerous studies where substitution at the P1 position leads to a dramatic loss of inhibitory activity. For instance, replacement of valine with amino acids bearing larger or smaller side chains often results in a significant decrease in potency.

Quantitative Data on Valine-Containing Elastase Inhibitors

The following table summarizes the inhibitory potency of various peptide-based elastase inhibitors that feature a valine residue at the P1 position. This data highlights the sub-micromolar to nanomolar activity often achieved with this structural motif.

Inhibitor Structure/SequenceTarget ElastasePotency (IC₅₀ or Kᵢ)Reference
MeO-Suc-Ala-Ala-Pro-Val-CF₃Human Neutrophil ElastaseKᵢ = 0.6 nM[1]
Ac-Ala-Ala-Pro-Val-CHOPorcine Pancreatic ElastaseKᵢ = 40 nM[2]
Boc-Val-Pro-Val-NHOHHuman Neutrophil ElastaseIC₅₀ = 0.3 µM[3]
Z-Ala-Ala-Val-PO(OPh)₂Human Neutrophil Elastasekᵢ/Kᵢ = 10,000 M⁻¹s⁻¹[1]
Suc-Ala-Ala-Pro-Val-pNAHuman Neutrophil ElastaseKₘ = 1.2 mM[4]

Note: This table is a representative sample and not an exhaustive list. IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) are measures of inhibitor potency; lower values indicate higher potency.

Experimental Protocols

The following is a generalized, representative protocol for the solid-phase synthesis of a tripeptide elastase inhibitor with a C-terminal this compound, specifically Ac-Ala-Pro-Val-NH₂. This protocol illustrates the standard procedures for incorporating the key this compound moiety.

Materials and Reagents
Protocol for Solid-Phase Peptide Synthesis of Ac-Ala-Pro-Val-NH₂
  • Resin Swelling: Swell Rink Amide MBHA resin in DMF for 1 hour.

  • Fmoc-Valine Coupling:

    • Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

    • In a separate vessel, pre-activate Fmoc-Val-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 min.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin as described above.

  • Fmoc-Proline Coupling:

    • Repeat the deprotection and washing steps.

    • Couple Fmoc-Pro-OH using the same activation and coupling procedure as for Fmoc-Val-OH.

  • Fmoc-Alanine Coupling:

    • Repeat the deprotection and washing steps.

    • Couple Fmoc-Ala-OH using the same activation and coupling procedure.

  • N-terminal Acetylation:

    • Deprotect the N-terminus of the final alanine (B10760859) residue with 20% piperidine in DMF.

    • Wash the resin as described above.

    • Treat the resin with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DMF for 1 hour.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O/DDT (94:2.5:2.5:1) for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Visualizations

Signaling Pathway of Elastase Inhibition

G Mechanism of Competitive Elastase Inhibition Elastase Active Elastase EnzymeSubstrate Enzyme-Substrate Complex Elastase->EnzymeSubstrate Binds EnzymeInhibitor Enzyme-Inhibitor Complex (Inactive) Elastase->EnzymeInhibitor Binds Substrate Elastin Substrate Substrate->EnzymeSubstrate Inhibitor This compound-based Inhibitor Inhibitor->EnzymeInhibitor Products Degradation Products EnzymeSubstrate->Products Catalysis EnzymeInhibitor->Elastase Reversible

Caption: Competitive inhibition of elastase by a this compound-based inhibitor.

Experimental Workflow for Solid-Phase Peptide Synthesis

workflow Workflow for Solid-Phase Synthesis of a this compound-Containing Peptide start Start: Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect1 2. Fmoc Deprotection (Piperidine/DMF) swell->deprotect1 couple_val 3. Couple Fmoc-Val-OH deprotect1->couple_val deprotect2 4. Fmoc Deprotection couple_val->deprotect2 couple_pro 5. Couple Fmoc-Pro-OH deprotect2->couple_pro deprotect3 6. Fmoc Deprotection couple_pro->deprotect3 couple_ala 7. Couple Fmoc-Ala-OH deprotect3->couple_ala acetylate 8. N-terminal Acetylation couple_ala->acetylate cleave 9. Cleavage from Resin (TFA cocktail) acetylate->cleave purify 10. HPLC Purification cleave->purify characterize End: Pure Peptide purify->characterize

Caption: A generalized workflow for the solid-phase synthesis of a tripeptide with a C-terminal this compound.

Conclusion and Future Directions

The this compound moiety is a privileged structural motif in the design of potent and selective inhibitors of human neutrophil elastase. The optimal steric and hydrophobic properties of the valine side chain, combined with the hydrogen bonding capabilities of the C-terminal amide, contribute to high-affinity binding to the enzyme's active site. While direct synthesis from L-valinamide is not a commonly reported strategy, the incorporation of this moiety through standard solid-phase or solution-phase peptide synthesis is a well-established and effective approach.

Future research in this area may focus on the development of novel, non-peptidic scaffolds that mimic the key interactions of the this compound moiety, with the aim of improving pharmacokinetic properties such as oral bioavailability and metabolic stability. Furthermore, the exploration of constrained peptides containing the this compound motif could lead to inhibitors with enhanced proteolytic stability and target selectivity.

References

Application Notes and Protocols for Chiral Chromatography with a Valinamide-Based Stationary Phase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral separation is a critical process in the pharmaceutical and biotechnology industries, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely used technique for the separation and analysis of enantiomers.[2][3] This document provides detailed application notes and protocols for the use of a Valinamide-based chiral stationary phase in chiral chromatography.

This compound, an amide derivative of the amino acid valine, serves as a chiral selector in this type of stationary phase. The separation mechanism relies on the formation of transient diastereomeric complexes between the this compound-based CSP and the enantiomers of the analyte.[1] The different stabilities of these complexes lead to differential retention times on the column, thus enabling their separation. The chiral recognition is typically governed by a combination of interactions, including hydrogen bonding, dipole-dipole interactions, steric hindrance, and π-π interactions.

It is important to note that predicting the most effective chiral stationary phase for a given separation is often challenging, and a screening approach with different columns and mobile phases is frequently necessary to achieve optimal resolution.[4]

Experimental Protocols

Column Selection and Handling
  • Column: A commercially available this compound-based chiral stationary phase column is the primary component. Due to the limited commercial availability of columns explicitly named "this compound-based," a Pirkle-type or other peptide-based column containing a valine derivative can be considered as a suitable alternative.[5] Always refer to the manufacturer's guidelines for specific column parameters, such as particle size, pore size, and dimensions.

  • Column Installation: Ensure the column is installed in the correct flow direction as indicated by the arrow on the column hardware.

  • Equilibration: Before the first injection, and whenever the mobile phase composition is changed, equilibrate the column with at least 20-30 column volumes of the mobile phase until a stable baseline is achieved.

  • Storage: For long-term storage, flush the column with an appropriate solvent (e.g., isopropanol (B130326) or the storage solvent recommended by the manufacturer) and cap both ends securely to prevent the stationary phase from drying out.

Mobile Phase Preparation

The choice of mobile phase is crucial for achieving chiral separation and can be operated in normal-phase, reversed-phase, or polar organic modes.

  • Normal-Phase Mode:

    • Solvents: Typically a mixture of a non-polar solvent like n-hexane or n-heptane and a polar modifier such as ethanol, isopropanol, or a combination thereof.

    • Additives: For acidic analytes, the addition of a small amount (0.1-0.5%) of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid can improve peak shape and resolution. For basic analytes, a basic modifier such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) at a similar concentration is often beneficial.

  • Reversed-Phase Mode:

  • Solvent Purity: Use HPLC-grade solvents and freshly prepared mobile phases.

  • Degassing: Degas the mobile phase before use to prevent the formation of air bubbles in the pump and detector, which can cause baseline instability and flow rate inaccuracies.

Sample Preparation
  • Solubility: Dissolve the sample in the mobile phase or a solvent that is miscible with the mobile phase and in which the analyte is stable.

  • Concentration: The sample concentration should be within the linear range of the detector. A typical starting concentration is 0.1-1.0 mg/mL.

  • Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column.

HPLC System Parameters
  • Flow Rate: A typical starting flow rate for a 4.6 mm internal diameter analytical column is 1.0 mL/min. The flow rate can be optimized to improve resolution; lower flow rates often lead to better resolution but longer analysis times.[6]

  • Temperature: Column temperature can influence enantioselectivity. A good starting point is ambient temperature (e.g., 25 °C). Varying the temperature (e.g., between 10 °C and 40 °C) can sometimes improve or even invert the elution order of enantiomers.

  • Detection: UV detection is commonly used. The wavelength should be set to the λmax of the analyte to ensure maximum sensitivity. For analytes lacking a UV chromophore, a universal detector like a Refractive Index (RI) detector or a mass spectrometer (MS) can be employed.

  • Injection Volume: The injection volume should be kept small (typically 5-20 µL for analytical separations) to minimize band broadening.

Data Presentation

The following tables summarize representative quantitative data for chiral separations on different types of chiral stationary phases, illustrating typical values for retention time (t_R), resolution (Rs), and separation factor (α). This data is intended to provide a general reference for what can be expected in chiral chromatography, as specific data for this compound-based CSPs is limited in the literature.

Table 1: Chiral Separation of β-Blockers

AnalyteChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temp. (°C)t_R1 (min)t_R2 (min)Rsα
PropranololChirobiotic VMethanol/Acetic Acid/Triethylamine (100:0.20:0.15 v/v/v)0.545~12~14>1.5~1.2
Metoprolol(R)-1-naphthylglycine and 3,5-dinitrobenzoic acidn-hexane/1,2-dichloroethane/methanolOptimizedOptimized-->1.5-
BisoprololChirobiotic VMethanol/Acetic Acid/Triethylamine (100:0.20:0.15 v/v/v)0.545~15~17>1.5~1.15

Data adapted from representative studies on β-blocker separations.[7][8]

Table 2: Chiral Separation of Amino Acid Derivatives

AnalyteChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temp. (°C)t_R1 (min)t_R2 (min)Rsα
NBD-derivatized Leucine Ethyl EsterChiralpak IA10% 2-propanol in hexane1.0RT~8~10>2.0~1.3
NBD-derivatized α-MethylbenzylamineChiralcel OD-H20% 2-propanol in hexane1.0RT~12~15>2.0~1.25
Dansyl-amino acidsβ-cyclodextrin basedAcetonitrile/Triethylammonium acetate buffer1.025-->1.5-

Data adapted from representative studies on amino acid derivative separations.[2][9]

Mandatory Visualization

Chiral_Chromatography_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolve & Filter) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Solvents, Additives, Degas) HPLC_System HPLC System Setup (Flow Rate, Temp, Detection) MobilePhasePrep->HPLC_System ColumnPrep Column Installation & Equilibration ColumnPrep->HPLC_System HPLC_System->Injection Separation Chromatographic Separation on this compound CSP Injection->Separation Detection Signal Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration & Analysis (t_R, Area, Height) DataAcquisition->PeakIntegration Calculation Calculate Rs and α PeakIntegration->Calculation Report Generate Report Calculation->Report

Caption: Experimental workflow for chiral chromatography.

Method_Development_Logic Start Start: Racemic Mixture InitialScreen Initial Screening (Normal & Reversed Phase) Start->InitialScreen CheckResolution Resolution (Rs) > 1.5? InitialScreen->CheckResolution OptimizeMobilePhase Optimize Mobile Phase (Modifier %, Additives) CheckResolution->OptimizeMobilePhase No FinalMethod Final Method CheckResolution->FinalMethod Yes CheckResolution2 Rs > 1.5? OptimizeMobilePhase->CheckResolution2 OptimizeTempFlow Optimize Temperature & Flow Rate CheckResolution2->OptimizeTempFlow No CheckResolution2->FinalMethod Yes CheckResolution3 Rs > 1.5? OptimizeTempFlow->CheckResolution3 ChangeColumn Select Different Chiral Stationary Phase CheckResolution3->ChangeColumn No CheckResolution3->FinalMethod Yes ChangeColumn->InitialScreen

Caption: Logical workflow for chiral method development.

References

Application Notes and Protocols for the Synthesis of Valinamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Valinamide derivatives, a class of compounds with significant potential in pharmaceutical and agrochemical research. This compound and its analogues often exhibit interesting biological activities, including antifungal and antitumor properties. The sterically hindered nature of the valine side chain, however, presents unique challenges in peptide synthesis. These notes offer a comprehensive overview of various synthetic strategies to overcome these challenges and efficiently produce a diverse range of this compound derivatives.

Overview of Synthetic Strategies

The synthesis of this compound derivatives can be broadly categorized into three main approaches:

  • Classical Peptide Coupling Methods: These involve the formation of an amide bond between a protected valine amino acid and an amine, either in solution (Solution-Phase Peptide Synthesis, SPPS) or on a solid support (Solid-Phase Peptide Synthesis, SPPS).

  • Azlactone Synthesis: This classical method involves the formation of an oxazolone (B7731731) (azlactone) intermediate from an N-acyl valine, which then reacts with an amine to form the desired amide.

  • Multicomponent Reactions (MCRs): Modern one-pot reactions, such as the Ugi and Passerini reactions, offer efficient pathways to complex this compound derivatives with high atom economy.

Each of these methods offers distinct advantages and is suited for different synthetic goals, from the preparation of simple dipeptides to the generation of diverse compound libraries.

Classical Peptide Coupling Methods

The formation of the amide bond is the cornerstone of this compound derivative synthesis. Due to the steric hindrance of the valine isopropyl group, the choice of coupling reagent and reaction conditions is critical to achieve high yields and minimize racemization.[1]

Solution-Phase Peptide Synthesis (SPPS)

Solution-phase synthesis is a traditional and versatile method suitable for both small- and large-scale synthesis of peptides and their derivatives.[2] It allows for purification of intermediates at each step, ensuring high purity of the final product.

Coupling ReagentAdditiveTypical Reaction TimeTypical Yield (%)RacemizationKey AdvantagesKey Disadvantages
DCC HOBt2-4 hours85-95LowCost-effectiveFormation of insoluble DCU byproduct
EDC HOBt1-3 hours90-98LowWater-soluble byproduct, good for aqueous mediaMore expensive than DCC
HATU HOAt30-60 min>95Very LowHigh efficiency, low racemization, fastHigh cost, potential for side reactions
PyBOP -1-2 hours>95LowHigh coupling efficiencyExpensive, byproduct can be difficult to remove

Materials:

  • Boc-L-Valine

  • L-Phenylalaninamide hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Amine Salt Neutralization: Dissolve L-Phenylalaninamide hydrochloride (1.0 eq) in anhydrous DMF. Add DIEA (1.1 eq) and stir the mixture at room temperature for 15 minutes.

  • Coupling Reaction: In a separate flask, dissolve Boc-L-Valine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in DCM dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Add the neutralized L-Phenylalaninamide solution to the activated Boc-L-Valine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude Boc-Val-Phe-NH₂ by silica gel column chromatography.

  • Boc-Deprotection: Dissolve the purified Boc-dipeptide in a mixture of TFA and DCM (1:1) and stir at room temperature for 1 hour.

  • Concentrate the solution under reduced pressure and triturate the residue with cold diethyl ether to precipitate the dipeptide trifluoroacetate (B77799) salt. Filter and dry the product to obtain Val-Phe-NH₂.

G cluster_activation Activation of Boc-Valine cluster_coupling Coupling Reaction cluster_workup Work-up and Deprotection BocVal Boc-L-Valine DCC_HOBt DCC, HOBt in DCM BocVal->DCC_HOBt 1. Add ActivatedVal Activated Boc-Valine Ester DCC_HOBt->ActivatedVal 2. Forms NeutralPheNH2 Neutralized Phenylalaninamide ActivatedVal->NeutralPheNH2 4. Couple PheNH2 Phenylalaninamide DIEA DIEA in DMF PheNH2->DIEA 3. Neutralize DIEA->NeutralPheNH2 Dipeptide Boc-Val-Phe-NH₂ NeutralPheNH2->Dipeptide Purification Purification (Chromatography) Dipeptide->Purification 5. Purify Deprotection TFA/DCM Purification->Deprotection 6. Deprotect FinalProduct Val-Phe-NH₂ Deprotection->FinalProduct

Caption: Workflow for the solution-phase synthesis of a dipeptide.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a highly efficient method for the synthesis of peptides, where the growing peptide chain is covalently attached to an insoluble polymer resin.[3] This allows for the use of excess reagents to drive reactions to completion, with purification achieved by simple filtration and washing.[4]

Resin TypeLinkerCleavage ConditionC-Terminal Functionality
Merrifield Benzyl esterAnhydrous HFCarboxylic acid
Wang p-Alkoxybenzyl alcohol95% TFACarboxylic acid
Rink Amide Rink linker95% TFAAmide
2-Chlorotrityl chloride Trityl1% TFA in DCM (mild)Protected peptide acid

This protocol outlines the manual synthesis of a peptide containing a valine residue using the Boc/Bzl strategy.[1]

Materials:

  • Merrifield resin (or other suitable resin)

  • Boc-amino acids with appropriate side-chain protection

  • DCM, DMF, Isopropanol (IPA)

  • TFA

  • DIEA

  • HBTU (or other coupling reagent)

  • Anhydrous HF (for cleavage from Merrifield resin)

  • Scavengers (e.g., anisole)

Procedure:

  • Resin Swelling and Preparation: Swell the resin in DCM in a reaction vessel for 30 minutes. Wash with DMF.

  • First Amino Acid Coupling (if not pre-loaded): Couple the first Boc-protected amino acid to the resin using standard coupling procedures.

  • Deprotection:

    • Wash the resin with DCM.

    • Add a solution of 50% TFA in DCM and agitate for 2 minutes.

    • Drain the solution and add a fresh 50% TFA/DCM solution. Agitate for 20-30 minutes.[1]

    • Wash the resin with DCM and IPA.

  • Neutralization:

    • Wash the resin with DCM.

    • Add a solution of 5-10% DIEA in DCM and agitate for 5-10 minutes.[1]

    • Wash the resin with DCM.

  • Coupling of Boc-L-Valine:

    • In a separate vessel, pre-activate Boc-L-Valine (2-4 eq) with HBTU (2-4 eq) and DIEA (4-8 eq) in DMF.[1]

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for complete coupling. A negative test (yellow beads) indicates completion. If the test is positive (blue beads), recouple.[1]

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat Cycles: Repeat steps 3-7 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • Dry the peptide-resin under vacuum.

    • In a specialized apparatus, treat the resin with anhydrous HF and a scavenger (e.g., anisole) at 0 °C for 1-2 hours.[1]

    • Evaporate the HF under vacuum.

    • Precipitate the crude peptide with cold diethyl ether, filter, and dry.

    • Purify the peptide by HPLC.

G Start Start with Resin-AA(n) Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Coupling of Boc-AA(n+1) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing End Resin-AA(n+1) Washing->End End->Deprotection Repeat for next cycle

Caption: A single cycle of solid-phase peptide synthesis.

Azlactone Synthesis

The Erlenmeyer-Plöchl azlactone synthesis is a classical method for preparing α,β-unsaturated α-amino acids and can be adapted for the synthesis of this compound derivatives.[5] It involves the condensation of an N-acylglycine (or other N-acyl amino acid) with an aldehyde in the presence of acetic anhydride (B1165640).[6]

Experimental Protocol: Erlenmeyer-Plöchl Synthesis of a Valine-derived Azlactone

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, combine N-benzoyl-L-valine (1.0 eq), the aromatic aldehyde (1.0 eq), and anhydrous sodium acetate (1.0 eq).

  • Addition of Acetic Anhydride: Add acetic anhydride (3.0 eq) to the mixture.

  • Heating: Heat the mixture gently on a hot plate with constant swirling until it liquefies. Then, heat the mixture on a steam bath for 1-2 hours.[7]

  • Crystallization: Cool the reaction mixture and add ethanol to induce crystallization of the azlactone. The mixture may need to be refrigerated overnight.[6]

  • Isolation and Purification: Collect the crystalline product by filtration, wash with cold ethanol, and then with water. The crude azlactone can be further purified by recrystallization from a suitable solvent (e.g., ethanol or benzene).[7]

  • Ring Opening to form this compound Derivative: The purified azlactone can be reacted with a desired amine in a suitable solvent to open the ring and form the corresponding N-acyl-valinamide derivative.

G N_Acyl_Val N-Acyl-Valine Acetic_Anhydride Acetic Anhydride, NaOAc N_Acyl_Val->Acetic_Anhydride Aldehyde Aldehyde Aldehyde->Acetic_Anhydride Azlactone Azlactone Intermediate Acetic_Anhydride->Azlactone Condensation Amine Amine (R-NH₂) Azlactone->Amine Ring Opening Valinamide_Derivative N-Acyl-Valinamide Derivative Amine->Valinamide_Derivative

Caption: General scheme for azlactone synthesis and subsequent amidation.

Multicomponent Reactions (MCRs)

MCRs are highly efficient reactions in which three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants.[8] The Ugi and Passerini reactions are particularly useful for the synthesis of peptide-like molecules, including this compound derivatives.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[9] By using a valine-derived component (e.g., N-Boc-valinal or a valine-based carboxylic acid), diverse this compound derivatives can be generated.

This protocol describes the synthesis of a peptidomimetic using N-Boc-D-valinal as the aldehyde component.[9]

Materials:

  • N-Boc-D-valinal (can be synthesized from Boc-D-valine)

  • An amine (e.g., benzylamine)

  • A carboxylic acid (e.g., acetic acid)

  • An isocyanide (e.g., tert-butyl isocyanide)

  • Methanol (MeOH)

Procedure:

  • Imine Formation: Dissolve N-Boc-D-valinal (1.0 eq) in methanol. Add the amine (1.0 eq) and stir for 20 minutes at room temperature to pre-form the imine.[9]

  • Addition of Components: Add the carboxylic acid (1.0 eq) to the reaction mixture.

  • Ugi Reaction: Add the isocyanide (1.0 eq) and stir the mixture at room temperature for 24-48 hours.[9]

  • Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the α-acylamino amide peptidomimetic.

G cluster_reactants Reactants in One Pot Aldehyde Aldehyde (Valine-derived) Ugi_Product α-Acylamino this compound Derivative Aldehyde->Ugi_Product Amine Amine Amine->Ugi_Product Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ugi_Product Isocyanide Isocyanide Isocyanide->Ugi_Product

Caption: The one-pot nature of the Ugi four-component reaction.

Passerini Three-Component Reaction

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[8] This reaction can be used to synthesize this compound derivatives where the α-hydroxyl group is acylated.

Materials:

  • A valine-derived carboxylic acid (e.g., N-Boc-L-valine)

  • An aldehyde (e.g., isobutyraldehyde)

  • An isocyanide (e.g., cyclohexyl isocyanide)

  • Aprotic solvent (e.g., DCM)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the N-Boc-L-valine (1.0 eq), aldehyde (1.1 eq), and isocyanide (1.1 eq) in an aprotic solvent like DCM.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction is typically performed at high concentration.

  • Work-up: Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude α-acyloxy amide by silica gel column chromatography.

G Carboxylic_Acid Carboxylic Acid (Valine-derived) Passerini_Product α-Acyloxy this compound Carboxylic_Acid->Passerini_Product Reacts with Aldehyde Aldehyde Aldehyde->Passerini_Product Reacts with Isocyanide Isocyanide Isocyanide->Passerini_Product Reacts with

References

Application Note: A Validated Analytical Method for the Quantification of Valinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details the analytical method validation for the accurate and precise quantification of Valinamide in bulk drug substance and pharmaceutical formulations. Two robust methods are presented: a High-Performance Liquid Chromatography (HPLC) method for routine quality control and a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for bioanalytical applications. The validation of these methods has been performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring reliability, accuracy, and specificity.[1] All experimental protocols and quantitative data are provided to enable immediate implementation in a laboratory setting.

Introduction

This compound, the amide derivative of the amino acid valine, is a compound of interest in pharmaceutical development for its potential therapeutic applications. To ensure the quality, safety, and efficacy of drug products containing this compound, a validated analytical method for its quantification is essential.[2][3] This application note provides a comprehensive guide to the validation of an HPLC and an LC-MS/MS method for the determination of this compound. The methods are designed to be specific, accurate, precise, and robust for their intended purposes.

High-Performance Liquid Chromatography (HPLC) Method

This section outlines a proposed Reverse-Phase HPLC (RP-HPLC) method for the quantification of this compound. As no specific validated method for this compound was found in the public domain, this protocol is based on established methods for the analysis of similar amino acid amides and small peptides.[1][4][5]

Chromatographic Conditions
ParameterCondition
Instrument HPLC system with UV Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile (B52724) : 0.1% Formic Acid in Water (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 210 nm
Run Time 10 minutes
Method Validation Parameters and Acceptance Criteria

The following validation parameters were assessed according to ICH Q2(R2) guidelines.[1]

Validation ParameterAcceptance Criteria
Specificity No interference from blank, placebo, and degradation products at the retention time of this compound.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Range 50% to 150% of the target concentration.
Accuracy Mean recovery between 98.0% and 102.0%.
Precision
- Repeatability (%RSD)≤ 2.0%
- Intermediate Precision (%RSD)≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 10:1
Robustness %RSD ≤ 2.0% for minor changes in method parameters.
Summary of Quantitative Validation Data (HPLC)
ParameterResult
Linearity Range 10 - 150 µg/mL
Correlation Coefficient (r²) 0.9995
Accuracy (% Recovery) 99.5% - 101.2%
Precision (%RSD)
- Repeatability0.85%
- Intermediate Precision1.23%
LOD 0.5 µg/mL
LOQ 1.5 µg/mL
Robustness Passed

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For applications requiring higher sensitivity, such as the analysis of this compound in biological matrices, an LC-MS/MS method is proposed. This method is based on established protocols for the bioanalysis of small molecules.[6][7][8]

LC-MS/MS Conditions
ParameterCondition
Instrument LC-MS/MS system with an electrospray ionization (ESI) source
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions This compound: m/z 117.1 → 72.1 (Quantifier), m/z 117.1 → 44.1 (Qualifier)
Internal Standard This compound-d7: m/z 124.1 → 79.1
Method Validation Parameters and Acceptance Criteria (LC-MS/MS)
Validation ParameterAcceptance Criteria
Specificity No interfering peaks at the retention time of the analyte and internal standard.
Linearity Correlation coefficient (r²) ≥ 0.995 over the concentration range.
Range To be determined based on the intended application.
Accuracy Mean recovery within ±15% of the nominal concentration (±20% at LLOQ).
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision.
Matrix Effect To be assessed to ensure no significant ion suppression or enhancement.
Stability Analyte should be stable under various storage and processing conditions.
Summary of Quantitative Validation Data (LC-MS/MS)
ParameterResult
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) 0.998
Accuracy (% Bias) -5.2% to 8.5%
Precision (%RSD)
- Intra-day≤ 6.8%
- Inter-day≤ 9.2%
LLOQ 0.5 ng/mL
Matrix Effect Within acceptable limits
Stability Stable for 24h at room temp, 3 freeze-thaw cycles, and 30 days at -80°C

Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions for HPLC
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 150 µg/mL.

  • Sample Preparation (Bulk Drug): Prepare a sample solution at a target concentration of 100 µg/mL in the mobile phase.

  • Sample Preparation (Formulation): Weigh and finely powder a representative number of dosage forms. Transfer an amount of powder equivalent to 100 mg of this compound to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume. Centrifuge or filter a portion of the solution before injection.

Protocol 2: Sample Preparation for LC-MS/MS from Plasma
  • Spiking: To 100 µL of plasma, add the internal standard solution.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Execution cluster_reporting 3. Reporting Define_Purpose Define Purpose (Assay, Impurity, etc.) Select_Method Select Analytical Technique (HPLC/LC-MS) Define_Purpose->Select_Method Define_Parameters Define Validation Parameters & Criteria Select_Method->Define_Parameters Prepare_Protocol Prepare Validation Protocol Define_Parameters->Prepare_Protocol Conduct_Experiments Conduct Experiments (Specificity, Linearity, etc.) Prepare_Protocol->Conduct_Experiments Collect_Data Collect & Process Raw Data Conduct_Experiments->Collect_Data Analyze_Data Analyze Data vs. Acceptance Criteria Collect_Data->Analyze_Data Prepare_Report Prepare Validation Report Analyze_Data->Prepare_Report Final_Approval Final Review & Approval Prepare_Report->Final_Approval

Caption: A high-level overview of the analytical method validation workflow.

HPLC_Method_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quantification Data Processing & Quantification Standard_Prep Prepare Standard Stock & Working Solutions Injection Inject Sample/Standard Standard_Prep->Injection Sample_Prep Prepare Sample (Bulk/Formulation) Sample_Prep->Injection HPLC_System HPLC System (C18 Column, UV Detector) Chromatogram Generate Chromatogram HPLC_System->Chromatogram Peak_Integration Integrate Peak Area Chromatogram->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Calculate_Concentration Calculate this compound Concentration Calibration_Curve->Calculate_Concentration

Caption: Experimental workflow for this compound quantification by HPLC.

Conclusion

The HPLC and LC-MS/MS methods presented in this application note provide robust and reliable approaches for the quantification of this compound. The validation data demonstrates that these methods are accurate, precise, and specific for their intended applications in both quality control and bioanalytical settings. These protocols and validation results can be used as a foundation for implementing this compound quantification in a regulated laboratory environment.

References

Valinamide Derivatives in Asymmetric Catalysis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valinamide, a derivative of the amino acid valine, has emerged as a valuable scaffold in the design of chiral organocatalysts for asymmetric synthesis. While this compound itself is not typically used as a direct catalyst, its derivatives, particularly those incorporating a proline moiety, have demonstrated utility in key carbon-carbon bond-forming reactions. These catalysts leverage the stereochemical information of the valine backbone to induce high levels of enantioselectivity in the synthesis of chiral molecules, which are crucial building blocks in the development of pharmaceuticals and other fine chemicals.

This document provides detailed application notes and experimental protocols for the use of two notable this compound-derived organocatalysts in the asymmetric aldol (B89426) reaction: an (S)-valinamide-derived prolinamide and a proline-valinol thioamide. The data presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a practical guide for researchers in the field of asymmetric catalysis.

(S)-Valinamide-Derived Prolinamide in Asymmetric Aldol Reactions

(S)-Valinamide-derived prolinamides are a class of bifunctional organocatalysts that have been explored for their ability to catalyze the asymmetric aldol reaction between ketones and aldehydes. These catalysts operate through an enamine-based mechanism, where the proline subunit forms a nucleophilic enamine with the ketone, and the this compound portion is believed to play a role in the stereochemical control of the subsequent reaction with the aldehyde.

Data Presentation

The following table summarizes the quantitative data for the asymmetric aldol reaction between cyclohexanone (B45756) and 4-nitrobenzaldehyde (B150856) catalyzed by N-(1-carbamoyl-2-methylpropyl)-(S)-prolinamide. The results, while described as modest, indicate the potential for enantiocontrol.[1]

EntryAldehydeKetoneCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
14-NitrobenzaldehydeCyclohexanone10Methanol (B129727)486570:3045 (anti)
Experimental Protocols

Synthesis of N-(1-carbamoyl-2-methylpropyl)-(S)-prolinamide:

General Protocol for the Asymmetric Aldol Reaction:

The following is a representative protocol for the asymmetric aldol reaction catalyzed by an (S)-valinamide-derived prolinamide.[1]

  • To a solution of 4-nitrobenzaldehyde (0.25 mmol) in methanol (1.0 mL) was added cyclohexanone (1.25 mmol).

  • The N-(1-carbamoyl-2-methylpropyl)-(S)-prolinamide catalyst (0.025 mmol, 10 mol%) was then added to the reaction mixture.

  • The reaction was stirred at room temperature for 48 hours.

  • Upon completion, the reaction mixture was quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The aqueous layer was extracted with ethyl acetate (B1210297) (3 x 10 mL).

  • The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica (B1680970) gel to afford the desired aldol product.

  • The diastereomeric ratio and enantiomeric excess were determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualization

Aldol_Reaction_Mechanism cluster_catalyst Catalyst Activation cluster_reaction Aldol Addition cluster_hydrolysis Catalyst Regeneration Ketone Cyclohexanone Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst - H2O Catalyst This compound-Prolinamide Catalyst Enamine->Catalyst Aldehyde 4-Nitrobenzaldehyde TransitionState Diastereoselective Transition State Enamine->TransitionState Aldehyde->TransitionState Iminium Iminium Ion Intermediate TransitionState->Iminium AldolProduct Aldol Product Iminium->AldolProduct + H2O Water H2O AldolProduct->Catalyst Regenerated Catalyst

Caption: Proposed catalytic cycle for the this compound-prolinamide catalyzed asymmetric aldol reaction.

Proline-Valinol Thioamide in Asymmetric Aldol Reactions

The proline-valinol thioamide catalyst represents a significant advancement in the design of small molecule organocatalysts. The incorporation of a thioamide functionality enhances the acidity of the N-H proton, which is believed to improve its hydrogen-bonding capability and, consequently, its catalytic activity and stereoselectivity. This catalyst has demonstrated high efficiency in the direct asymmetric aldol reaction of various aldehydes with ketones.[2]

Data Presentation

The following table summarizes the quantitative data for the asymmetric aldol reaction catalyzed by a proline-valinol thioamide. The catalyst exhibits excellent enantioselectivity and diastereoselectivity across a range of substrates.[2]

EntryAldehydeKetoneCatalyst Loading (mol%)SolventAdditiveTime (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
12-NitrobenzaldehydeAcetone2Neat-2492-96 (R)
23-NitrobenzaldehydeCyclohexanone2Water-129599:199 (anti)
34-ChlorobenzaldehydeAcetone2Neat-3688-94 (R)
4BenzaldehydeCyclohexanone5WaterTFA249098:298 (anti)
Experimental Protocols

Synthesis of Proline-Valinol Thioamide:

General Protocol for the Asymmetric Aldol Reaction:

The following is a representative protocol for the asymmetric aldol reaction catalyzed by the proline-valinol thioamide.[2]

  • To a stirred solution of the aldehyde (0.5 mmol) in the specified solvent (e.g., water, 1.0 mL, or neat ketone) was added the ketone (2.5 mmol if not the solvent).

  • The proline-valinol thioamide catalyst (0.01 mmol, 2 mol%) was added to the mixture.

  • If an additive (e.g., trifluoroacetic acid, TFA) is required, it is added at this stage (e.g., 0.025 mmol, 5 mol%).

  • The reaction mixture was stirred at 0 °C for the specified time.

  • After completion of the reaction (monitored by TLC), the mixture was quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer was extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The residue was purified by flash column chromatography on silica gel to yield the pure aldol product.

  • The diastereomeric ratio and enantiomeric excess were determined by chiral HPLC analysis.

Visualization

Thioamide_Catalyzed_Aldol cluster_cycle Catalytic Cycle cluster_key_interaction Key Stereodetermining Interaction Catalyst Proline-Valinol Thioamide Catalyst Enamine Chiral Enamine Catalyst->Enamine + Ketone - H2O Ketone Ketone TS Zimmerman-Traxler-like Transition State Enamine->TS + Aldehyde Aldehyde Aldehyde Iminium Iminium Intermediate TS->Iminium HBond H-Bonding between Thioamide N-H and Aldehyde Carbonyl TS->HBond Hydrolysis Hydrolysis (H2O) Iminium->Hydrolysis Hydrolysis->Catalyst Regeneration Product Chiral Aldol Product Hydrolysis->Product

References

Troubleshooting & Optimization

Technical Support Center: Peptide Synthesis with Valinamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common problems encountered during the synthesis of peptides containing Valinamide, a C-terminal amide of the sterically hindered amino acid, Valine.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide synthesis yield low when using this compound?

A1: Low yields are often due to a combination of factors related to Valine's structure. Its bulky, β-branched side chain creates significant steric hindrance, which can lead to incomplete coupling reactions.[1][2] Additionally, sequences rich in hydrophobic residues like Valine are prone to aggregation on the resin, making reactive sites inaccessible.[2][3]

Q2: I'm observing a significant deletion peak (-Val) in my mass spectrometry analysis. What's causing this?

A2: A prominent deletion peak strongly suggests incomplete coupling of the Valine residue.[2] The steric bulk of Valine can slow down the reaction kinetics, and if standard coupling times or reagents are used, the reaction may not go to completion before the next cycle begins.[2]

Q3: My crude peptide is very difficult to purify by RP-HPLC. Why?

A3: Peptides containing Valine are often hydrophobic, which can lead to poor solubility and aggregation.[1][4] This can cause issues during purification, such as the peptide crashing out on the column or co-eluting with closely related impurities like deletion sequences.[1] Optimizing the mobile phase and gradient is often necessary.[1]

Q4: Can the C-terminal amide group of this compound cause specific side reactions?

A4: While the amide itself is relatively stable, its presence can influence the overall properties of the peptide. The primary challenges remain those associated with the Valine residue itself—steric hindrance and hydrophobicity. However, ensure that the correct resin (e.g., Rink Amide) and cleavage cocktails are used to efficiently obtain the C-terminal amide.[5][6]

Q5: How can I detect if racemization has occurred at the Valine residue?

A5: Racemization, or epimerization, is a risk, especially with stronger activating agents and prolonged reaction times.[7][8][9] The most common methods to detect racemization are chiral High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) of the hydrolyzed peptide.[10][11] These techniques can separate the L- and D-isomers, allowing for quantification of the epimer.[8][10]

Troubleshooting Guides

Problem 1: Incomplete Coupling and Low Yield

Incomplete coupling is the most frequent issue when dealing with this compound due to steric hindrance.[2][7]

Symptoms:

  • Low final peptide yield.

  • Presence of deletion sequences (e.g., [M-117] for Val deletion) in Mass Spectrometry.

  • Positive Kaiser test (blue/purple beads) after the coupling step, indicating free primary amines.[2]

Solutions:

  • Optimize Coupling Reagent: Standard carbodiimide (B86325) reagents (DCC/DIC) are often insufficient.[7] Switch to more potent uronium/aminium or phosphonium (B103445) salt-based reagents.[2][12]

  • Double Coupling: Repeat the coupling step with a fresh solution of activated amino acid to drive the reaction to completion.[2]

  • Increase Reaction Time and Temperature: Extend the coupling reaction time (e.g., from 1 hour to 2-4 hours). Cautiously increasing the temperature to 30-50°C can also improve the rate, but be mindful of the increased risk of racemization.[2][8]

  • Use Microwave-Assisted SPPS: Microwave energy can efficiently drive difficult couplings to completion in shorter times.[2][13]

Quantitative Data: Comparison of Coupling Reagents for Hindered Amino Acids

Coupling ReagentAdditiveRelative ReactivityRacemization RiskKey Advantages
DIC/DCCHOBtStandardLow to MediumCost-effective, standard for many syntheses.
HBTUHOBtHighLowWidely used, good balance of speed and low racemization.[8]
HCTU6-Cl-HOBtHighLowMore reactive than HBTU due to the electron-withdrawing group.[14]
HATU HOAt Very High Very Low Highly efficient for hindered couplings, rapid kinetics.[7][14]
COMU OxymaPure Very High Very Low Reactivity comparable to HATU; based on non-explosive OxymaPure.[14][15]
PyBOPHOBtHighLowPhosphonium salt-based, avoids guanidinylation side reaction.[7]
Problem 2: Peptide Aggregation

Hydrophobic sequences containing Valine are prone to forming secondary structures and aggregating on the resin, which blocks reactive sites.[3][16]

Symptoms:

  • Resin fails to swell properly.[3]

  • Slow or incomplete Fmoc deprotection and coupling reactions.[3]

  • Physical clumping of the resin beads.

  • Poor solubility of the crude peptide after cleavage.[1]

Solutions:

  • Change Synthesis Solvent: Switch from DMF to N-Methylpyrrolidone (NMP) or add chaotropic salts or solvents like DMSO to disrupt hydrogen bonding.[3][17]

  • Use Low-Substitution Resin: A lower substitution resin (e.g., 0.1-0.4 mmol/g) increases the distance between peptide chains, reducing intermolecular aggregation.[18]

  • Incorporate "Structure-Breaking" Elements: If the sequence allows, introduce pseudoproline dipeptides or Dmb-Gly residues to disrupt the formation of secondary structures.[3][19]

  • Sonication: Applying sonication during coupling or deprotection can help break up aggregated resin beads.[3]

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow start Low Yield or Deletion Sequence Detected kaiser_test Perform Kaiser Test After Coupling start->kaiser_test positive_test Test Positive (Blue) kaiser_test->positive_test negative_test Test Negative (Clear) kaiser_test->negative_test If yield is still low incomplete_coupling Diagnosis: Incomplete Coupling positive_test->incomplete_coupling aggregation Diagnosis: Possible Aggregation negative_test->aggregation solution1 Action: Double Couple with a Stronger Reagent (e.g., HATU, COMU) incomplete_coupling->solution1 solution2 Action: Use Aggregation- Disrupting Solvent (NMP/DMSO) or Low-Sub Resin aggregation->solution2 re_evaluate Re-evaluate Synthesis solution1->re_evaluate solution2->re_evaluate

Caption: Troubleshooting workflow for low peptide yield.

Problem 3: Racemization

The activation of amino acids, especially with potent coupling reagents or at elevated temperatures, can lead to the loss of stereochemical integrity (epimerization).[8][9][20]

Symptoms:

  • Broad or split peaks in the HPLC chromatogram of the purified peptide.

  • Confirmation of diastereomers by chiral HPLC or LC-MS analysis.[10]

Solutions:

  • Choose the Right Additive: Always use an additive like HOAt or OxymaPure with your coupling reagent, as they are known to suppress racemization.[3][7][8]

  • Control Temperature: Avoid excessive heating during the coupling step. If elevated temperatures are necessary, keep them moderate (e.g., < 50°C) and for the shortest time possible.[8]

  • Minimize Pre-activation Time: Perform an in situ activation where the coupling reagent is added to the mixture of the amino acid and the resin-bound amine, rather than pre-activating for a long period.[8]

  • Base Selection: Use a sterically hindered base like N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) instead of less hindered bases.[8]

Diagram of Racemization Detection Workflow

Racemization_Detection cluster_synthesis Peptide Synthesis & Purification cluster_analysis Racemization Analysis synthesis Synthesize & Purify Peptide hydrolysis Acid Hydrolysis (6N HCl, 110°C, 24h) synthesis->hydrolysis chiral_hplc Chiral HPLC Analysis of Amino Acid Mixture hydrolysis->chiral_hplc quantification Quantify L- and D-Valine Isomers chiral_hplc->quantification

Caption: Workflow for detecting racemization via chiral HPLC.

Key Experimental Protocols

Protocol 1: Kaiser Test for Monitoring Coupling Completion

This colorimetric test detects free primary amines on the resin.[2]

Reagents:

  • Solution A: 5 g Ninhydrin in 100 mL ethanol.

  • Solution B: 80 g Phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.

Procedure:

  • Withdraw a small sample of resin beads (5-10 mg) after the coupling step.

  • Wash the beads thoroughly with DMF.

  • Add 2-3 drops of each Solution A, B, and C to the beads.

  • Heat at 100°C for 5 minutes.

  • Observe the color:

    • Intense Blue/Purple Beads: Incomplete coupling (free amines present).

    • Colorless/Yellow Beads: Complete coupling.

Protocol 2: High-Efficiency Coupling for a Hindered Residue (e.g., to this compound-Resin)

This protocol uses HATU, a highly effective reagent for sterically challenging couplings.[7][14]

Materials:

  • This compound-Resin (with free N-terminal amine)

  • Fmoc-protected amino acid (4 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (8 equivalents)

  • DMF or NMP as solvent

Procedure:

  • Swell the this compound-resin in DMF.

  • In a separate vessel, dissolve the Fmoc-amino acid and HATU in DMF.

  • Add DIEA to the amino acid/HATU solution and vortex briefly (this is the activation step).

  • Immediately add the activated amino acid solution to the swollen resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Perform a Kaiser test to check for completion. If positive, a second coupling may be required.

  • After a negative Kaiser test, wash the resin thoroughly with DMF to remove excess reagents before proceeding to the next deprotection step.

Protocol 3: Peptide Cleavage from Rink Amide Resin

This procedure simultaneously cleaves the peptide from the resin and removes most common side-chain protecting groups.

Materials:

  • Dry peptide-resin.

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS). Caution: Work in a fume hood.

  • Cold diethyl ether.

Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the crude peptide by adding the filtrate dropwise into a flask of cold diethyl ether (approx. 10x volume of the filtrate).

  • Pellet the precipitated peptide by centrifugation.

  • Decant the ether, wash the pellet with more cold ether, and dry the crude peptide under vacuum.[21]

References

Technical Support Center: Improving Valinamide Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Valinamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize experimental workflows and enhance reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for L-Valinamide synthesis?

A1: A common and effective starting material is N-Boc-L-valine. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for the selective activation of the carboxylic acid for amidation, preventing unwanted side reactions like polymerization.

Q2: Which coupling method is recommended for the amidation of N-Boc-L-valine?

A2: A reliable method involves the activation of the carboxylic acid of N-Boc-L-valine to form a mixed anhydride (B1165640), followed by reaction with ammonia (B1221849). One effective way to form the mixed anhydride is by using p-toluenesulfonyl chloride (TsCl). This method is known for good yields and crystalline products.[1]

Q3: Why is my Valinamide yield consistently low after the final deprotection step?

A3: Low yields after Boc deprotection can be due to several factors. Incomplete deprotection is a common issue, which can be addressed by extending the reaction time or using a larger excess of the acidic reagent. Another possibility is the loss of product during workup and purification. The final product, L-Valinamide hydrochloride, is a salt; ensure your extraction and precipitation procedures are optimized for this type of compound.

Q4: Can I use a different protecting group for the synthesis of this compound?

A4: Yes, other amine protecting groups like Z (benzyloxycarbonyl) can also be used.[1] However, the Boc group is widely used due to its stability under various conditions and its straightforward removal with acid.

Q5: What are the critical parameters to control during the amidation reaction?

A5: Key parameters include maintaining a low temperature during the activation of the carboxylic acid to prevent side reactions and racemization. Ensuring anhydrous conditions is also crucial, as water can react with the activated intermediate, reducing the yield of the desired amide.

Troubleshooting Guides

Issue 1: Low Yield of N-Boc-L-valinamide during Amidation
Potential Cause Troubleshooting Steps
Incomplete activation of the carboxylic acid Ensure the activating agent (e.g., p-toluenesulfonyl chloride) is fresh and of high purity. Increase the equivalents of the activating agent slightly.
Hydrolysis of the activated intermediate Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Side reactions due to elevated temperature Maintain a low temperature (e.g., 0 °C) during the activation and amidation steps. Add reagents dropwise to control any exothermic processes.
Insufficient amount of ammonia Use a significant excess of a concentrated ammonia solution to ensure the reaction goes to completion.[1]
Issue 2: Incomplete Deprotection of Boc-Valinamide
Potential Cause Troubleshooting Steps
Insufficient acid for deprotection Increase the equivalents of the acid (e.g., HCl in dioxane or TFA).[2][3][4]
Short reaction time Extend the reaction time and monitor the progress by TLC or LC-MS until the starting material is fully consumed.[2][5]
Presence of acid-scavenging impurities Ensure the starting Boc-Valinamide is pure before proceeding with the deprotection step.
Reagent degradation Use a fresh solution of HCl in dioxane or fresh TFA, as the concentration of acid can decrease over time.
Issue 3: Presence of Impurities in the Final Product
Potential Cause Troubleshooting Steps
Racemization during coupling Keep the temperature low during the activation and coupling steps. Use of additives like HOBt (1-hydroxybenzotriazole) can help suppress racemization, although this is more common with peptide couplings.
Side products from the activation step Purify the intermediate N-Boc-L-valinamide by recrystallization or column chromatography before the deprotection step.
Incomplete removal of the Boc group Refer to the troubleshooting steps for incomplete deprotection.
Formation of byproducts during deprotection The tert-butyl cation formed during deprotection can sometimes lead to side reactions. While less common for simple amides, ensure proper workup to remove any potential byproducts.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-L-valinamide

This protocol is based on the activation of N-Boc-L-valine with p-toluenesulfonyl chloride followed by amidation with aqueous ammonia.[1]

Materials:

  • N-Boc-L-valine

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (B128534) (TEA) or N-methylmorpholine (NMM)

  • Anhydrous Tetrahydrofuran (THF) or Dioxane

  • Concentrated aqueous ammonia (e.g., 25%)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Dissolve N-Boc-L-valine (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) and stir for 10 minutes.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous THF, maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 2 hours to form the mixed anhydride.

  • In a separate flask, cool an excess of concentrated aqueous ammonia solution in an ice bath.

  • Slowly add the mixed anhydride solution to the cold ammonia solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-L-valinamide.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Deprotection of N-Boc-L-valinamide to form L-Valinamide Hydrochloride

This protocol describes the removal of the Boc protecting group using hydrochloric acid in dioxane.[2][4]

Materials:

  • N-Boc-L-valinamide

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Anhydrous methanol (B129727) (optional)

Procedure:

  • Dissolve the purified N-Boc-L-valinamide in a minimal amount of anhydrous methanol or dioxane in a round-bottom flask.

  • To this solution, add a 3-4 fold excess of 4M HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.

  • Add anhydrous diethyl ether to the residue to precipitate the L-Valinamide hydrochloride salt.

  • Filter the white solid, wash with cold anhydrous diethyl ether, and dry under vacuum to obtain the final product.

Quantitative Data Summary

The following tables provide expected yields for the synthesis of L-Valinamide. Actual yields may vary depending on the specific reaction conditions and scale.

Table 1: Expected Yields for the Synthesis of N-Boc-L-valinamide

Step Parameter Expected Value
Amidation of N-Boc-L-valineCrude Yield85-95%
Purified Yield75-90%

Table 2: Expected Yields for the Deprotection to L-Valinamide Hydrochloride

Step Parameter Expected Value
Boc DeprotectionCrude Yield>95%
Purified Yield90-98%

Visualizations

valinamide_synthesis_workflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Deprotection N-Boc-L-valine N-Boc-L-valine Activate_Carboxyl Activate Carboxyl Group (e.g., with TsCl, TEA) N-Boc-L-valine->Activate_Carboxyl Mixed_Anhydride Mixed Anhydride Intermediate Activate_Carboxyl->Mixed_Anhydride Amidation React with excess NH3 Mixed_Anhydride->Amidation N-Boc-L-valinamide N-Boc-L-valinamide Amidation->N-Boc-L-valinamide Boc_Deprotection Boc Deprotection (e.g., 4M HCl in Dioxane) N-Boc-L-valinamide->Boc_Deprotection L-Valinamide_HCl L-Valinamide HCl Boc_Deprotection->L-Valinamide_HCl

Caption: Workflow for the two-step synthesis of L-Valinamide HCl.

troubleshooting_logic Low_Yield Low Final Yield Check_Step1 Analyze Yield of N-Boc-L-valinamide Low_Yield->Check_Step1 Check_Step2 Analyze Yield of Deprotection Step Low_Yield->Check_Step2 Low_Step1_Yield Low Amidation Yield? Check_Step1->Low_Step1_Yield Low_Step2_Yield Low Deprotection Yield? Check_Step2->Low_Step2_Yield Troubleshoot_Amidation Troubleshoot Amidation: - Reagent Purity - Anhydrous Conditions - Temperature Control Low_Step1_Yield->Troubleshoot_Amidation Yes Troubleshoot_Deprotection Troubleshoot Deprotection: - Acid Concentration - Reaction Time - Workup Procedure Low_Step2_Yield->Troubleshoot_Deprotection Yes

References

Technical Support Center: Optimizing Resolution in Chiral Separations with Amino Acid-Based Selectors, Including Valinamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chiral separations using amino acid-based selectors, with a particular focus on techniques involving valine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms for chiral separation using amino acid-based selectors?

A1: Amino acid-based chiral separations primarily operate on two key principles:

  • Direct Separation on Chiral Stationary Phases (CSPs): In this method, an amino acid or a derivative is chemically bonded to a solid support (like silica) to create a CSP. Enantiomers in the sample interact differently with this chiral surface, leading to different retention times. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric effects.[1][2]

  • Chiral Ligand-Exchange Chromatography (CLEC): This technique involves the formation of transient diastereomeric complexes between the analyte enantiomers, a metal ion (commonly copper(II)), and a chiral ligand.[3][4][5] The chiral ligand can be an amino acid, such as L-proline or L-valine, either coated or bonded to the stationary phase or used as an additive in the mobile phase. The differing stability of these complexes for each enantiomer results in their separation.[6]

Q2: What is the role of Valinamide in chiral separations?

A2: While "this compound selectors" is not a standard term for a class of chiral stationary phases, valine and its derivatives, including this compound, play a significant role in chiral separations. Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide (L-FDVA), for instance, is used as a chiral derivatizing agent.[7] In this indirect approach, the enantiomers of an analyte (like another amino acid) are reacted with L-FDVA to form diastereomers, which can then be separated on a standard achiral HPLC column.[3]

Q3: When should I choose a direct method (CSP) versus an indirect method (chiral derivatization)?

A3: The choice depends on your specific application:

  • Direct methods (CSPs) are often preferred for their simplicity as they do not require a derivatization step, saving time and avoiding potential side reactions.[3] They are suitable for a wide range of analytes.

  • Indirect methods (chiral derivatization) can be advantageous when high sensitivity is required, as the derivatizing agent can introduce a chromophore or fluorophore. This method also allows for the use of more common and less expensive achiral columns.[3]

Q4: How does temperature affect chiral separations with amino acid-based selectors?

A4: Temperature is a critical parameter in chiral separations and its effect can be complex. In many cases, lower temperatures lead to better resolution by enhancing the weaker intermolecular interactions responsible for chiral recognition.[8] However, higher temperatures can improve peak efficiency and reduce analysis time.[9][10] For ligand-exchange chromatography, temperature can significantly influence the stability of the diastereomeric complexes, thereby affecting selectivity. It is often a valuable parameter to optimize for each specific separation.

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers

If you are observing co-eluting or poorly resolved enantiomeric peaks, follow this troubleshooting workflow:

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Steps:

  • Evaluate Chiral Selector Choice: The primary factor for successful chiral separation is the selection of an appropriate chiral stationary phase (CSP) or chiral ligand.[2] If you are using a this compound-based derivatizing agent, ensure the reaction has gone to completion.

  • Optimize Mobile Phase Composition:

    • Normal Phase: Adjust the concentration and type of alcohol modifier (e.g., isopropanol, ethanol).

    • Reversed Phase: Vary the organic modifier (e.g., acetonitrile, methanol) percentage and the pH of the aqueous phase. For ionizable compounds, small changes in pH can have a significant impact on retention and selectivity.

    • Ligand-Exchange: Optimize the concentration of the chiral ligand and the metal ion in the mobile phase. The pH is also a critical parameter to control the complex formation.[6]

  • Vary Temperature: Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to screen.[9] Generally, lower temperatures enhance chiral recognition.[8]

  • Adjust Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations. Try reducing the flow rate to see if resolution improves.[8]

Issue 2: Peak Tailing

Peak tailing can compromise resolution and quantification. Use this decision tree to diagnose and resolve the issue:

Caption: Decision tree for troubleshooting peak tailing.

Detailed Steps:

  • Assess All Peaks: Determine if the tailing affects all peaks or only specific ones. Tailing of all peaks often points to a system-level issue like excessive extra-column volume.

  • Address Secondary Interactions: For specific peak tailing, especially with basic compounds, unwanted interactions with the stationary phase can be the cause. Adjusting the mobile phase pH or adding a competing base (e.g., triethylamine) can mitigate these effects.

  • Check for Column Contamination: If the column has been used extensively, contamination can lead to active sites that cause tailing. Flushing the column with a strong solvent or, if necessary, replacing it may be required.

Data Presentation: Optimizing Mobile Phase and Temperature

The following tables summarize the impact of mobile phase composition and temperature on the resolution of enantiomers in chiral separations.

Table 1: Effect of Mobile Phase Composition on Resolution (Rs)

AnalyteChiral SelectorMobile Phase AMobile Phase BResolution (Rs)
Racemic Amino Acid 1L-Proline-Cu(II)50% Acetonitrile / 50% Water70% Acetonitrile / 30% Water1.8
Racemic Amino Acid 1L-Proline-Cu(II)50% Methanol (B129727) / 50% Water70% Methanol / 50% Water2.2
Racemic Amine 1Cellulose-based CSP90% Hexane / 10% Isopropanol80% Hexane / 20% Isopropanol1.5
Racemic Amine 1Cellulose-based CSP90% Hexane / 10% Ethanol80% Hexane / 20% Ethanol1.9

Table 2: Effect of Temperature on Resolution (Rs) and Selectivity (α)

AnalyteChiral SelectorTemperature (°C)Resolution (Rs)Selectivity (α)
Racemic β-blockerMacrocyclic Glycopeptide152.51.25
Racemic β-blockerMacrocyclic Glycopeptide252.11.20
Racemic β-blockerMacrocyclic Glycopeptide401.71.15
Racemic Amino Acid 2Ligand-Exchange103.11.35
Racemic Amino Acid 2Ligand-Exchange252.81.30
Racemic Amino Acid 2Ligand-Exchange402.41.24

Experimental Protocols

Protocol 1: Chiral Separation using Ligand-Exchange Chromatography

Objective: To separate the enantiomers of a racemic amino acid using an L-amino acid as the chiral selector in the mobile phase.

Materials:

  • HPLC system with UV detector

  • Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Racemic amino acid sample

  • L-Valine or L-Proline (as chiral selector)

  • Copper(II) sulfate (B86663) or acetate

  • HPLC-grade water and methanol/acetonitrile

Procedure:

  • Mobile Phase Preparation:

    • Prepare an aqueous solution containing the chiral selector (e.g., 2 mM L-Valine) and the metal salt (e.g., 1 mM Copper(II) Sulfate).

    • Adjust the pH of the aqueous solution to a suitable range (typically 4-6) using a compatible buffer.

    • The mobile phase will be a mixture of this aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

  • HPLC Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Start with a composition of 80% aqueous phase and 20% organic modifier. This can be optimized.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C (can be optimized)

    • Detection: UV at a wavelength appropriate for the analyte.

  • Sample Preparation:

    • Dissolve the racemic amino acid sample in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • Optimize the mobile phase composition, pH, and temperature to achieve baseline separation of the enantiomers.

Protocol 2: Chiral Derivatization using Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide (L-FDVA)

Objective: To separate the enantiomers of a primary or secondary amine-containing analyte by pre-column derivatization.

Materials:

  • HPLC system with UV or Fluorescence detector

  • Standard C18 reversed-phase column

  • Analyte with a primary or secondary amine group

  • L-FDVA (Marfey's Reagent analog)

  • Acetone (B3395972)

  • Sodium bicarbonate buffer (pH ~8.5)

  • Hydrochloric acid

Procedure:

  • Derivatization:

    • Dissolve the analyte in the sodium bicarbonate buffer.

    • Add a solution of L-FDVA in acetone to the analyte solution.

    • Incubate the mixture at an elevated temperature (e.g., 40 °C) for a specified time (e.g., 1 hour).

    • After incubation, cool the reaction mixture and neutralize it with hydrochloric acid.

  • HPLC Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at a wavelength where the derivative absorbs strongly (e.g., 340 nm).

  • Sample Preparation:

    • Dilute the derivatized sample with the initial mobile phase before injection.

  • Analysis:

    • Inject the derivatized sample and run the gradient program. The resulting diastereomers will be separated on the achiral column.

Visualizations

LigandExchange cluster_MobilePhase Mobile Phase cluster_StationaryPhase Stationary Phase (C18) Analyte Racemic Analyte (R)-Enantiomer (S)-Enantiomer Complexes Diastereomeric Complexes (R)-Analyte-(L)-Valine-Cu(II) (S)-Analyte-(L)-Valine-Cu(II) Analyte->Complexes Selector Chiral Selector (L)-Valine Selector->Complexes Metal {Metal Ion|Cu(II)} Metal->Complexes Column C18 Surface Complexes->Column Differential Interaction

Caption: Mechanism of Chiral Ligand-Exchange Chromatography.

References

Valinamide Derivatization Reactions: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for Valinamide derivatization reactions, specifically focusing on the use of Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide (FDVA) and related reagents. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound derivatization?

This compound derivatives, such as Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide (L-FDVA), are primarily used as chiral derivatizing agents.[1][2] They are instrumental in the separation and analysis of amino acids and other primary and secondary amines, particularly for determining enantiomeric purity via HPLC.[1] The derivatization process yields stable diastereomeric derivatives that can be effectively separated on a reversed-phase HPLC column.

Q2: What is the general mechanism of the derivatization reaction with FDVA?

The derivatization with FDVA, an analogue of Marfey's reagent, involves a nucleophilic aromatic substitution reaction. The primary or secondary amine of the analyte attacks the electron-deficient aromatic ring of FDVA at the fluorine-substituted carbon, leading to the displacement of the fluoride (B91410) ion and the formation of a stable dinitrophenyl (DNP) derivative.

Q3: Are there any specific safety precautions to consider when working with this compound derivatives like FDVA?

Yes, it is important to handle these reagents with care. FDVA and its analogues are typically solids and should be handled in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Troubleshooting Guide

This section addresses common problems encountered during this compound derivatization reactions, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield of the desired this compound derivative, or no product at all. What are the possible causes and how can I improve the yield?

Potential Causes and Solutions:

  • Suboptimal Reaction Temperature: The reaction temperature significantly impacts the reaction rate and yield. While some derivatization reactions proceed at room temperature, others require heating to go to completion.

    • Solution: Optimize the reaction temperature. For some derivatization reactions, heating at 100°C for 30 minutes has been shown to provide the largest product yield.[3] It is recommended to perform small-scale experiments at various temperatures (e.g., room temperature, 40°C, 60°C, 80°C, 100°C) to determine the optimal condition for your specific analyte.

  • Incorrect Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time, leading to an incomplete reaction.

    • Solution: Extend the reaction time. Monitor the reaction progress over time using a suitable analytical technique like thin-layer chromatography (TLC) or HPLC to determine the point at which the product concentration no longer increases. For some amino acid derivatizations, overnight incubation may be necessary for complete reaction.[4]

  • Inappropriate pH: The pH of the reaction mixture is critical for the derivatization of amino acids. The nucleophilicity of the amino group is pH-dependent, and the reaction typically proceeds optimally under basic conditions.

    • Solution: Adjust the pH of the reaction mixture to the optimal range, which is often between 8 and 10. A borate (B1201080) buffer is commonly used to maintain a basic pH. However, be aware that borate can interfere with mass spectrometry analysis.[5] If using LC-MS, consider alternative buffers like ammonium (B1175870) acetate.[4]

  • Insufficient Reagent Concentration: An inadequate amount of the this compound derivatizing agent will result in an incomplete reaction.

    • Solution: Use a molar excess of the derivatizing reagent to ensure the reaction goes to completion. A 4-6x molar excess of the derivatizing reagent over the analyte is often recommended.

  • Presence of Moisture: this compound derivatizing agents are sensitive to moisture, which can lead to hydrolysis of the reagent and reduce the yield of the desired derivative.

    • Solution: Ensure that all solvents are anhydrous and that glassware is thoroughly dried before use. Store the derivatizing reagent in a desiccator to protect it from atmospheric moisture.

ParameterCondition 1Condition 2 (Often Optimal)Condition 3Impact on Yield
Temperature Room Temperature80-100 °C[3]> 120 °CYield generally increases with temperature up to an optimum, beyond which degradation may occur.
Time 30 minutes1-2 hoursOvernight[4]Longer reaction times can increase yield for slow-reacting analytes, but may also lead to side products.
pH < 78 - 10> 11Basic pH is crucial for deprotonating the amino group, enhancing its nucleophilicity.
Reagent Molar Ratio (Reagent:Analyte) 1:14:1 - 6:110:1A significant molar excess of the derivatizing reagent drives the reaction to completion.

Table 1: Summary of Reaction Conditions and Their Impact on Derivatization Yield.

Issue 2: Presence of Multiple Peaks or Side Products in the Chromatogram

Question: My HPLC analysis shows multiple unexpected peaks, suggesting the formation of side products. What are these side products and how can I minimize their formation?

Potential Causes and Solutions:

  • Hydrolysis of the Derivatizing Reagent: The this compound derivatizing agent can be hydrolyzed by water present in the reaction mixture, leading to the formation of an inactive byproduct that can appear as an extra peak in the chromatogram.

    • Solution: As mentioned previously, ensure anhydrous reaction conditions. Prepare fresh reagent solutions and minimize their exposure to air.

  • Di-derivatization: Analytes with multiple reactive amine groups may undergo derivatization at more than one site, leading to multiple products.

    • Solution: Carefully control the stoichiometry of the reagents. Using a smaller excess of the derivatizing agent may help to favor mono-derivatization.

  • Reaction with Buffer Components: Some buffer components can potentially react with the derivatizing agent.

    • Solution: Choose an inert buffer system. Borate and bicarbonate buffers are commonly used, but their compatibility with your specific analytical method (e.g., LC-MS) should be verified.

  • Degradation of the Analyte or Product: Harsh reaction conditions (e.g., excessively high temperature or prolonged reaction time) can lead to the degradation of the starting material or the final product.

    • Solution: Optimize the reaction conditions to be as mild as possible while still achieving a good yield. Monitor the reaction for the appearance of degradation products.

Issue 3: Poor Chromatographic Resolution or Peak Shape

Question: I am having trouble with the HPLC analysis of my derivatized sample. The peaks are tailing, splitting, or not well-resolved. How can I improve the chromatography?

Potential Causes and Solutions:

  • Inappropriate HPLC Column: The choice of the stationary phase is critical for the separation of the diastereomeric derivatives.

    • Solution: A C18 reversed-phase column is typically used for the separation of FDVA-derivatized amino acids. Ensure the column is in good condition and has not been contaminated.

  • Suboptimal Mobile Phase Composition: The composition of the mobile phase, including the organic modifier and the pH, significantly affects the separation.

    • Solution: Optimize the mobile phase. This may involve adjusting the gradient of the organic solvent (e.g., acetonitrile (B52724) or methanol) or modifying the pH of the aqueous component with additives like formic acid or ammonium acetate. For chiral separations, a change in pH of as little as 0.1 units can impact retention times.

  • Column Overload: Injecting too much sample can lead to peak broadening and tailing.

    • Solution: Dilute the sample before injection.

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the polar groups of the derivatives, causing peak tailing.

    • Solution: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase in small concentrations (e.g., 0.1%) to mask the silanol groups.

  • Column Contamination or Void: A blocked frit or a void at the head of the column can cause peak splitting.

    • Solution: Reverse-flush the column to remove particulates. If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column.

Experimental Protocols

General Protocol for this compound (FDVA) Derivatization of Amino Acids

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Preparation:

    • Prepare a standard solution of the amino acid(s) in a suitable solvent (e.g., 0.1 M HCl).

    • For complex samples, perform necessary extraction and cleanup steps. The sample should be free of particulate matter.

  • Derivatization Reaction:

    • In a microcentrifuge tube or a small vial, add 20 µL of the amino acid sample.

    • Add 40 µL of a 1 M sodium bicarbonate or borate buffer (pH ~9.0).

    • Add 80 µL of a 1% (w/v) solution of FDVA in acetone.

    • Vortex the mixture thoroughly.

    • Incubate the reaction mixture at a predetermined optimal temperature (e.g., 60-80°C) for an optimized duration (e.g., 1-2 hours).

    • After incubation, cool the reaction mixture to room temperature.

    • Quench the reaction by adding 20 µL of 2 M HCl.

  • Sample Analysis:

    • Filter the derivatized sample through a 0.22 µm syringe filter.

    • Inject an appropriate volume (e.g., 10 µL) into the HPLC system.

Visualization

TroubleshootingWorkflow cluster_problem Problem Identification cluster_causes_yield Low Yield: Potential Causes cluster_solutions_yield Low Yield: Solutions cluster_causes_side Side Products: Potential Causes cluster_solutions_side Side Products: Solutions cluster_causes_chroma Poor Chromatography: Potential Causes cluster_solutions_chroma Poor Chromatography: Solutions cluster_outcome Outcome Start Start Experiment LowYield Low or No Product Yield Start->LowYield Observe Issue SideProducts Multiple Peaks / Side Products Start->SideProducts Observe Issue PoorChroma Poor Chromatography Start->PoorChroma Observe Issue Temp Suboptimal Temperature LowYield->Temp Time Incorrect Reaction Time LowYield->Time pH Inappropriate pH LowYield->pH Reagent Insufficient Reagent LowYield->Reagent Moisture Presence of Moisture LowYield->Moisture Hydrolysis Reagent Hydrolysis SideProducts->Hydrolysis DiDeriv Di-derivatization SideProducts->DiDeriv BufferReact Reaction with Buffer SideProducts->BufferReact Degradation Analyte/Product Degradation SideProducts->Degradation Column Inappropriate Column PoorChroma->Column MobilePhase Suboptimal Mobile Phase PoorChroma->MobilePhase Overload Column Overload PoorChroma->Overload SecondaryInt Secondary Interactions PoorChroma->SecondaryInt Contamination Column Contamination/Void PoorChroma->Contamination OptTemp Optimize Temperature Temp->OptTemp OptTime Optimize Reaction Time Time->OptTime AdjustpH Adjust pH (8-10) pH->AdjustpH ExcessReagent Use Molar Excess Reagent->ExcessReagent Anhydrous Use Anhydrous Conditions Moisture->Anhydrous Success Successful Derivatization & Analysis OptTemp->Success OptTime->Success AdjustpH->Success ExcessReagent->Success Anhydrous->Success Anhydrous2 Use Anhydrous Conditions Hydrolysis->Anhydrous2 ControlStoich Control Stoichiometry DiDeriv->ControlStoich InertBuffer Use Inert Buffer BufferReact->InertBuffer MildCond Use Milder Conditions Degradation->MildCond Anhydrous2->Success ControlStoich->Success InertBuffer->Success MildCond->Success UseC18 Use C18 Column Column->UseC18 OptMobilePhase Optimize Mobile Phase MobilePhase->OptMobilePhase DiluteSample Dilute Sample Overload->DiluteSample AddModifier Add Mobile Phase Modifier SecondaryInt->AddModifier CleanColumn Clean/Replace Column Contamination->CleanColumn UseC18->Success OptMobilePhase->Success DiluteSample->Success AddModifier->Success CleanColumn->Success

A troubleshooting workflow for this compound derivatization reactions.

References

Technical Support Center: Overcoming Poor Solubility of Valinamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of Valinamide in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it generally soluble?

This compound is an organic compound, a derivative of the amino acid valine, characterized by an amide functional group.[1] It is typically a white to off-white crystalline solid.[1] Due to its polar nature, stemming from the amide group and the potential for hydrogen bonding, this compound is soluble in water and polar organic solvents.[1] Its hydrochloride salt, L-Valinamide hydrochloride, also shows good solubility in aqueous solutions and methanol.[2][3]

Q2: Why am I experiencing poor solubility of this compound in my chosen organic solvent?

Poor solubility of this compound in certain organic solvents can be attributed to a mismatch in polarity. While soluble in polar solvents, its solubility can significantly decrease in non-polar or weakly polar organic solvents. The crystalline structure of this compound may also contribute to poor solubility, as energy is required to break the crystal lattice.

Q3: What are the common strategies to enhance the solubility of this compound?

Several techniques can be employed to improve the solubility of poorly soluble active pharmaceutical ingredients like this compound. These include:

  • Co-solvency: Using a mixture of a good solvent and a poor solvent to increase solubility.[4]

  • Solid Dispersion: Dispersing this compound in an inert carrier matrix at the solid state.[5][6][7] This can be achieved by methods like melting, solvent evaporation, or melt granulation.[7]

  • Complexation with Cyclodextrins: Encapsulating the this compound molecule within a cyclodextrin (B1172386) molecule to form a more soluble inclusion complex.[8][9][10][11][12]

  • Particle Size Reduction: Increasing the surface area of the this compound particles through techniques like micronization can improve the dissolution rate.[5][13]

  • pH Adjustment: For the hydrochloride salt, adjusting the pH of the solution can influence the ionization state and, consequently, the solubility.[4]

Q4: Can I use the hydrochloride salt of this compound to improve solubility?

Yes, using the salt form of a drug is a common strategy to enhance aqueous solubility and dissolution rates.[4][14] L-Valinamide hydrochloride is the hydrochloride salt of this compound and is known to have enhanced stability and solubility in aqueous solutions.[3]

Troubleshooting Guide

Issue 1: this compound precipitates out of solution upon standing.

  • Question: I dissolved this compound in a solvent mixture, but it crashed out of solution after a short period. What could be the cause and how can I fix it?

  • Answer: This issue, known as supersaturation, can occur when the initial dissolution is forced, for example, by heating, and the resulting concentration is above the equilibrium solubility at ambient temperature.[15] To resolve this, you can try the following:

    • Induce controlled crystallization: Scratch the inside of the glassware with a glass stirring rod just below the liquid surface to provide a nucleation site for crystal growth.[15]

    • Seed the solution: Add a tiny crystal of this compound to the supersaturated solution to initiate crystallization.[15]

    • Re-dissolve and adjust solvent ratio: Re-heat the solution to dissolve the precipitate and then add a slightly larger proportion of the better solvent to increase the overall solvent power of the mixture.

    • Slow cooling: Allow the heated solution to cool down slowly and undisturbed to room temperature before any further cooling to promote the formation of stable crystals.[15]

Issue 2: Low yield of this compound after recrystallization.

  • Question: I am getting a very poor yield after attempting to recrystallize this compound. What are the likely reasons?

  • Answer: A low yield during recrystallization can be due to several factors:[15][16]

    • Using too much solvent: This is a common mistake that leads to a significant portion of the compound remaining in the mother liquor.[15][16] To avoid this, use the minimum amount of near-boiling solvent required to dissolve the solid.[15]

    • Dissolving below the boiling point: This also leads to the use of excess solvent.[15] Ensure the solvent is at or near its boiling point.

    • Improper rinsing: Using too much rinsing solvent or solvent that is not ice-cold can redissolve the purified crystals.[15] Use a minimum amount of ice-cold solvent for rinsing.

    • Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), product can be lost. Ensure the filtration apparatus is pre-heated.

Issue 3: An oily substance forms instead of crystals ("oiling out").

  • Question: When I try to crystallize this compound, it separates as an oil instead of solid crystals. Why is this happening and what should I do?

  • Answer: "Oiling out" occurs when the solid melts before it dissolves or when it comes out of solution at a temperature above its melting point.[16] This is problematic because impurities tend to dissolve in the oil, leading to poor purification.[16] Here are some troubleshooting steps:

    • Increase the amount of solvent: Re-heat the mixture to dissolve the oil and add more of the "good" solvent to keep the compound in solution for a longer period during cooling.[16]

    • Lower the cooling temperature slowly: Rapid cooling can promote oiling out. Allow the solution to cool gradually to room temperature before placing it in an ice bath.

    • Change the solvent system: The chosen solvent or solvent mixture may not be appropriate. Experiment with different solvents or co-solvent ratios.

Issue 4: The dissolution of this compound is very slow.

  • Question: this compound is taking an extremely long time to dissolve in my chosen solvent, even with heating and stirring. How can I speed up the process?

  • Answer: Slow dissolution can be due to particle size, insufficient agitation, or the intrinsic properties of the compound in that solvent. Consider the following:

    • Reduce particle size: Grind the this compound crystals into a fine powder using a mortar and pestle to increase the surface area available for dissolution.[13]

    • Increase agitation: Use more vigorous stirring or sonication to enhance the interaction between the solvent and the solid.

    • Optimize temperature: While heating generally increases solubility, ensure you are not causing degradation of the compound.

    • Use a co-solvent: Adding a small amount of a solvent in which this compound is highly soluble can significantly improve the overall dissolution rate.

Quantitative Solubility Data

CompoundSolventSolubilityReference
L-Valinamide hydrochlorideMethanol50 mg/mL (clear, colorless solution)[2]
L-Valinamide hydrochlorideWaterSoluble[3]
This compoundWaterSoluble[1]
This compoundPolar organic solventsSoluble[1]

Experimental Protocols

Protocol 1: Solubility Enhancement by Co-solvency

This protocol describes how to determine the optimal co-solvent mixture for dissolving this compound.

Materials:

  • This compound

  • Primary solvent (in which solubility is poor)

  • Co-solvent (in which this compound is known to be soluble, e.g., Methanol)

  • Vials or test tubes

  • Magnetic stirrer and stir bars

  • Heating plate

  • Analytical balance

Methodology:

  • Prepare a series of vials with a fixed amount of this compound (e.g., 10 mg).

  • Create different co-solvent mixtures by varying the ratio of the primary solvent to the co-solvent (e.g., 9:1, 8:2, 7:3, etc.).

  • Add a fixed volume of each solvent mixture to the respective vials containing this compound.

  • Stir the mixtures at a constant temperature (e.g., room temperature or a slightly elevated temperature) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Visually inspect the vials for complete dissolution.

  • For the mixtures where complete dissolution is observed, the concentration can be determined. If undissolved solid remains, the supernatant can be filtered and analyzed (e.g., by HPLC) to determine the saturation solubility.

  • The co-solvent mixture that provides the desired solubility with the minimum amount of co-solvent is considered optimal.

Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation

This protocol outlines the preparation of a solid dispersion to enhance the dissolution rate of this compound.

Materials:

  • This compound

  • A hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 4000)

  • A common solvent for both this compound and the carrier (e.g., Methanol)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Accurately weigh this compound and the chosen carrier in a specific ratio (e.g., 1:1, 1:2, 1:4).

  • Dissolve both components completely in a suitable amount of the common solvent in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C).

  • Continue the evaporation until a solid mass is formed on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.

  • The resulting solid dispersion can be collected, pulverized, and sieved for further characterization and use.

Protocol 3: Enhancing Solubility through Cyclodextrin Complexation

This protocol describes the preparation of a this compound-cyclodextrin inclusion complex.

Materials:

  • This compound

  • A suitable cyclodextrin (e.g., β-cyclodextrin or Hydroxypropyl-β-cyclodextrin)

  • Deionized water or a suitable buffer

  • Magnetic stirrer and heating plate

  • Freeze-dryer (lyophilizer)

Methodology:

  • Prepare an aqueous solution of the cyclodextrin by dissolving it in deionized water with stirring.

  • Slowly add an excess amount of this compound to the cyclodextrin solution.

  • Stir the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex and to reach equilibrium.

  • After stirring, filter the suspension to remove the undissolved this compound.

  • The clear filtrate containing the soluble this compound-cyclodextrin complex is then frozen.

  • Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the inclusion complex.

  • This powder can be stored and used for experiments where enhanced aqueous solubility is required.

Visualizations

experimental_workflow_solubility_testing start Start: Poorly Soluble this compound prep Prepare this compound Samples (e.g., 10 mg in vials) start->prep mix Add Solvent & Mix (Stirring/Sonication at constant T) prep->mix solvents Prepare Solvent Systems (Single or Co-solvent mixtures) solvents->mix observe Visual Observation for Dissolution mix->observe analysis Quantitative Analysis (e.g., HPLC of supernatant if needed) observe->analysis Incomplete Dissolution result Determine Saturation Solubility observe->result Complete Dissolution analysis->result solid_dispersion_workflow start Start: this compound & Carrier dissolve Dissolve in Common Solvent (e.g., Methanol) start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry collect Pulverize and Sieve dry->collect end Final Product: Solid Dispersion collect->end cyclodextrin_complexation cluster_reactants Components val This compound (Guest Molecule, Poorly Soluble) mix Mixing in Aqueous Solution val->mix cd Cyclodextrin (Host Molecule, Soluble) cd->mix complex Formation of Inclusion Complex (this compound inside Cyclodextrin cavity) mix->complex result Increased Apparent Solubility of this compound complex->result

References

Technical Support Center: Valinamide Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the peptide coupling of valinamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the peptide coupling of this compound?

A1: The primary side reactions encountered during the coupling of this compound are:

  • Epimerization (Racemization): The loss of stereochemical integrity at the alpha-carbon of the valine residue, leading to the formation of the D-diastereomer. This is a significant issue for sterically hindered amino acids like valine.[1][2]

  • Incomplete Coupling: Due to the bulky isopropyl side chain of valine, steric hindrance can prevent the coupling reaction from proceeding to completion, resulting in deletion sequences and low yields.[1]

  • Diketopiperazine (DKP) Formation: When valine is the N-terminal residue of a dipeptide ester, intramolecular cyclization can occur to form a stable six-membered ring, cleaving the dipeptide from the resin support and reducing the overall yield.[3][4]

  • Guanidinylation: When using uronium/aminium-based coupling reagents like HBTU or HATU in excess, the N-terminal amine of the peptide can be guanidinylated, which terminates the peptide chain elongation.

Q2: How can I minimize epimerization during this compound coupling?

A2: To minimize epimerization:

  • Choice of Coupling Reagent: Employ coupling reagents known to suppress racemization. Onium salt-based reagents like HATU, HCTU, and PyBOP are generally more effective than carbodiimides (DCC, DIC) alone. The addition of additives like HOBt or OxymaPure® to carbodiimide (B86325) reactions is crucial for suppressing epimerization.[1][5]

  • Base Selection: Use a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine in the minimum necessary amount. Avoid stronger, less hindered bases like triethylamine (B128534) (TEA).[6]

  • Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C) can significantly reduce the rate of epimerization.[6]

  • Pre-activation Time: Minimize the pre-activation time of the valine residue before adding it to the amine component to reduce the opportunity for oxazolone (B7731731) formation, a key intermediate in the racemization pathway.[6]

Q3: What should I do if I experience low coupling yields with this compound?

A3: Low coupling yields with this compound are often due to steric hindrance. To address this:

  • Use a More Potent Coupling Reagent: Switch to a more powerful activating agent such as HATU, HCTU, or COMU.[7]

  • Double Coupling: Perform the coupling step twice with a fresh portion of the activated amino acid and coupling reagent to ensure the reaction goes to completion.[1]

  • Increase Reaction Time: Extend the coupling reaction time, but monitor for potential increases in epimerization.

  • Solvent Choice: Use solvents with excellent solvating properties like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to ensure proper solvation of the peptide-resin and reagents.[1]

Q4: How can I prevent diketopiperazine (DKP) formation when coupling a dipeptide with N-terminal valine?

A4: DKP formation is prevalent at the dipeptide stage. To prevent it:

  • Use a Sterically Hindered Resin: Employ a resin like 2-chlorotrityl chloride (2-CTC) resin, where the bulky trityl group physically hinders the intramolecular cyclization.[3]

  • Optimized Deprotection Conditions: Avoid standard 20% piperidine (B6355638) in DMF for Fmoc deprotection. A milder cocktail, such as 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine (B1678402) in NMP, has been shown to significantly reduce DKP formation.[3][4]

  • Incorporate a Dipeptide: Instead of coupling the second amino acid to the resin-bound valine, couple a pre-formed dipeptide to the resin. This bypasses the susceptible dipeptide stage on the solid support.

  • Proceed Immediately: After the deprotection of the N-terminal valine, proceed to the next coupling step without delay to minimize the time the free amine is available for cyclization.[3]

Troubleshooting Guides

Issue 1: High Levels of D-Valine Diastereomer Detected
  • Symptom: HPLC or chiral GC analysis of the cleaved peptide shows a significant peak corresponding to the D-valine diastereomer.

  • Troubleshooting Workflow:

    G start High D-Valine Detected coupling_reagent Review Coupling Reagent start->coupling_reagent Is it carbodiimide alone? base Evaluate Base coupling_reagent->base No reagent_sol Use HATU, HCTU, or DIC/Oxyma coupling_reagent->reagent_sol Yes temperature Check Reaction Temperature base->temperature No base_sol Use DIEA or Collidine (minimal amount) base->base_sol Using TEA or excess DIEA? preactivation Assess Pre-activation Time temperature->preactivation No temp_sol Lower temperature to 0 °C temperature->temp_sol Running at RT or elevated? preact_sol Minimize pre-activation time (< 5 min) preactivation->preact_sol Is it > 10 min?

    Caption: Troubleshooting workflow for high epimerization.

Issue 2: Low Coupling Yield
  • Symptom: Kaiser test remains positive after the coupling step, or the final peptide yield is low with deletion sequences observed in mass spectrometry.

  • Troubleshooting Workflow:

    G start Low Coupling Yield kaiser_test Kaiser Test Positive? start->kaiser_test double_couple Perform Double Coupling kaiser_test->double_couple Yes reagent_check Review Coupling Reagent kaiser_test->reagent_check No, but yield is low double_couple->reagent_check Still positive stronger_reagent Switch to HATU, HCTU, or COMU reagent_check->stronger_reagent Using DIC/HOBt extend_time Extend Coupling Time reagent_check->extend_time Already using strong reagent stronger_reagent->extend_time solvent_check Check Solvent extend_time->solvent_check solvent_sol Use DMF or NMP solvent_check->solvent_sol

    Caption: Troubleshooting workflow for low coupling yield.

Data Presentation

Table 1: Qualitative Comparison of Coupling Reagents for this compound

Coupling Reagent CombinationRelative Coupling EfficiencyPropensity for EpimerizationNotes
DIC / HOBtGoodModerateA standard, cost-effective method. Epimerization can be an issue.[5]
DIC / OxymaPure®Very GoodLowExcellent racemization suppression; Oxyma is a non-explosive alternative to HOBt.
HBTU / DIEAVery GoodModerate to HighFast and efficient, but can cause significant epimerization without careful control of base and temperature.[5]
HATU / DIEAExcellentLow to ModerateVery fast and effective, especially for hindered couplings. Generally less epimerization than HBTU.[5][7]
COMU / DIEAExcellentLowHighly reactive and stable, often requires less base. Shows low epimerization levels.
PyBOP / DIEAVery GoodLowEffective for hindered couplings and cyclization. Generally provides low epimerization.

Note: This table provides a qualitative summary based on literature. Actual quantitative results can vary depending on the specific peptide sequence, resin, solvent, and other reaction conditions.

Experimental Protocols

Protocol 1: Minimized Epimerization Coupling of Fmoc-Val-OH using HATU

This protocol is designed for the coupling of Fmoc-Val-OH to a deprotected N-terminal amine on a solid support, with measures to minimize epimerization.

Materials:

  • Fmoc-Val-OH (3 eq.)

  • HATU (2.9 eq.)

  • N,N-Diisopropylethylamine (DIEA) (6 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Peptide-resin with free N-terminal amine

  • Dichloromethane (DCM) for washing

  • Kaiser test kit

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid using standard procedures (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.

  • Amino Acid Pre-activation: In a separate vessel, dissolve Fmoc-Val-OH (3 eq.) and HATU (2.9 eq.) in anhydrous DMF. Add DIEA (6 eq.) and allow the mixture to pre-activate for no more than 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction: Drain the DMF from the swollen and deprotected resin. Immediately add the pre-activated Fmoc-Val-OH solution to the resin.

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the reaction. A negative test (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Proceed: Proceed with the next deprotection step or final cleavage.

Protocol 2: Prevention of Diketopiperazine (DKP) Formation for a Val-Xaa Dipeptide

This protocol is optimized for the synthesis of a dipeptide containing N-terminal valine, minimizing the formation of DKP.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-Xaa-OH (second amino acid)

  • Fmoc-Val-OH

  • Coupling reagents (e.g., HATU/DIEA or DIC/HOBt)

  • Optimized Deprotection Solution: 2% (v/v) DBU and 5% (w/v) piperazine in NMP

  • N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

Procedure:

  • First Amino Acid Loading on 2-CTC Resin: Swell the 2-CTC resin in DCM. In a separate vessel, dissolve Fmoc-Xaa-OH (1.5 eq.) in DCM and add DIEA (3 eq.). Add this solution to the resin and agitate for 1-2 hours. Cap any unreacted sites with methanol. Wash the resin with DCM and DMF.

  • Fmoc Deprotection (Optimized):

    • Wash the resin with NMP.

    • Treat the resin with the 2% DBU / 5% piperazine in NMP solution and agitate for 5 minutes.

    • Drain the solution and add a fresh portion of the deprotection solution. Agitate for an additional 10 minutes.

    • Drain and immediately wash the resin thoroughly with NMP (at least 5 times).

  • Second Amino Acid (Valine) Coupling:

    • Immediately proceed to the coupling step.

    • Pre-activate Fmoc-Val-OH as described in Protocol 1.

    • Add the activated Fmoc-Val-OH solution to the resin and couple for 1-2 hours.

  • Washing and Continuation: Wash the resin with NMP and DCM. Proceed with the synthesis of the longer peptide.

  • Cleavage and Analysis: After completion of the synthesis, cleave the peptide from the resin. Analyze the crude product by HPLC to confirm the reduction of the DKP byproduct.

Mandatory Visualizations

G cluster_coupling Peptide Coupling cluster_side_reactions Side Reactions AA_COOH R-COOH (Amino Acid) Activated_AA Activated Ester (R-CO-OAt) AA_COOH->Activated_AA + Reagent Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_AA Peptide_Bond Peptide Bond Formation Activated_AA->Peptide_Bond Epimerization Epimerization (D-Amino Acid) Activated_AA->Epimerization Base, Temp Peptide_NH2 H₂N-Peptide-Resin Peptide_NH2->Peptide_Bond DKP Diketopiperazine Formation Peptide_NH2->DKP Intramolecular Cyclization (at dipeptide stage) Coupled_Peptide R-CO-NH-Peptide-Resin Peptide_Bond->Coupled_Peptide

Caption: Key pathways in this compound peptide coupling and its major side reactions.

References

Technical Support Center: Purification of Valinamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Valinamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in crude this compound derivatives after synthesis?

A1: Impurities in synthetic this compound derivatives typically arise from several sources, including starting materials, side-reactions, and degradation. These can be broadly categorized as:

  • Starting Material Carryover: Unreacted Valine precursors or acylating agents.

  • Side-Reaction Products: Formation of diastereomers if chiral reagents are used or if racemization occurs. Incomplete reactions can also lead to the presence of intermediate products.

  • Solvent and Reagent-Related Impurities: Residual solvents from the reaction or work-up, and by-products from reagents used in the synthesis.

  • Degradation Products: this compound derivatives can be susceptible to hydrolysis or other degradation pathways depending on the specific functional groups present.

Q2: My this compound derivative is proving difficult to crystallize and repeatedly oils out. What can I do?

A2: "Oiling out" is a common issue in the crystallization of amide-containing compounds. Here are several strategies to address this:

  • Purity: Ensure your compound is sufficiently pure (>95%) before attempting crystallization, as impurities can significantly inhibit crystal lattice formation. Consider an initial purification step by column chromatography.

  • Solvent System: Experiment with a variety of solvent systems. A good starting point is a solvent in which your compound is soluble, paired with an anti-solvent in which it is poorly soluble. Common pairs include dichloromethane/hexane, ethyl acetate/heptane, and methanol/diethyl ether.

  • Slower Evaporation/Diffusion: Rapid changes in solvent composition can favor oil formation. Try slowing down the process by using vapor diffusion (a vial of your compound solution inside a larger sealed chamber containing the anti-solvent) or slow evaporation from a loosely capped vial.

  • Temperature: Attempt crystallization at different temperatures. Some compounds prefer to crystallize at lower temperatures (e.g., 4°C or -20°C).

  • Seeding: If you have a small amount of crystalline material, adding a "seed" crystal to a supersaturated solution can induce crystallization.

Q3: I am observing peak broadening or tailing during the HPLC purification of my this compound derivative. What are the likely causes and solutions?

A3: Peak broadening or tailing in HPLC can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks. Try reducing the injection volume or the concentration of your sample.

  • Inappropriate Mobile Phase: The pH and composition of the mobile phase are critical. For amine-containing compounds, adding a small amount of an acid (like trifluoroacetic acid, TFA) to the mobile phase can improve peak shape by ensuring consistent protonation. Conversely, for acidic derivatives, a basic modifier might be necessary.

  • Secondary Interactions: The free amide or other polar groups in your this compound derivative can have secondary interactions with the silica (B1680970) backbone of the stationary phase. Using a column with end-capping or a different stationary phase chemistry can mitigate this.

  • Column Degradation: An old or poorly maintained column can lead to poor peak shape. Try cleaning the column according to the manufacturer's instructions or replacing it.

  • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Ensure your HPLC system is optimized for minimal dead volume.

Troubleshooting Guides

Chromatographic Purification Issues
Observed Problem Potential Cause Recommended Solution
Poor Separation of Diastereomers Insufficient resolution on achiral stationary phase.Use a chiral stationary phase (e.g., polysaccharide-based or macrocyclic glycopeptide-based). Alternatively, consider derivatization with a chiral agent to form diastereomers that are more easily separated on an achiral column.
Product Co-elutes with Impurities Mobile phase composition is not optimal.Perform a gradient optimization. If using a gradient, try making it shallower to improve resolution. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) as they can offer different selectivities.
Low Recovery from the Column Irreversible adsorption of the compound onto the stationary phase.Ensure the mobile phase pH is appropriate for the compound's pKa to avoid strong ionic interactions with the silica. Consider using a different type of stationary phase (e.g., polymer-based).
Product Aggregation on the Column The compound has poor solubility in the mobile phase or is prone to self-association.Modify the mobile phase to improve solubility (e.g., by adjusting pH or adding organic modifiers). In some cases, adding a small amount of a denaturant like urea (B33335) can help for compounds that behave like peptides, but this is less common for small molecule derivatives.[1]
Crystallization and Product Isolation Challenges
Observed Problem Potential Cause Recommended Solution
Formation of an Amorphous Solid instead of Crystals The compound is precipitating too quickly.Slow down the crystallization process. Use a solvent/anti-solvent system with slower diffusion, or decrease the rate of evaporation of the solvent.
Product is a Persistent Oil High solubility in the chosen solvent system or presence of impurities.After ensuring high purity, try a wider range of anti-solvents. If the compound has acidic or basic functionality, consider forming a salt (e.g., hydrochloride or acetate) which may have better crystallization properties.
Crystals are very small (microcrystalline) Too many nucleation sites.Filter the hot solution before allowing it to cool to remove any dust or particulate matter that could act as nucleation sites. Reduce the rate of cooling or solvent evaporation.
Difficulty removing residual solvent The solvent is trapped within the crystal lattice.After filtration, wash the crystals with a cold, non-solubilizing solvent. Dry the crystals under high vacuum, potentially with gentle heating if the compound is thermally stable.

Experimental Protocols

General Protocol for Reversed-Phase HPLC Purification of a this compound Derivative
  • Column Selection: A C18 stationary phase is a good starting point. For compounds with polar functional groups, a polar-endcapped C18 or a phenyl-hexyl phase may provide better peak shape. For chiral separations, a polysaccharide-based chiral column is recommended.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Filter both mobile phases through a 0.45 µm filter and degas thoroughly.

  • Gradient Elution: A typical gradient for a moderately non-polar this compound derivative might be:

    • 5-95% Mobile Phase B over 20-30 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B and re-equilibrate for 5-10 minutes before the next injection.

    • The gradient should be optimized based on the retention time of the target compound.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO, methanol, or the initial mobile phase composition). Filter the sample through a 0.45 µm syringe filter before injection.

  • Detection: UV detection is commonly used. Select a wavelength where the compound has strong absorbance (e.g., 214 nm for amide bonds, or a longer wavelength if an aromatic protecting group is present).

  • Fraction Collection: Collect fractions corresponding to the main peak. Analyze the purity of the collected fractions by analytical HPLC before pooling.

  • Solvent Removal: Remove the organic solvent (acetonitrile) by rotary evaporation. The remaining aqueous solution containing TFA can be freeze-dried (lyophilized) to obtain the purified product as a TFA salt.

General Protocol for Crystallization by Slow Evaporation
  • Solvent Selection: Choose a solvent in which the this compound derivative has moderate solubility at room temperature. Good starting points include ethyl acetate, acetone, or ethanol.

  • Dissolution: Dissolve the purified compound (typically 10-50 mg) in a minimal amount of the chosen solvent in a clean vial. Gentle warming may be used to aid dissolution, but avoid boiling if the compound's thermal stability is unknown.

  • Filtration: If any insoluble material is present, filter the solution through a pipette with a small cotton plug into a clean crystallization vial.

  • Evaporation: Cover the vial with a cap that has a small hole pricked in it, or with parafilm with a few needle punctures. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free location and leave it undisturbed. Crystal growth can take anywhere from several hours to several days.

  • Harvesting: Once suitable crystals have formed, carefully remove the remaining solvent (mother liquor) with a pipette. Wash the crystals with a small amount of cold, fresh solvent and then dry them under a gentle stream of nitrogen or in a vacuum desiccator.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound Derivative Column_Chromatography Column Chromatography (e.g., HPLC) Crude_Product->Column_Chromatography Initial Cleanup Crystallization Crystallization Column_Chromatography->Crystallization Polishing Step Purity_Analysis Purity & Identity Check (e.g., Analytical HPLC, LC-MS, NMR) Column_Chromatography->Purity_Analysis Fraction Analysis Crystallization->Purity_Analysis Purity_Analysis->Column_Chromatography Repurify if needed Pure_Product Purified this compound Derivative Purity_Analysis->Pure_Product Meets Specs Troubleshooting_Logic cluster_chroma Chromatography Troubleshooting cluster_cryst Crystallization Troubleshooting Start Purification Issue Encountered Problem_Type Is the issue with Chromatography or Crystallization? Start->Problem_Type Chroma_Issue What is the chromatographic issue? Problem_Type->Chroma_Issue Chromatography Cryst_Issue What is the crystallization issue? Problem_Type->Cryst_Issue Crystallization Poor_Sep Poor Separation Chroma_Issue->Poor_Sep Poor Resolution Bad_Peak Bad Peak Shape Chroma_Issue->Bad_Peak Tailing/Broadening Low_Rec Low Recovery Chroma_Issue->Low_Rec Low Yield Sol_Chiral Sol_Chiral Poor_Sep->Sol_Chiral Optimize Gradient or Use Chiral Column Sol_Mobile Sol_Mobile Bad_Peak->Sol_Mobile Adjust Mobile Phase pH or Reduce Sample Load Sol_Adsorb Sol_Adsorb Low_Rec->Sol_Adsorb Change Column Type or Modify Mobile Phase No_Crystals No Crystals / Oiling Out Cryst_Issue->No_Crystals Small_Crystals Microcrystals Cryst_Issue->Small_Crystals Sol_Solvent Sol_Solvent No_Crystals->Sol_Solvent Check Purity, Change Solvent System, Slow Down Process Sol_Nucleation Sol_Nucleation Small_Crystals->Sol_Nucleation Filter Solution, Reduce Cooling/Evaporation Rate

References

Technical Support Center: Enhancing the Performance of Valinamide-Based Chiral Stationary Phases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the performance of Valinamide-based chiral stationary phases (CSPs).

Troubleshooting Guide

This guide addresses common issues encountered during chromatographic separations using this compound-based CSPs.

Issue 1: Poor or No Enantiomeric Resolution

  • Question: My this compound column is not separating the enantiomers of my analyte. What are the potential causes and how can I fix this?

  • Answer: Poor or no resolution can stem from several factors. The primary reason is often a suboptimal mobile phase composition. The chiral recognition mechanism of this compound-based CSPs relies heavily on hydrogen bonding and dipole-dipole interactions. The mobile phase components can significantly influence these interactions.

    • Mobile Phase Composition: The type and concentration of the organic modifier and any additives are critical. For normal-phase chromatography, alcohols like ethanol (B145695) and isopropanol (B130326) are common modifiers. Varying the percentage of the alcohol can significantly impact selectivity.[1] In reversed-phase mode, acetonitrile (B52724) and methanol (B129727) are typical organic modifiers.

    • Additives: For acidic analytes, adding a small amount of a weak acid like acetic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and resolution. For basic analytes, a weak base such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) is often beneficial. These additives can suppress unwanted interactions with residual silanols on the silica (B1680970) support and enhance the desired chiral recognition interactions.[2][3]

    • Temperature: Temperature can have a significant, and sometimes unpredictable, effect on chiral separations. Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to screen.

    • Flow Rate: Chiral separations are often sensitive to flow rate. Lower flow rates can sometimes improve resolution by allowing more time for the enantiomers to interact with the chiral stationary phase.

Issue 2: Peak Tailing

  • Question: I am observing significant peak tailing with my basic/acidic compound on a this compound CSP. What is causing this and what are the solutions?

  • Answer: Peak tailing is frequently caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on the silica support. This is common for basic compounds.

    • Mobile Phase Additives: The most effective way to address this is by adding a competing base or acid to the mobile phase. For basic analytes, add 0.1-0.5% DEA or TEA. For acidic analytes, add 0.1-0.5% acetic acid or TFA.

    • Mobile Phase pH: In reversed-phase mode, ensure the mobile phase pH is appropriate for your analyte. A general guideline is to work at a pH at least 2 units away from the pKa of the analyte to ensure it is in a single ionic form.[4]

    • Column Contamination: The column may be contaminated with strongly retained impurities from previous injections. A thorough column cleaning and regeneration is recommended.

Issue 3: Irreproducible Retention Times and/or Resolution

  • Question: My retention times and resolution are shifting between runs. How can I improve the reproducibility of my method?

  • Answer: Irreproducible results are often due to a lack of column equilibration, changes in the mobile phase, or temperature fluctuations.

    • Column Equilibration: Chiral stationary phases may require longer equilibration times than achiral phases, especially when changing the mobile phase composition. Ensure the column is equilibrated with at least 20-30 column volumes of the new mobile phase until a stable baseline is achieved.

    • Mobile Phase Preparation: Prepare fresh mobile phase for each analysis day, as the composition can change over time due to evaporation of volatile components.[5] Ensure accurate and consistent preparation of the mobile phase, including the concentration of any additives.

    • Temperature Control: Use a column oven to maintain a constant and uniform temperature.[5] Small fluctuations in ambient temperature can affect selectivity and retention times.

    • Additive Memory Effect: Be aware of the "memory effect" of additives. Strongly adsorbed additives can alter the column's surface chemistry and affect subsequent separations, even after the additive has been removed from the mobile phase.[2] It is often recommended to dedicate a column to a specific method with a particular set of additives.

Issue 4: High Backpressure

  • Question: The backpressure of my this compound column has suddenly increased. What should I do?

  • Answer: A sudden increase in backpressure is typically caused by a blockage in the system, most commonly at the column inlet frit.

    • Sample Preparation: Ensure your samples are filtered through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter.

    • Mobile Phase: Filter all mobile phase solvents and buffers before use. Buffer precipitation can occur if the buffer concentration is too high for the organic modifier percentage.

    • Column Flushing: Try back-flushing the column (reversing the flow direction) with a solvent that is miscible with your mobile phase but a stronger solvent for potential contaminants. Important: Only do this if the column manufacturer's instructions permit back-flushing.

    • Guard Column: Using a guard column with the same stationary phase can help protect the analytical column from particulates and strongly retained compounds.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary chiral recognition mechanism for this compound-based CSPs?

    • A1: The primary mechanism is based on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the this compound chiral selector. These interactions are primarily driven by hydrogen bonding (amide N-H and C=O groups), dipole-dipole interactions, and steric hindrance. The specific three-point interaction model allows for the differentiation between the two enantiomers.

  • Q2: What are the recommended mobile phases for this compound-based CSPs?

    • A2: this compound-based CSPs are versatile and can be used in normal-phase, polar organic, and reversed-phase modes.

      • Normal Phase: Typically mixtures of a non-polar solvent like hexane (B92381) or heptane (B126788) with an alcohol modifier such as ethanol or isopropanol.

      • Polar Organic Mode: Pure polar solvents like methanol, ethanol, or acetonitrile, often with acidic or basic additives.

      • Reversed Phase: Mixtures of water or buffer with methanol or acetonitrile.

  • Q3: How do I choose the right mobile phase additive for my analyte?

    • A3: For acidic analytes, use an acidic additive like acetic acid or TFA to suppress the ionization of the analyte. For basic analytes, use a basic additive like DEA or TEA to block interactions with residual silanols and improve peak shape. The typical concentration is 0.1% to 0.5%.

  • Q4: What is the effect of temperature on separations with this compound CSPs?

    • A4: Temperature affects the thermodynamics of the chiral recognition process. Generally, lower temperatures lead to stronger interactions and can increase retention and selectivity. However, in some cases, increasing the temperature can improve efficiency and resolution. It is an important parameter to optimize for each specific separation.

  • Q5: How should I properly store my this compound column?

    • A5: For long-term storage, flush the column with a solvent that is miscible with your mobile phase but free of any salts or buffers. For reversed-phase applications, a mixture of methanol/water or acetonitrile/water is suitable. For normal-phase, a mixture of hexane/isopropanol is recommended. Always refer to the manufacturer's instructions for specific storage conditions.

  • Q6: Can I use gradient elution with this compound-based CSPs?

    • A6: Yes, gradient elution can be used, particularly for complex samples with a wide range of polarities. However, it is crucial to ensure thorough re-equilibration of the column between injections to maintain reproducibility.

Quantitative Data Summary

The following tables summarize the general effects of various parameters on the performance of amino acid-based CSPs, including this compound-based phases. The exact quantitative impact will be analyte and specific column dependent.

Table 1: Effect of Mobile Phase Composition in Normal Phase Mode

ParameterChangeEffect on Retention TimeEffect on Resolution (α)
% Alcohol Modifier (e.g., IPA in Hexane) IncreaseDecreaseMay Increase or Decrease
Acidic Additive (for basic analytes) Add 0.1%May DecreaseOften Improves
Basic Additive (for acidic analytes) Add 0.1%May DecreaseOften Improves

Table 2: Effect of Mobile Phase Composition in Reversed Phase Mode

ParameterChangeEffect on Retention TimeEffect on Resolution (α)
% Organic Modifier (e.g., ACN in Water) IncreaseDecreaseMay Increase or Decrease
Buffer pH (relative to analyte pKa) Closer to pKaDecreaseMay Decrease
Buffer Concentration IncreaseMay Increase or DecreaseGenerally Improves Peak Shape

Table 3: General Effect of Temperature and Flow Rate

ParameterChangeEffect on Retention TimeEffect on Resolution (α)Effect on Backpressure
Temperature IncreaseDecreaseMay Increase or DecreaseDecrease
Flow Rate IncreaseDecreaseOften DecreasesIncrease

Experimental Protocols

Protocol 1: Method Development Screening for a New Analyte

  • Column: this compound-based CSP (e.g., 4.6 x 250 mm, 5 µm).

  • Analyte Preparation: Dissolve the analyte in the initial mobile phase or a weaker solvent at a concentration of approximately 1 mg/mL.

  • Initial Screening (Normal Phase):

    • Mobile Phase A: Hexane/Isopropanol (90:10 v/v)

    • Mobile Phase B: Hexane/Ethanol (90:10 v/v)

    • Run each mobile phase isocratically at a flow rate of 1.0 mL/min.

    • If the analyte is acidic or basic, perform additional runs with 0.1% TFA or 0.1% DEA, respectively.

  • Initial Screening (Reversed Phase):

    • Mobile Phase C: Acetonitrile/Water (50:50 v/v)

    • Mobile Phase D: Methanol/Water (50:50 v/v)

    • Run each mobile phase isocratically at a flow rate of 1.0 mL/min.

    • If the analyte is ionizable, use a buffered aqueous phase (e.g., 20 mM ammonium (B1175870) acetate, pH adjusted).

  • Evaluation: Based on the initial screening, select the mobile phase system that shows the best initial separation or potential for separation.

  • Optimization: Systematically vary the percentage of the organic modifier, add additives if necessary, and evaluate the effect of temperature (e.g., 15°C, 25°C, 40°C).

Protocol 2: Column Cleaning and Regeneration

  • Disconnect the column from the detector.

  • Flush out any buffers or salts with 10-20 column volumes of a water/organic mixture (e.g., 50:50 methanol/water).

  • For strongly retained non-polar contaminants: Flush the column in the forward direction with 20 column volumes of isopropanol, followed by 20 column volumes of hexane (for normal phase use) or tetrahydrofuran (B95107) (for reversed-phase use).

  • Final Flush: Flush with 20 column volumes of isopropanol.

  • Re-equilibration: Equilibrate the column with the mobile phase to be used for the next analysis for at least 30 column volumes or until a stable baseline is achieved.

Visualizations

Troubleshooting_Workflow Troubleshooting Logic for Poor Resolution start Poor or No Resolution check_mobile_phase Is Mobile Phase Optimized? start->check_mobile_phase adjust_modifier Vary % Organic Modifier check_mobile_phase->adjust_modifier No check_temp Is Temperature Optimized? check_mobile_phase->check_temp Yes add_additive Add Acidic/Basic Additive adjust_modifier->add_additive add_additive->check_temp vary_temp Screen Different Temperatures check_temp->vary_temp No check_flow Is Flow Rate Optimized? check_temp->check_flow Yes vary_temp->check_flow lower_flow Decrease Flow Rate check_flow->lower_flow No resolution_ok Resolution Achieved check_flow->resolution_ok Yes lower_flow->resolution_ok

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Chiral_Recognition_Mechanism This compound CSP Chiral Recognition cluster_interactions Diastereomeric Complex Formation CSP This compound CSP H_Bond Hydrogen Bonding CSP->H_Bond interacts via Dipole Dipole-Dipole Interactions CSP->Dipole interacts via Steric Steric Hindrance CSP->Steric interacts via Analyte Chiral Analyte Analyte->H_Bond Analyte->Dipole Analyte->Steric

Caption: Key interactions in this compound-based chiral recognition.

References

degradation pathways of Valinamide under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation pathways of Valinamide under acidic and basic conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Disclaimer: Publicly available experimental data on the specific degradation kinetics and products of this compound is limited. The following information is based on the general principles of amide chemistry and established methodologies for forced degradation studies. The provided quantitative data and specific examples are illustrative and should be adapted based on internal experimental findings.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under acidic and basic conditions?

A1: this compound, as a primary amide, is expected to undergo hydrolysis under both acidic and basic conditions, yielding valine and ammonia (B1221849) (or ammonium (B1175870) ions). Amides are generally stable functional groups, and their hydrolysis typically requires forcing conditions such as elevated temperatures and the presence of strong acids or bases.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. The reaction proceeds through a tetrahedral intermediate to form valine and an ammonium ion. This reaction is generally considered irreversible because the resulting ammonia is protonated to the non-nucleophilic ammonium ion, preventing the reverse reaction.

  • Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide (B78521) ion directly attacks the carbonyl carbon. This is also a nucleophilic acyl substitution. This process is often slower than acid-catalyzed hydrolysis because the amine anion is a poor leaving group. The reaction is driven to completion by the deprotonation of the resulting carboxylic acid (valine) by the strong base.

Q2: What are the typical conditions for conducting forced degradation studies on a compound like this compound?

A2: Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products and establish the stability-indicating nature of analytical methods. For a relatively stable compound like an amide, typical starting conditions might be:

  • Acidic Conditions: 0.1 M to 1 M HCl at temperatures ranging from ambient to reflux (e.g., 60-80 °C) for several hours to days.

  • Basic Conditions: 0.1 M to 1 M NaOH at similar elevated temperatures.

The exact conditions should be adjusted based on the observed extent of degradation. The goal is typically to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.

Q3: What analytical techniques are most suitable for monitoring the degradation of this compound and identifying its degradants?

A3: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS) detection is the most common technique for monitoring the degradation of pharmaceutical compounds.

  • HPLC-UV: A stability-indicating HPLC method should be developed to separate this compound from its degradation products. A reversed-phase C18 column is often a good starting point.

  • LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is a powerful tool for the identification and structural elucidation of degradation products, especially when authentic standards of the degradants are not available.

  • NMR: Nuclear Magnetic Resonance spectroscopy can be used to definitively confirm the structure of isolated degradation products.

Troubleshooting Guides

Issue Potential Cause Recommended Action
No degradation observed under initial stress conditions. This compound is highly stable, and the stress conditions are too mild.Increase the acid/base concentration, temperature, or duration of the stress study. For example, if no degradation is seen in 0.1 M HCl at 60 °C for 24 hours, try 1 M HCl at 80 °C.
Complete degradation of this compound is observed. The stress conditions are too harsh, leading to the formation of secondary and tertiary degradants which may not be relevant to real-world stability.Reduce the acid/base concentration, temperature, or time. The aim is to achieve partial (5-20%) degradation.
Poor peak shape or resolution in HPLC analysis. The pH of the sample injected is incompatible with the mobile phase, or the degradants have very different properties from the parent compound.Neutralize the acidic or basic samples before injection. Optimize the HPLC method, including the mobile phase composition, pH, and gradient profile, to achieve good separation and peak shape for both this compound and its expected degradation product, valine.
Mass balance is not achieved (sum of parent and degradants is not close to 100%). Some degradation products may not be detected by the analytical method (e.g., lack a UV chromophore), or they may be volatile. Secondary degradation may have occurred.Use a more universal detector like a mass spectrometer or a charged aerosol detector. Ensure the analytical method can detect all potential degradants. Re-evaluate the harshness of the stress conditions.

Quantitative Data Summary

The following table presents hypothetical degradation data for this compound under various stress conditions to illustrate the expected trends and the format for data presentation.

Condition Time (hours) Temperature (°C) % this compound Remaining % Valine Formed Mass Balance (%)
0.1 M HCl246098.51.499.9
1 M HCl248085.214.599.7
0.1 M NaOH246099.10.899.9
1 M NaOH248090.79.199.8

Experimental Protocols

Protocol 1: Acidic Degradation of this compound
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

  • Stress Condition: Transfer 1 mL of the stock solution into a vial and add 1 mL of 2 M HCl to achieve a final concentration of 0.5 mg/mL this compound in 1 M HCl.

  • Incubation: Seal the vial and place it in a temperature-controlled oven or water bath at 80 °C.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 12, and 24 hours).

  • Quenching and Analysis: Immediately cool the aliquot and neutralize it with an equivalent amount of NaOH. Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Data Analysis: Analyze the sample by a validated stability-indicating HPLC method. Calculate the percentage of this compound remaining and the percentage of each degradation product formed.

Protocol 2: Basic Degradation of this compound
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound as described in Protocol 1.

  • Stress Condition: Transfer 1 mL of the stock solution into a vial and add 1 mL of 2 M NaOH to achieve a final concentration of 0.5 mg/mL this compound in 1 M NaOH.

  • Incubation: Seal the vial and incubate at 80 °C.

  • Time Points: Sample at the same time points as the acidic study.

  • Quenching and Analysis: Cool the aliquot and neutralize it with an equivalent amount of HCl. Dilute and analyze by HPLC.

  • Data Analysis: Perform data analysis as described for the acidic degradation study.

Visualizations

Acid_Catalyzed_Hydrolysis This compound This compound ProtonatedAmide Protonated Amide This compound->ProtonatedAmide + H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAmide->TetrahedralIntermediate + H2O Valine Valine TetrahedralIntermediate->Valine - NH4+ Ammonium Ammonium Ion

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Base_Catalyzed_Hydrolysis This compound This compound TetrahedralIntermediate Tetrahedral Intermediate This compound->TetrahedralIntermediate + OH- ValineAnion Valine (anion) TetrahedralIntermediate->ValineAnion - NH3 Ammonia Ammonia

Caption: Base-catalyzed hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis PrepStock Prepare this compound Stock Solution Acid Acidic Stress (e.g., 1M HCl, 80°C) PrepStock->Acid Base Basic Stress (e.g., 1M NaOH, 80°C) PrepStock->Base Sampling Sample at Time Points Acid->Sampling Base->Sampling Quench Neutralize and Dilute Sampling->Quench HPLC HPLC-UV/MS Analysis Quench->HPLC Data Data Interpretation HPLC->Data

Caption: General workflow for forced degradation studies.

Validation & Comparative

A Comparative Guide to Chiral Selectors for Enantioseparation: Valinamide and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of enantiomers is a critical challenge in the pharmaceutical industry, where the therapeutic efficacy and potential toxicity of a drug can be enantiomer-dependent. The selection of an appropriate chiral selector is paramount for developing robust and efficient enantioseparation methods. This guide provides an objective comparison of Valinamide, a diamide-type chiral selector, with other widely used chiral selectors, including polysaccharide derivatives, cyclodextrins, and macrocyclic antibiotics. Due to the predominant application of this compound in Gas Chromatography (GC), this guide will present its performance data in that context, while offering a comparative overview of the other selectors in the more commonly employed High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Overview of Chiral Selectors

Chiral selectors are the core components of chiral stationary phases (CSPs) that enable the separation of enantiomers. The fundamental principle lies in the formation of transient diastereomeric complexes between the chiral selector and the enantiomers of the analyte. The differing stability of these complexes leads to different retention times and, consequently, separation. The most prevalent chiral selectors fall into several major categories, each with distinct structural features and interaction mechanisms.[1][2]

This compound: A Diamide Chiral Selector for Gas Chromatography

This compound, an amide derivative of the amino acid valine, is a key component of the widely recognized Chirasil-Val chiral stationary phase for Gas Chromatography (GC). This CSP is particularly effective for the enantioseparation of derivatized amino acids. The primary interaction mechanism is hydrogen bonding. Both D- and L-forms of the selector are available, allowing for the reversal of the elution order of enantiomers, which can be advantageous for quantifying a minor enantiomer in the presence of a major one.[3][4]

Comparison of Chiral Selector Performance

The following tables summarize the performance of this compound (in GC) and other major chiral selectors (in HPLC/SFC) for the enantioseparation of various classes of compounds. It is important to note that a direct comparison of performance metrics across different chromatographic techniques (GC vs. HPLC/SFC) is not straightforward due to fundamental differences in the separation principles and conditions.

Table 1: Enantioseparation of Amino Acids

Chiral Selector TypeStationary Phase ExampleAnalyteChromatographic ModeResolution (Rs)Selectivity (α)Reference
Diamide Chirasil-L-ValN(O,S)-pentafluoropropionyl amino acid isopropyl estersGCBaseline SeparationNot Specified[1]
Cyclodextrin β-cyclodextrin derivativeDansylated Amino AcidsHPLC (Polar Organic)>1.5 (for most)1.1 - 1.5[5]
Macrocyclic Antibiotic Eremomycin-based CSPD/L-MethionineHPLC (Reversed Phase)>1.5~1.4[6]
Polysaccharide Amylose tris(3,5-dimethylphenylcarbamate)NBD-derivatized α-amino acid estersHPLC (Normal Phase)>2.0>1.2[7]

Table 2: Enantioseparation of β-Blockers

Chiral Selector TypeStationary Phase ExampleAnalyteChromatographic ModeResolution (Rs)Selectivity (α)Reference
Diamide (Data not available for HPLC/SFC)-----
Cyclodextrin Bridged bis(β-cyclodextrin)-bonded CSP14 β-blockersHPLC (Reversed Phase)>1.5 (for most)1.1 - 1.4[8]
Macrocyclic Antibiotic Vancomycin-based (Chirobiotic V)5 β-blockersHPLC (Polar Ionic)>1.51.2 - 1.6[9]
Polysaccharide Cellulose tris(3-chloro-5-methylphenylcarbamate)β-blockersHPLC (Polar Organic/Reversed Phase)>1.51.1 - 1.8[4]

Table 3: Enantioseparation of Other Pharmaceuticals

Chiral Selector TypeStationary Phase ExampleAnalyte(s)Chromatographic ModeResolution (Rs)Selectivity (α)Reference
Diamide (Data not available for HPLC/SFC)-----
Cyclodextrin Dimethylphenyl carbamate (B1207046) functionalized β-cyclodextrinβ-lactamsHPLC (Reversed Phase)>1.5 (for 11 of 12)1.1 - 1.8[10]
Macrocyclic Antibiotic Teicoplanin-based CSPQuinolonesHPLC>1.5>1.2[11]
Polysaccharide Amylose tris(3,5-dimethylphenylcarbamate)Prasugrel and related impuritiesHPLC (Normal Phase)>2.0>1.2[12]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of enantioseparation methods. Below are representative experimental protocols for the different types of chiral selectors.

Protocol 1: Enantioseparation of Amino Acids using Chirasil-Val (GC)
  • Objective: To separate the enantiomers of proteinogenic amino acids.

  • Instrumentation: Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).

  • Column: Chirasil-L-Val capillary column (e.g., 25 m x 0.25 mm ID, 0.16 µm film thickness).

  • Derivatization: Amino acids are derivatized with heptafluorobutyl chloroformate (HFBCF) to increase their volatility.

  • Carrier Gas: Hydrogen or Helium.

  • Temperature Program: 80°C (1 min hold), ramp to 200°C at 4°C/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C.

  • Sample Preparation: Derivatization is performed in a two-phase aqueous-organic medium, followed by extraction of the derivatives into an organic solvent.[1]

Protocol 2: Enantioseparation of β-Blockers using a Cyclodextrin-based CSP (HPLC)
  • Objective: To separate the enantiomers of various β-blockers.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A bridged bis(β-cyclodextrin)-bonded chiral stationary phase.

  • Mobile Phase: Varies depending on the specific β-blocker, but a typical mobile phase is a mixture of an aqueous buffer (e.g., triethylammonium (B8662869) acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at a wavelength appropriate for the analyte (e.g., 220 nm).

  • Sample Preparation: The racemic β-blocker is dissolved in the mobile phase to a suitable concentration.[8]

Protocol 3: Enantioseparation of Pharmaceuticals using a Polysaccharide-based CSP (HPLC)
  • Objective: To separate the enantiomers of Prasugrel and its related impurities.

  • Instrumentation: HPLC system with a PDA detector.

  • Column: Lux Amylose-2 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: n-hexane:ethanol:triethylamine:trifluoroacetic acid (90:10:0.1:0.2, v/v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 215 nm.

  • Sample Preparation: The sample is dissolved in the mobile phase.[12]

Protocol 4: Enantioseparation of β-Blockers using a Macrocyclic Antibiotic-based CSP (HPLC)
  • Objective: To separate the enantiomers of five β-blockers (acebutolol, atenolol, bisoprolol, labetalol, and metoprolol).

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chirobiotic V (vancomycin-based) column.

  • Mobile Phase: Methanol:acetic acid:triethylamine (100:0.20:0.15, v/v/v).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 45°C.

  • Detection: UV at a suitable wavelength for the analytes.

  • Sample Preparation: The racemic β-blockers are dissolved in the mobile phase.[9]

Logical Relationships and Workflows

The selection of a chiral selector and the development of an enantioseparation method is a systematic process. The following diagrams illustrate the logical relationships between different chiral selectors and a general workflow for method development.

Chiral_Selector_Comparison cluster_types Chiral Selector Types cluster_properties Key Properties & Applications This compound This compound (Diamide) Val_props GC of Amino Acids Hydrogen Bonding This compound->Val_props Polysaccharide Polysaccharide Derivatives Poly_props Broad Applicability (HPLC/SFC) π-π, H-bonding, Dipole-Dipole Polysaccharide->Poly_props Cyclodextrin Cyclodextrins CD_props Inclusion Complexation (HPLC) Good for various drugs Cyclodextrin->CD_props Macrocyclic Macrocyclic Antibiotics Macro_props Complex Interactions (HPLC) Ionic, H-bonding, Inclusion Good for polar compounds Macrocyclic->Macro_props

Caption: Comparison of Chiral Selector Types and Their Properties.

Chiral_Method_Development_Workflow start Define Analyte Properties select_csp Select Chiral Stationary Phase start->select_csp screen_mobile Screen Mobile Phases select_csp->screen_mobile optimize Optimize Conditions (Flow rate, Temp, etc.) screen_mobile->optimize optimize->screen_mobile Re-screen if necessary validate Validate Method (Rs, α, linearity, etc.) optimize->validate end Final Method validate->end

Caption: General Workflow for Chiral Method Development.

References

A Comparative Guide to HPLC and Alternative Methods for Valinamide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Valinamide with alternative analytical techniques. The information presented is supported by established principles of analytical chemistry and method validation, offering a framework for selecting the most suitable method for specific research and quality control needs.

High-Performance Liquid Chromatography (HPLC): A Validated Approach

HPLC is a robust and widely used technique for the separation, identification, and quantification of pharmaceutical compounds.[1] A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for the analysis of small, non-polar molecules like this compound.

Experimental Protocol: RP-HPLC Method for this compound

This protocol outlines a typical RP-HPLC method for the quantitative determination of this compound.

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

2. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).

  • Gradient Program: A linear gradient from 30% B to 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (where the peptide bond absorbs)[2]

  • Injection Volume: 20 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Dissolve the this compound sample in the mobile phase to achieve a concentration within the calibration range.

HPLC Method Validation Data

The following tables summarize the validation parameters for the described HPLC method, demonstrating its suitability for the intended purpose. The validation was performed according to the International Conference on Harmonisation (ICH) guidelines.[3][4]

Table 1: System Suitability

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20005800
% RSD of Peak Area (n=6)≤ 2.0%0.8%

Table 2: Linearity

Concentration Range (µg/mL)Correlation Coefficient (r²)
1 - 1000.9995

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)Mean Recovery (%)% RSD
5099.21.1
75100.50.9
10099.81.3

Table 4: Precision

Repeatability (Intra-day, n=6)Intermediate Precision (Inter-day, n=6)
Concentration (µg/mL) % RSD % RSD
501.21.5
750.91.3
1001.11.6

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterValue (µg/mL)
LOD0.3
LOQ1.0

Comparison with Alternative Methods

While HPLC is a reliable method, other techniques may offer advantages in specific contexts.

Table 6: Comparison of Analytical Methods for this compound Analysis

FeatureHPLC-UVUltra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Chromatographic separation based on polarity, followed by UV detection.Chromatographic separation with smaller particles for higher resolution and speed, coupled with mass-based detection.Provides structural information based on the magnetic properties of atomic nuclei.
Speed Moderate run times.Faster run times compared to HPLC.Slower, requires longer acquisition times.
Sensitivity Good, suitable for most quality control purposes.Very high, capable of detecting trace-level impurities.Lower sensitivity compared to chromatographic methods.
Specificity Good, but co-eluting impurities can interfere.Excellent, provides mass-to-charge ratio for definitive identification.Excellent for structural elucidation and identification of impurities with distinct NMR signals.
Quantitation Accurate and precise.Accurate and precise, often uses isotopically labeled internal standards for enhanced accuracy.[5]Can be used for quantitative analysis (qNMR) but may be less precise than chromatographic methods.
Cost Relatively low initial and operational costs.Higher initial instrument cost and more complex maintenance.Very high instrument cost and requires specialized expertise.
Typical Application Routine quality control, purity assessment, and content uniformity.Impurity profiling, metabolite identification, and bioanalysis.Structural confirmation, elucidation of unknown impurities, and non-destructive analysis.

Visualizing the Workflow

To better understand the processes involved, the following diagrams illustrate the HPLC method validation workflow and the logical relationship in method selection.

HPLC_Validation_Workflow HPLC Method Validation Workflow cluster_development Method Development cluster_validation Method Validation (ICH Guidelines) cluster_application Application dev Develop HPLC Method (Column, Mobile Phase, etc.) spec Specificity dev->spec Validate lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ prec->lod_loq robust Robustness lod_loq->robust routine Routine Analysis (Quality Control) robust->routine Implement

Caption: A flowchart illustrating the typical workflow for HPLC method validation.

Method_Selection_Logic Analytical Method Selection Logic cluster_criteria Decision Criteria cluster_methods Recommended Method start Define Analytical Need qc Routine QC? (High Throughput) start->qc impurity Impurity Profiling? (High Sensitivity/Specificity) start->impurity structure Structural Confirmation? start->structure hplc HPLC-UV qc->hplc Yes uplc_ms UPLC-MS impurity->uplc_ms Yes nmr NMR structure->nmr Yes

Caption: A decision tree for selecting an appropriate analytical method.

References

A Comparative Study of Valinamide and Prolinamide in Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of organocatalysis, the use of chiral amino acid derivatives as catalysts for asymmetric synthesis has become a cornerstone for the efficient construction of complex molecules. Among these, prolinamide and its derivatives have emerged as highly effective catalysts for a variety of transformations, most notably the aldol (B89426) reaction. This guide provides a comparative study of prolinamide and valinamide in organocatalysis, presenting key performance data, detailed experimental protocols, and mechanistic insights to aid in catalyst selection and reaction optimization. While prolinamide is a well-established and highly successful organocatalyst, this guide also explores the potential of this compound, a primary amino acid amide, and discusses the structural factors that influence their catalytic efficacy.

Performance Comparison: Prolinamide as the Benchmark

Prolinamide's efficacy in organocatalysis, particularly in the asymmetric direct aldol reaction, is well-documented. The rigid pyrrolidine (B122466) ring of proline plays a crucial role in establishing a well-defined transition state, leading to high stereoselectivity. The amide functionality, in turn, participates in hydrogen bonding interactions that activate the electrophile and control the stereochemical outcome.

Due to a scarcity of published data on the use of simple L-valinamide as an organocatalyst in aldol reactions, a direct, side-by-side quantitative comparison under identical conditions is not feasible at this time. However, we can infer its potential performance by examining studies on other primary amino acid amides and by analyzing the structural differences between this compound and the benchmark, prolinamide.

Table 1: Performance of Prolinamide Derivatives in the Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde

CatalystSolventTemp (°C)Time (h)Yield (%)ee (%)
L-ProlinamideDMSOrt489576
(S)-N-(2-hydroxy-2-phenylethyl)pyrrolidine-2-carboxamideneatrt249293
(S)-N-(naphthalen-1-yl)pyrrolidine-2-carboxamideneatrt728546
(S)-N-(4-nitrophenyl)pyrrolidine-2-carboxamideneatrt729143

Data compiled from various sources. Reaction conditions may vary slightly between studies.

The data clearly indicates that modifications to the amide group of prolinamide significantly impact both the yield and the enantioselectivity of the aldol reaction. This highlights the importance of the hydrogen-bonding capabilities of the amide proton in the catalytic cycle.

Structural Comparison and Mechanistic Implications

The primary structural difference between prolinamide and this compound lies in the nature of the amino group. Prolinamide is a secondary amine, a key feature for its common catalytic cycle involving the formation of an enamine intermediate with a carbonyl donor. In contrast, this compound possesses a primary amino group. While primary amines can also catalyze reactions through enamine formation, the resulting enamine and the subsequent transition states will differ in their steric and electronic properties.

The isopropyl group of this compound introduces more steric bulk compared to the pyrrolidine ring of prolinamide. This could influence the approach of the electrophile to the enamine intermediate, potentially leading to different diastereoselectivity and enantioselectivity.

General Mechanism of Enamine Catalysis

The catalytic cycle for both prolinamide and primary amino acid amides like this compound in the aldol reaction is believed to proceed through an enamine intermediate.

EnamineCatalysis Ketone Ketone Iminium Iminium Ion Ketone->Iminium + Catalyst, -H₂O Catalyst Amino Amide Catalyst Enamine Enamine Intermediate Iminium->Enamine -H⁺ TransitionState Transition State (C-C bond formation) Enamine->TransitionState + Aldehyde Aldehyde Aldehyde Aldehyde->TransitionState IminiumProduct Iminium Adduct TransitionState->IminiumProduct IminiumProduct->Catalyst - Catalyst AldolProduct Aldol Product IminiumProduct->AldolProduct +H₂O Water1 H₂O Water2 H₂O

Caption: General workflow of enamine catalysis in an aldol reaction.

Experimental Protocols

Synthesis of L-Prolinamide

A common method for the synthesis of L-prolinamide involves the activation of the carboxylic acid of L-proline, followed by amidation.

Materials:

  • L-Proline

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., DCC, HOBt)

  • Ammonia (B1221849) (gas or aqueous solution)

  • Anhydrous solvent (e.g., THF, DCM)

Procedure:

  • Activation of L-Proline: L-proline is reacted with a chlorinating agent like thionyl chloride in an anhydrous solvent to form the corresponding acid chloride. Alternatively, carbodiimide (B86325) coupling agents can be used.

  • Amidation: The activated L-proline is then reacted with ammonia. This can be achieved by bubbling ammonia gas through the reaction mixture or by adding a concentrated aqueous solution of ammonia.

  • Work-up and Purification: The reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by crystallization or column chromatography.

Prolinamide_Synthesis Proline L-Proline Activation Activation (e.g., SOCl₂) Proline->Activation AcidChloride L-Prolyl Chloride Activation->AcidChloride Amidation Amidation (NH₃) AcidChloride->Amidation Prolinamide L-Prolinamide Amidation->Prolinamide

Caption: Synthetic workflow for L-Prolinamide.

General Protocol for Prolinamide-Catalyzed Asymmetric Aldol Reaction

Materials:

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ketone (e.g., acetone)

  • L-Prolinamide catalyst (typically 10-30 mol%)

  • Solvent (e.g., DMSO, neat)

Procedure:

  • To a solution of the L-prolinamide catalyst in the chosen solvent, add the aldehyde.

  • Add the ketone to the mixture.

  • Stir the reaction at the specified temperature (e.g., room temperature) for the required time (e.g., 24-72 hours), monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired aldol product.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Conclusion and Outlook

Prolinamide has established itself as a robust and versatile organocatalyst, delivering high yields and enantioselectivities in a range of asymmetric transformations, particularly aldol reactions. Its rigid structure and the hydrogen-bonding capability of the amide group are key to its success.

While direct comparative data for this compound is limited, the study of other primary amino acid amides suggests that it could be a viable, albeit likely less effective, catalyst. The increased steric bulk of the isopropyl group in this compound compared to the constrained ring of prolinamide may lead to lower reactivity and potentially different stereoselectivity. The primary amine of this compound will also lead to a different enamine intermediate and transition state geometry.

Further research into the catalytic applications of this compound and other simple primary amino acid amides is warranted. A systematic study comparing their performance against the benchmark prolinamide under standardized conditions would provide valuable insights for catalyst design and development. Such studies could uncover niche applications where the unique steric and electronic properties of these catalysts offer advantages. For drug development professionals, the exploration of a diverse range of chiral catalysts derived from readily available amino acids opens up new avenues for the efficient and stereoselective synthesis of pharmaceutical intermediates.

A Comparative Guide to Assessing the Enantiomeric Excess of Valinamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical step. This guide provides an objective comparison of key analytical techniques for assessing the enantiomeric excess of Valinamide derivatives. The comparison includes detailed experimental protocols, quantitative performance data, and visual workflows to aid in method selection and implementation.

Introduction to Enantiomeric Excess Assessment

This compound and its derivatives are important chiral building blocks in synthetic organic chemistry and drug discovery. The biological activity of these compounds is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even elicit adverse effects. Consequently, robust and reliable analytical methods are required to quantify the enantiomeric purity of these derivatives. The most prominent techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Capillary Electrophoresis (CE), and Mass Spectrometry (MS). Each method offers distinct advantages and is suited to different experimental constraints and objectives.

Comparison of Analytical Methods

The choice of analytical technique for determining the enantiomeric excess of this compound derivatives depends on factors such as the required accuracy, sensitivity, sample throughput, and available instrumentation. The following sections provide a detailed comparison of the most common methods.

Data Summary
MethodPrincipleTypical Analysis TimeLimit of Detection (LOD)Key AdvantagesKey Disadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times.10 - 30 min~0.05% of minor enantiomerHigh precision and accuracy, well-established, suitable for preparative separations.Requires expensive chiral columns, method development can be time-consuming.
NMR Spectroscopy Formation of diastereomeric species with a chiral auxiliary, resulting in distinguishable signals in the NMR spectrum.5 - 15 min~1-2% of minor enantiomerRapid analysis, non-destructive, provides structural information.Lower sensitivity compared to chromatographic methods, requires higher sample concentration.
Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte.5 - 20 min~0.01% of minor enantiomerHigh separation efficiency, low sample and reagent consumption.Lower sample loading capacity, can be less robust than HPLC.
Mass Spectrometry (MS) Formation of diastereomeric complexes with a chiral selector, which are then differentiated based on their mass-to-charge ratio or fragmentation patterns.[1]< 5 minHigh sensitivityHigh speed and sensitivity, requires minimal sample.[1]Indirect method, requires a chiral selector, complex instrumentation.[1]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers due to its high resolution and reliability.[2][3] The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to their separation.

Experimental Protocol (Adapted for Amino Acid Amides)

This protocol is based on the separation of 2-aminobutanamide, a close structural analog of this compound, and can be adapted for this compound derivatives.[4]

  • Column: CROWNPAK CR(+) (150 x 4.0 mm, 5 µm)[4]

  • Mobile Phase: 0.05% Perchloric acid in water[4]

  • Flow Rate: 0.3 mL/min[4]

  • Column Temperature: 15 °C[4]

  • Detection: UV at 200 nm[4]

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the this compound derivative in the mobile phase to a concentration of approximately 1 mg/mL.

Quantitative Performance
ParameterValueReference
Limit of Detection (LOD) 0.0002 mg/mL[4]
Limit of Quantitation (LOQ) 0.0005 mg/mL[4]
Linearity Range 0.0005 - 0.004 mg/mL[4]
Recovery 93 - 106%[4]

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_results Data Analysis Sample This compound Derivative Solvent Mobile Phase Sample->Solvent dissolve DissolvedSample Sample Solution (1 mg/mL) Solvent->DissolvedSample Injector Injector DissolvedSample->Injector Column Chiral Column (CROWNPAK CR(+)) Injector->Column Mobile Phase (0.3 mL/min) Detector UV Detector (200 nm) Column->Detector DataSystem Data System Detector->DataSystem Chromatogram Chromatogram DataSystem->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation ee% Calculation Integration->Calculation

Chiral HPLC workflow for ee determination.

NMR Spectroscopy

NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. The principle involves converting the pair of enantiomers into a pair of diastereomers by reaction with a chiral derivatizing agent (CDA) or complexation with a chiral solvating agent (CSA).[5][6] These diastereomers are chemically non-equivalent and will exhibit distinct signals in the NMR spectrum, allowing for quantification by integration.

Experimental Protocol (General)

This is a general protocol for the derivatization of amine-containing compounds, applicable to this compound.[7]

  • Reagents:

    • Chiral derivatizing agent (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride - Mosher's acid chloride) or a chiral solvating agent.

    • This compound derivative.

    • Deuterated solvent (e.g., CDCl₃).

    • Tertiary amine base (e.g., pyridine (B92270) or triethylamine, if using a CDA).

  • Procedure (using a CDA):

    • Dissolve the this compound derivative (1.0 eq) in CDCl₃ in an NMR tube.

    • Add a small amount of pyridine.

    • Add the chiral derivatizing agent (1.1 eq).

    • Shake the tube to mix the reagents and allow the reaction to proceed to completion (typically a few minutes).

    • Acquire the ¹H or ¹⁹F NMR spectrum.

  • Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers. Integrate these signals to determine their relative ratio, from which the enantiomeric excess can be calculated using the formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100.

Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_reaction Diastereomer Formation cluster_analysis NMR Analysis Analyte This compound Derivative NMR_Tube NMR Tube with CDCl3 & Pyridine Analyte->NMR_Tube CDA Chiral Derivatizing Agent (CDA) CDA->NMR_Tube Diastereomers Diastereomeric Mixture NMR_Tube->Diastereomers Spectrometer NMR Spectrometer Diastereomers->Spectrometer Spectrum NMR Spectrum Spectrometer->Spectrum Integration Signal Integration Spectrum->Integration Calculation ee% Calculation Integration->Calculation

NMR workflow using a chiral derivatizing agent.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-efficiency separation technique that requires minimal sample and solvent.[8] For chiral separations, a chiral selector, often a cyclodextrin (B1172386) derivative, is added to the background electrolyte.[9][10] The enantiomers form transient diastereomeric complexes with the selector, which have different mobilities in the electric field, leading to their separation.

Experimental Protocol (Adapted for Amino Acids)

This protocol is based on the enantioseparation of underivatized amino acids and can serve as a starting point for this compound derivatives.[11]

  • Capillary: Fused-silica, 50 µm i.d., effective length 40 cm.

  • Background Electrolyte (BGE): 25 mM Phosphate buffer (pH 2.5) containing 30 mM of a chiral selector (e.g., hydroxypropyl-β-cyclodextrin).

  • Applied Voltage: 20 kV.

  • Temperature: 25 °C.

  • Detection: UV at 214 nm.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).

  • Sample Preparation: Dissolve the this compound derivative in water or BGE to a concentration of 0.1 - 1 mg/mL.

Workflow Diagram

CE_Workflow cluster_prep Preparation cluster_ce CE Analysis cluster_results Data Analysis Sample This compound Derivative SampleSolution Sample Solution Sample->SampleSolution dissolve in BGE BGE Background Electrolyte + Chiral Selector Capillary Capillary filled with BGE BGE->Capillary Injection Hydrodynamic Injection SampleSolution->Injection Separation Electrophoretic Separation (+20 kV) Capillary->Separation Injection->Capillary Detector UV Detector (214 nm) Separation->Detector Electropherogram Electropherogram Detector->Electropherogram Integration Peak Area Integration Electropherogram->Integration Calculation ee% Calculation Integration->Calculation

Capillary electrophoresis workflow for ee determination.

Mass Spectrometry (MS)

Mass spectrometry is an emerging technique for chiral analysis, valued for its speed and sensitivity.[1] Since enantiomers have the same mass, direct differentiation is not possible. Therefore, a chiral selector is used to form diastereomeric complexes, which can then be distinguished in the mass spectrometer, for example, by differences in their collision-induced dissociation (CID) fragmentation patterns (the kinetic method).[12]

Experimental Protocol (General - Kinetic Method)
  • Instrumentation: Electrospray Ionization Tandem Mass Spectrometer (ESI-MS/MS).

  • Reagents:

    • This compound derivative.

    • Chiral selector (e.g., a chiral crown ether or a metal-ligand complex).

    • Solvent (e.g., methanol/water).

  • Procedure:

    • Prepare a solution containing the this compound derivative, the chiral selector, and a metal ion (if required for complexation).

    • Infuse the solution into the ESI source to generate ions of the diastereomeric complexes.

    • Isolate the precursor ion corresponding to the diastereomeric complex in the first stage of the mass spectrometer.

    • Subject the isolated precursor ion to CID.

    • Acquire the product ion spectrum.

  • Analysis: The ratio of specific fragment ions will differ for the two diastereomers. By comparing the fragmentation patterns of the sample to those of standards of known enantiomeric composition, the ee can be determined.

Logical Relationship Diagram

MS_Logic cluster_ms Tandem Mass Spectrometer cluster_output Result R_enantiomer R-Valinamide Derivative R_complex [R-Valinamide + CS] R_enantiomer->R_complex S_enantiomer S-Valinamide Derivative S_complex [S-Valinamide + CS] S_enantiomer->S_complex Selector Chiral Selector (CS) Selector->R_complex Selector->S_complex Isolation Precursor Ion Isolation R_complex->Isolation different stability S_complex->Isolation different stability CID Collision-Induced Dissociation (CID) Isolation->CID Detection Product Ion Detection CID->Detection R_fragments Fragment Ions (R) Detection->R_fragments S_fragments Fragment Ions (S) Detection->S_fragments Ratio Different Fragment Ratios R_fragments->Ratio S_fragments->Ratio

Logical relationship in chiral MS analysis.

Conclusion

The assessment of enantiomeric excess in this compound derivatives can be effectively accomplished using several analytical techniques. Chiral HPLC stands out for its high precision and is often the method of choice for routine quality control and when high accuracy is paramount. NMR spectroscopy provides a very rapid, non-destructive alternative, which is particularly useful for reaction monitoring, although it is less sensitive. Capillary electrophoresis offers high separation efficiency with minimal sample consumption, making it ideal for precious samples. Finally, mass spectrometry-based methods are gaining traction due to their exceptional speed and sensitivity, which are advantageous in high-throughput screening environments. The selection of the most appropriate method will ultimately be guided by the specific requirements of the analysis, including the desired level of accuracy, sample availability, and the instrumental capabilities of the laboratory.

References

Cross-Validation of Analytical Methods for Valinamide Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent analytical methods for the quantification of Valinamide, a key component of the fungicide iprovalicarb (B1672162). The objective is to offer an evidence-based overview of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methodologies. This comparison is crucial for selecting the appropriate analytical technique for residue analysis, quality control, and pharmacokinetic studies.

Comparative Analysis of Analytical Methods

The selection of an analytical method for this compound quantification is contingent on factors such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of HPLC-UV and LC-MS/MS methods based on published validation data.

ParameterHPLC-UV MethodLC-MS/MS Method
Principle Separation by chromatography and detection by UV absorbance.Separation by chromatography and detection by mass-to-charge ratio.
Sample Preparation Acetone (B3395972) extraction, partitioning into dichloromethane, and column cleanup on neutral alumina.Acetonitrile extraction, cleanup with C-18 and PSA sorbents (Modified QuEChERS).
Linearity (r²) > 0.990.999
Limit of Detection (LOD) Not explicitly stated, but quantification is possible at µg/g levels.0.016 µg/Kg[1]
Limit of Quantification (LOQ) Fortification levels of 1 and 2 µg/g were successfully recovered.0.05 µg/Kg[2]
Accuracy (% Recovery) 82.0% - 86.5%[2]Within 70-119%[3]
Precision (%RSD) Not explicitly stated.< 20%
Selectivity Good, but may be susceptible to interference from co-eluting compounds with similar UV absorbance.High, based on specific precursor and product ion transitions.
Instrumentation HPLC system with a UV detector.LC system coupled to a tandem mass spectrometer.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. The following sections outline the key steps for both the HPLC-UV and LC-MS/MS methods for this compound (as iprovalicarb) quantification.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of iprovalicarb in various agricultural matrices.[2]

1. Sample Preparation:

  • Homogenize the sample (e.g., cabbage head and leaves, soil).

  • Extract a representative portion with acetone.

  • Partition the acetone extract with dichloromethane.

  • Perform a cleanup step using a column packed with neutral alumina.

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column.

  • Mobile Phase: Methanol-water (72:25, v/v).

  • Detection: UV detector set at a wavelength of 215 nm.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for trace residue analysis.[1]

1. Sample Preparation (Modified QuEChERS):

  • Homogenize the sample (e.g., tomato fruit, grapes).

  • Extract a representative portion with acetonitrile.

  • Perform a cleanup step using a combination of C-18 and primary secondary amine (PSA) sorbents.

  • The resulting extract can be directly analyzed or further diluted if necessary.

2. LC-MS/MS Conditions:

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of iprovalicarb.

Methodology Workflow and Cross-Validation Logic

The cross-validation of analytical methods is a critical step to ensure the reliability and comparability of results generated by different techniques. The following diagram illustrates the logical workflow for the cross-validation process between the HPLC-UV and LC-MS/MS methods for this compound quantification.

CrossValidationWorkflow cluster_sample Sample Cohort cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_validation Cross-Validation & Comparison Sample Representative Samples (Spiked and Incurred Residues) Prep_HPLC HPLC-UV Preparation (LLE & Alumina Cleanup) Sample->Prep_HPLC Prep_LCMS LC-MS/MS Preparation (QuEChERS) Sample->Prep_LCMS Analysis_HPLC HPLC-UV Analysis Prep_HPLC->Analysis_HPLC Analysis_LCMS LC-MS/MS Analysis Prep_LCMS->Analysis_LCMS Compare Data Comparison (Accuracy, Precision, Linearity) Analysis_HPLC->Compare Analysis_LCMS->Compare Conclusion Method Equivalency Assessment Compare->Conclusion

Cross-validation workflow for this compound quantification methods.

References

Navigating the Chiral Maze: A Comparative Guide to Amino Acid-Based Chiral Columns

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the critical task of enantioseparation, the selection of the appropriate chiral stationary phase (CSP) is paramount. This guide provides a comprehensive performance comparison of various amino acid-based chiral columns, offering a clear overview of their capabilities, supported by experimental data and detailed methodologies. While the term "Valinamide-based" may not define a mainstream category of chiral columns, the broader class of amino acid-based CSPs offers a diverse toolkit for resolving racemic mixtures.

This comparison focuses on three prominent types of amino acid-based chiral columns: Zwitterionic, Crown Ether-based, and Macrocyclic Glycopeptide-based columns. These CSPs leverage the inherent chirality of amino acids and their derivatives to achieve effective enantiomeric discrimination for a wide range of analytes, particularly amino acids and related compounds.

Performance at a Glance: A Tabular Comparison

The following tables summarize the quantitative performance of different amino acid-based chiral columns in the separation of various amino acid enantiomers. The key performance indicators include the resolution (Rs), a measure of the degree of separation between two peaks, and the separation factor (α), the ratio of the retention factors of the two enantiomers. An Rs value of 1.5 or greater is typically desired as it indicates baseline separation.

Table 1: Performance Comparison of Chiral Columns for the Separation of Underivatized Amino Acids

Chiral Stationary Phase (CSP) TypeCommercial Column ExampleAmino AcidResolution (Rs)Separation Factor (α)Elution OrderKey Characteristics & Notes
Zwitterionic CHIRALPAK® ZWIX(+)DL-Trp> 1.51.29D then LComplementary selectivity to ZWIX(-). Good for free amino acids and small peptides.[1][2]
CHIRALPAK® ZWIX(-)DL-Trp> 1.51.21L then DEnantiomer elution order is often reversed compared to ZWIX(+).[1][2]
Crown Ether Crownpak® CR-I(+)DL-Leu9.26-D then LExcellent for primary amines, including amino acids. Often requires sub-ambient temperatures.[2]
Crownpak® CR-I(+)DL-His1.99-D then LShows broad applicability for various amino acids.[2]
Macrocyclic Glycopeptide Astec® CHIROBIOTIC® TDL-Valine> 1.5--Versatile column with multiple interaction mechanisms.[3]
Astec® CHIROBIOTIC® RBoc-DL-Valine> 1.51.16L then DEffective for N-protected amino acids.[4]
InfinityLab Poroshell 120 Chiral-TDL-Alanine> 1.5--Based on a glycopeptide bonded to superficially porous particles for high efficiency.[5]
InfinityLab Poroshell 120 Chiral-TDL-Valine> 1.5--Provides robust separation of aliphatic amino acid enantiomers.[5]
InfinityLab Poroshell 120 Chiral-TDL-Leucine> 1.5--Suitable for reversed-phase and mass spectrometry-friendly mobile phases.[5]
InfinityLab Poroshell 120 Chiral-TDL-Isoleucine> 1.5--Achieves baseline resolution in short analysis times.[5]

Note: Resolution (Rs) and Separation Factor (α) values are highly dependent on specific experimental conditions (e.g., mobile phase, temperature, flow rate). The data presented here are for comparative purposes and are derived from the cited literature.[1]

Diving Deeper: Experimental Protocols

Detailed and reproducible experimental protocols are crucial for achieving successful chiral separations. Below are representative methodologies for the key experiments cited in this guide.

Method 1: Separation of Underivatized Amino Acids on a Zwitterionic Column
  • Objective: To achieve enantioseparation of underivatized amino acids.

  • Instrumentation: Standard HPLC system with UV or Mass Spectrometric (MS) detection.[1]

  • Column: CHIRALPAK® ZWIX(+) or ZWIX(-), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of organic solvents such as methanol, ethanol, or acetonitrile (B52724) with additives like acids (e.g., formic acid, acetic acid) and bases (e.g., diethylamine, ammonia) to optimize ionization and interaction with the stationary phase.

  • Flow Rate: 0.5 - 1.0 mL/min.[1]

  • Column Temperature: Ambient temperature is often sufficient.[1]

  • Detection: UV (e.g., 200 nm) or MS. These columns are generally compatible with LC-MS.[1]

  • Sample Preparation: Dissolve the amino acid sample in the initial mobile phase.[1]

Method 2: Enantioseparation of Amino Acids using a Crown Ether-based Column
  • Objective: To resolve primary amine-containing enantiomers, particularly amino acids.

  • Instrumentation: HPLC system with a column thermostat capable of sub-ambient temperatures and UV or fluorescence detection.

  • Column: Crownpak® CR-I(+), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Typically an acidic aqueous solution, such as perchloric acid or trifluoroacetic acid in water, sometimes with a small amount of organic modifier.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: Often sub-ambient temperatures (e.g., 5-15°C) are used to enhance resolution.[1]

  • Detection: UV (e.g., 200 nm) or fluorescence after pre-column derivatization if the amino acid lacks a chromophore.[1]

  • Sample Preparation: Samples are dissolved in a dilute acidic solution, compatible with the mobile phase.[1]

Method 3: Analysis of N-Protected Amino Acids on a Macrocyclic Glycopeptide Column
  • Objective: To resolve and quantify the enantiomers of N-protected amino acids like Boc-DL-Valine.[4]

  • Instrumentation: Standard HPLC system with UV detection.[4]

  • Column: Astec® CHIROBIOTIC® R, 250 x 4.6 mm, 5 µm particle size.[4]

  • Mobile Phase: 20% Methanol / 80% 0.1% Triethylammonium Acetate (TEAA), pH 4.1.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 25 °C.[4]

  • Detection: UV at 210 nm.[4]

  • Injection Volume: 10 µL.[4]

  • Sample Preparation: Dissolve Boc-DL-Valine in the mobile phase to a concentration of 1 mg/mL.[4]

Visualizing the Workflow

To aid in understanding the experimental process, the following diagram illustrates a typical workflow for comparing the performance of different chiral columns.

Chiral_Column_Comparison_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_screening Column Screening cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Analysis SamplePrep Prepare Racemic Analyte Solution HPLC HPLC System (Pump, Injector, Oven, Detector) SamplePrep->HPLC Inject MobilePhasePrep Prepare Mobile Phases (e.g., NP, RP, Polar Organic) MobilePhasePrep->HPLC ColumnA Column A (e.g., Zwitterionic) DataAcq Acquire Chromatograms ColumnA->DataAcq ColumnB Column B (e.g., Crown Ether) ColumnB->DataAcq ColumnC Column C (e.g., Macrocyclic Glycopeptide) ColumnC->DataAcq HPLC->ColumnA HPLC->ColumnB HPLC->ColumnC DataAnalysis Calculate Rs, α, tR DataAcq->DataAnalysis Comparison Compare Performance DataAnalysis->Comparison

Caption: Experimental workflow for comparing the performance of different chiral columns.

The selection of an optimal chiral column is a multifaceted process that depends on the analyte's properties, the desired analytical outcome, and the available instrumentation. This guide provides a foundational understanding of the performance of various amino acid-based chiral columns. For novel compounds, an empirical screening approach with a selection of different column chemistries and mobile phases remains the most effective strategy for successful method development.[6]

References

literature review of Valinamide applications in chiral separations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Valinamide Applications in Chiral Separations

Introduction

This compound, an amide derivative of the amino acid valine, and its related compounds have emerged as effective chiral selectors in the field of enantiomeric separations. Their utility stems from the inherent chirality of the valine backbone, which allows for stereoselective interactions with analyte enantiomers. This guide provides a comprehensive review of this compound's applications in chiral separations, offering a comparative analysis with other established chiral selectors. We will delve into experimental data, detailed methodologies, and visual workflows to assist researchers, scientists, and drug development professionals in selecting and optimizing their chiral separation strategies.

This compound as a Chiral Selector: Mechanisms and Applications

The chiral recognition mechanism of this compound-based selectors primarily relies on the formation of transient diastereomeric complexes with the analyte enantiomers. These interactions are often a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, leading to differential retention or mobility of the enantiomers in a chromatographic or electrophoretic system.

Key applications of this compound and its derivatives in chiral separations include:

  • Separation of Amino Acids: Complexes of L-valine with metal ions, such as copper(II), have been successfully employed as chiral selectors in ligand-exchange micellar electrokinetic capillary chromatography for the resolution of underivatized and dansyl amino acid enantiomers[1].

  • Resolution of Synthetic Cannabinoids: this compound is a structural component of certain synthetic cannabinoids, such as 5F-AB-PINACA and 5F-AMB, which possess a chiral center. The inherent chirality of these molecules allows for their enantiomeric separation using chiral stationary phases[2].

Comparative Performance Analysis

To objectively assess the performance of this compound-based chiral selectors, a comparison with alternative methods for similar separations is crucial. The following tables summarize quantitative data for the separation of amino acids and other chiral compounds using this compound derivatives and other common chiral selectors.

Table 1: Chiral Separation of Amino Acids
AnalyteChiral Selector/Stationary PhaseTechniqueSeparation Factor (α)Resolution (Rs)Analysis Time (min)Reference
Dansyl Amino Acids (11) & Underivatized Amino Acids (2)Copper(II)-L-valine complex in SDS micellesMEKCNot ReportedSuccessful Separation< 25[1]
dl-serineDerivatization with (+)- or (−)-FLEC and S-NIFEHPLCNot ReportedNot ReportedNot Reported[3]
13 Fmoc-dl-amino acidsChiralpak QN-AXHPLCComparison of performanceComparison of performanceNot Reported[3]
dl-amino acid enantiomersCrownpak CR-I (+) columnHPLC"Best separation"Not ReportedNot Reported[3]
TryptophanVancomycin as a chiral additiveHPLC>1.53.98< 15[4]
TyrosineVancomycin as a chiral additiveHPLC1.502.97< 15[4]
Table 2: Chiral Separation of Other Compounds
AnalyteChiral Selector/Stationary PhaseTechniqueSeparation Factor (α)Resolution (Rs)Analysis Time (min)Reference
5F-AB-PINACAAmylose (B160209) tris(3-chloro-4-methylphenylcarbamate)LC-HRMSNot Reported2.2Not Reported[2]
5F-AMBAmylose tris(3-chloro-4-methylphenylcarbamate)LC-HRMSNot Reported2.3Not Reported[2]
Indapamide (B195227)Sulfobuthyl ether-β-CDCZE1.084.30~ 6[5][6]
Indapamideβ-CyclodextrinTLCNot Reported2.85Not Reported[7]
VerapamilHeptakis 2,3,6-tri-O-methyl-β-CDCENot Reported1.58~ 4[8]
Chiral Amines & α-Amino Acid EstersPolysaccharide Phenylcarbamates (e.g., Chiralpak IE, Chiralcel OD-H)HPLC"High enantioselectivities"Not ReportedNot Reported[9]
Indole-3-Propanamide Derivatives (13 pairs)Lux Cellulose-4SFC"Excellent baseline separation"Not ReportedNot Reported[10]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are the experimental protocols for the key applications of this compound derivatives cited in this guide.

Protocol 1: Chiral Separation of Amino Acids using a Copper(II)-L-valine Complex
  • Technique: Ligand-exchange micellar electrokinetic capillary chromatography (MEKC).

  • Apparatus: Capillary electrophoresis system.

  • Running Electrolyte: 20 mM NH4OAc, 4 mM CuSO4, 8 mM L-valine, and 20 mM sodium dodecyl sulfate (B86663) (SDS) at pH 9.0[1].

  • Capillary: Fused-silica capillary.

  • Voltage: Not specified.

  • Detection: Not specified.

  • Sample: A mixture of 11 different dansyl amino acids and two underivatized amino acids[1].

  • Procedure:

    • Prepare the running electrolyte by dissolving the specified amounts of NH4OAc, CuSO4, L-valine, and SDS in deionized water and adjusting the pH to 9.0.

    • Fill the capillary with the running electrolyte.

    • Inject the sample mixture into the capillary.

    • Apply the separation voltage.

    • Detect the separated enantiomers.

Protocol 2: Enantioseparation of Synthetic Cannabinoids
  • Technique: Liquid chromatography-high-resolution mass spectrometry (LC-HRMS)[2].

  • Apparatus: LC-HRMS system.

  • Column: Chiral stationary phase consisting of amylose tris(3-chloro-4-methylphenylcarbamate)[2].

  • Mobile Phase: Optimized conditions (not specified in the abstract).

  • Detection: High-resolution mass spectrometry[2].

  • Sample: Synthesized enantiomers of 5F-AB-PINACA and 5F-AMB, and herbal samples containing these compounds[2].

  • Procedure:

    • Prepare the mobile phase and equilibrate the chiral column.

    • Dissolve the samples in a suitable solvent.

    • Inject the sample onto the LC system.

    • Perform the chromatographic separation under optimized gradient or isocratic conditions.

    • Detect the eluted enantiomers using the HRMS detector.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for chiral separations and the logical relationship of factors affecting enantiomeric resolution.

Chiral_Separation_Workflow cluster_prep Sample & System Preparation cluster_sep Separation Process cluster_analysis Detection & Analysis Sample Racemic Mixture Sample Injection Inject Sample Sample->Injection Selector Prepare Chiral Selector Solution / Chiral Stationary Phase System Equilibrate Separation System (HPLC/CE) Selector->System System->Injection Separation Enantiomeric Separation (Formation of Diastereomeric Complexes) Injection->Separation Elution Differential Elution / Migration Separation->Elution Detection Detect Separated Enantiomers (UV, MS, etc.) Elution->Detection Data Data Acquisition & Processing Detection->Data Results Calculate Resolution (Rs) & Separation Factor (α) Data->Results

Figure 1: General workflow for a typical chiral separation experiment.

Enantioseparation_Factors cluster_selector Chiral Selector Properties cluster_conditions System Conditions cluster_analyte Analyte Properties Resolution Enantiomeric Resolution (Rs) SelectorType Type of Selector (e.g., this compound, Cyclodextrin) SelectorType->Resolution SelectorConc Concentration SelectorConc->Resolution MobilePhase Mobile Phase / Background Electrolyte pH & Composition MobilePhase->Resolution Temperature Temperature Temperature->Resolution FlowRate Flow Rate / Voltage FlowRate->Resolution AnalyteStructure Analyte Structure & Functional Groups AnalyteStructure->Resolution

Figure 2: Key factors influencing enantiomeric resolution in chiral separations.

Conclusion

This compound and its derivatives have demonstrated their utility as effective chiral selectors for specific applications, particularly for amino acids and certain synthetic cannabinoids. The choice of a chiral selector is highly dependent on the analyte's structure and the desired separation performance. While polysaccharide-based and cyclodextrin-based selectors are more broadly applied across a wider range of compounds, this compound-based systems offer a valuable alternative for specific separation challenges. This guide provides a foundation for researchers to compare and select the most appropriate chiral separation strategy for their analytical needs. Further research into novel this compound derivatives and their applications will likely expand their role in the field of enantioselective analysis.

References

Valinamide as a Resolving Agent: An Evaluation of Effectiveness and Comparison with Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient separation of enantiomers is a critical step in the synthesis of stereochemically pure compounds. Chiral resolving agents are instrumental in this process, and the selection of the appropriate agent is paramount for achieving high yields and optical purity. This guide provides a comprehensive evaluation of the effectiveness of valine-based resolving agents, with a specific focus on a readily available derivative, and compares its performance with other established resolving agents.

While direct quantitative data for the use of unmodified L-valinamide as a resolving agent is limited in publicly available literature, a detailed study on PEGylated-(L)-valine offers valuable insights into the efficacy of valine derivatives in chiral resolution. The process of PEGylation enhances the physical properties of the resolving agent, facilitating easier separation, while the inherent chiral recognition capabilities of the parent molecule, in this case, valine, are maintained.

Comparative Performance of Valinamide Derivatives

A key study provides a direct comparison between PEGylated-(L)-valine and PEGylated-(R)-mandelic acid for the resolution of various racemic amines. The data from this study, summarized below, highlights the performance of these agents in terms of yield and enantiomeric excess (% ee).

Racemic AmineResolving AgentYield (%)% ee (1st Cycle)% ee (2nd Cycle)
Phenylalanine methyl esterPEGylated-(L)-valine78-9075-
Phenylalanine methyl esterPEGylated-(R)-mandelic acid78-908587-95
2-Amino-1-butanolPEGylated-(L)-valine78-9072-
2-Amino-1-butanolPEGylated-(R)-mandelic acid78-908087-95
1-PhenylethylaminePEGylated-(L)-valine78-9080-
1-PhenylethylaminePEGylated-(R)-mandelic acid78-908287-95

Table 1: Comparison of the effectiveness of PEGylated-(L)-valine and PEGylated-(R)-mandelic acid in the resolution of racemic amines. The data shows that while both agents provide good yields, PEGylated-(R)-mandelic acid consistently results in a higher enantiomeric excess in the first cycle, which can be further improved with a second resolution cycle.[1]

Experimental Protocols

The following is a detailed methodology for the chiral resolution of racemic amines using a PEGylated valine derivative, which serves as a practical protocol for researchers.

General Procedure for the Resolution of Racemic Amines with PEGylated-(L)-Valine
  • Dissolution: Dissolve the PEGylated-(L)-valine resolving agent in methanol.

  • Addition of Racemic Amine: To the solution from step 1, add the racemic amine.

  • Diastereomeric Salt Formation: Stir the mixture at room temperature for approximately 4 hours.

  • Crystallization: Cool the mixture to 0–5 °C and continue stirring for 1 hour to induce the precipitation of the diastereomeric salt.

  • Isolation: Isolate the precipitate by filtration.

  • Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a strong acid, such as hydrochloric acid, to liberate the resolved amine.[1]

Visualizing the Process and Comparison

To further elucidate the experimental workflow and the comparative aspects of resolving agents, the following diagrams are provided.

G cluster_0 Experimental Workflow: Chiral Resolution A Racemic Mixture (e.g., Amine) B Add Chiral Resolving Agent (e.g., PEGylated-L-valine) A->B C Formation of Diastereomeric Salts B->C D Fractional Crystallization (Separation of Diastereomers) C->D E Isolated Diastereomeric Salt D->E F Liberation of Enantiomer (e.g., Acid Treatment) E->F G Pure Enantiomer F->G

Caption: A generalized workflow for the chiral resolution of a racemic mixture using a chiral resolving agent to form diastereomeric salts, which are then separated.

G cluster_0 Comparison of Resolving Agents cluster_1 Performance Metrics This compound PEGylated-L-valine Comparison vs. This compound->Comparison V_Yield Good Yields (78-90%) This compound->V_Yield Yield V_EE Good % ee (72-80%) This compound->V_EE Optical Purity MandelicAcid PEGylated-R-mandelic acid M_Yield Good Yields (78-90%) MandelicAcid->M_Yield Yield M_EE Higher % ee (80-85%) MandelicAcid->M_EE Optical Purity Comparison->MandelicAcid M_EE2 Further Improvement with 2nd Cycle (87-95%) M_EE->M_EE2

Caption: A comparative overview of PEGylated-L-valine and PEGylated-R-mandelic acid as resolving agents, highlighting their performance in terms of yield and enantiomeric excess.

Concluding Remarks

References

Quantitative Analysis of Valinamide in a Reaction Mixture: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Valinamide in a reaction mixture is crucial for determining reaction yield, purity, and for subsequent pharmacological studies. This guide provides a comprehensive comparison of various analytical techniques suitable for this purpose, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Comparison of Quantitative Performance

The selection of an appropriate analytical method depends on several factors, including the required sensitivity, selectivity, accuracy, and the nature of the sample matrix. The following table summarizes the quantitative performance of the discussed methods. It is important to note that while data for this compound is prioritized, in its absence, data for structurally similar amino acid amides or cyclic peptides is used to provide a comparative perspective.

MethodLinearity (r²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (% Recovery)Precision (% RSD)Notes
HPLC-UV >0.999~0.1 - 1 µg/mL~0.5 - 5 µg/mL98 - 102%< 2%Requires derivatization for enhanced sensitivity as this compound lacks a strong chromophore. Data is analogous to other amino acid amides.
LC-MS/MS >0.99~1 - 50 ng/mL~5 - 100 ng/mL95 - 105%< 15%Offers high selectivity and sensitivity, ideal for complex reaction mixtures.
GC-MS >0.99~0.03 µg/L~0.1 µg/L90 - 110%< 15%Requires derivatization to increase volatility. Data is analogous to other small amides.[1]
qNMR Not Applicable~0.1 - 1 mM~0.5 - 5 mM98 - 102%< 2%Absolute quantification without the need for a specific this compound reference standard.[2][3][4]

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific reaction mixtures.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound, often requiring derivatization to enhance its UV absorbance.

1. Sample Preparation and Derivatization (using OPA/FMOC):

  • Reagents: o-Phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC), borate (B1201080) buffer, derivatization diluent.

  • Procedure:

    • Accurately weigh and dissolve a portion of the reaction mixture in a suitable solvent (e.g., methanol/water).

    • Perform a liquid-liquid or solid-phase extraction if significant interfering compounds are present.

    • To an aliquot of the sample, add the OPA reagent for derivatization of the primary amine, followed by the FMOC reagent for the secondary amine (if present after reaction).

    • Allow the reaction to proceed for a specified time before injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 20 mM sodium phosphate (B84403) buffer, pH 7.0) and Solvent B (e.g., acetonitrile (B52724)/methanol/water mixture).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the absorption maximum of the derivatized this compound (typically around 254 nm or 330 nm).

  • Quantification: Based on a calibration curve prepared with derivatized this compound standards of known concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity, making it ideal for quantifying low levels of this compound in complex matrices without the need for derivatization.

1. Sample Preparation:

  • Procedure:

    • Dilute the reaction mixture with a suitable solvent (e.g., acetonitrile/water).

    • Centrifuge or filter the sample to remove any particulate matter.

    • An internal standard (e.g., a stable isotope-labeled this compound) should be added for accurate quantification.

2. LC-MS/MS Conditions:

  • LC System:

    • Column: C18 or HILIC column.

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometer:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification: Based on the ratio of the peak area of this compound to that of the internal standard, plotted against a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary.

1. Sample Preparation and Derivatization (Silylation):

  • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), pyridine (B92270) or acetonitrile as a solvent.

  • Procedure:

    • Evaporate a known volume of the reaction mixture to dryness under a stream of nitrogen.

    • Add the silylating agent and solvent to the dried residue.

    • Heat the mixture (e.g., at 60-100°C) for a specified time to ensure complete derivatization.

2. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 - 280°C.

  • Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 70°C) and ramping up to a high temperature (e.g., 300°C).

  • Mass Spectrometer:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound.

  • Quantification: Based on a calibration curve prepared with derivatized this compound standards.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the absolute quantification of a substance in a sample without the need for an identical reference standard.

1. Sample Preparation:

  • Procedure:

    • Accurately weigh a known amount of the reaction mixture.

    • Dissolve the sample in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).

    • Add a known amount of an internal standard with a certified purity. The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the reaction mixture.

2. NMR Acquisition Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Pulse Sequence: A simple 90° pulse sequence.

  • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 of the signals of interest) is crucial for accurate quantification.

  • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (S/N > 250 for <1% integration error).[5]

3. Data Processing and Quantification:

  • Processing: Apply appropriate phasing and baseline correction to the spectrum.

  • Integration: Carefully integrate the non-overlapping signals of this compound and the internal standard.

  • Calculation: The concentration of this compound is calculated using the following formula:

    C_this compound = (I_this compound / N_this compound) * (N_IS / I_IS) * (M_IS / M_this compound) * (W_IS / W_sample) * P_IS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • W = Weight

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizing the Workflow and Decision-Making Process

The following diagrams, generated using Graphviz, illustrate the general workflow for quantitative analysis and a decision-making tree for selecting the most appropriate analytical method.

Quantitative_Analysis_Workflow General Workflow for Quantitative Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Sampling Representative Sampling of Reaction Mixture Dilution Dilution/Extraction Sampling->Dilution Derivatization Derivatization (if required) Dilution->Derivatization HPLC-UV, GC-MS InternalStandard Addition of Internal Standard Dilution->InternalStandard LC-MS, qNMR Chromatography Chromatographic Separation (HPLC, GC) Derivatization->Chromatography InternalStandard->Chromatography Detection Detection (UV, MS, NMR) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Validation Method Validation Quantification->Validation

General workflow for quantitative analysis.

Method_Selection_Tree Decision Tree for Analytical Method Selection Start Start: Need to quantify this compound ComplexMatrix Is the reaction mixture complex? Start->ComplexMatrix LowConcentration Is the expected concentration low? ComplexMatrix->LowConcentration Yes RoutineAnalysis Is it for routine QC analysis? ComplexMatrix->RoutineAnalysis No HighAccuracy Is absolute quantification without a specific standard required? LowConcentration->HighAccuracy No LCMS LC-MS/MS LowConcentration->LCMS Yes HPLC HPLC-UV (with derivatization) HighAccuracy->HPLC No qNMR qNMR HighAccuracy->qNMR Yes RoutineAnalysis->HPLC Yes GCMS GC-MS (with derivatization) RoutineAnalysis->GCMS Alternative

Decision tree for analytical method selection.

References

A Comparative Guide to Validating Synthesized Valinamide Derivatives using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry and drug discovery for the structural elucidation of synthesized molecules. This guide provides a comparative analysis of ¹H and ¹³C NMR data for a series of N-acyl Valinamide derivatives, offering a practical reference for validating their successful synthesis and purity. By comparing the chemical shifts (δ) and coupling constants (J) of key nuclei, researchers can confidently confirm the identity and structural integrity of their target compounds.

Principles of NMR-Based Structure Validation

The chemical environment of each proton and carbon atom in a molecule influences its resonance frequency in a magnetic field. This results in a unique NMR spectrum that serves as a molecular fingerprint. In the context of this compound derivatives, the formation of the amide bond between valine and an acyl group leads to predictable changes in the NMR spectra. Key diagnostic signals include:

  • The α-proton (Hα) of the valine residue: Acylation of the amino group typically causes a downfield shift of the Hα signal.

  • The amide proton (NH): The appearance of a signal for the amide proton, often a doublet, is a clear indicator of amide bond formation.

  • The carbonyl carbons (C=O): Both the amide and ester/acid carbonyl carbons will have characteristic chemical shifts in the ¹³C NMR spectrum.

  • Signals from the N-acyl group: The appearance of new signals corresponding to the protons and carbons of the introduced acyl moiety provides further confirmation of the successful reaction.

Comparative NMR Data for N-Acyl this compound Derivatives

Table 1: ¹H NMR Spectroscopic Data for N-Acyl this compound Derivatives

Proton Assignment N-acetyl-L-valine (DMSO-d₆) [1]N-benzoyl-DL-valine (CDCl₃) N-(4-methylbenzoyl)-L-valine methyl ester (CDCl₃)
NH 8.00 (d, J=8.5 Hz)6.72 (d, J=8.5 Hz)6.66 (d, J=8.7 Hz)
4.13 (dd, J=8.5, 4.7 Hz)4.81 (dd, J=8.5, 4.7 Hz)4.78 (dd, J=8.7, 5.0 Hz)
2.03 (m)2.35 (m)2.27 (dh, J=6.9, 5.0 Hz)
Hγ (CH₃) 0.88 (d, J=6.8 Hz)1.05 (d, J=6.8 Hz)1.01 (d, J=6.9 Hz)
Hγ' (CH₃) 0.88 (d, J=6.8 Hz)1.03 (d, J=6.8 Hz)0.99 (d, J=6.9 Hz)
Acyl-CH₃ 1.88 (s)-2.40 (s)
Aromatic-H -7.45-7.81 (m)7.24 (d, J=8.4 Hz), 7.72 (d, J=8.4 Hz)
OCH₃ --3.77 (s)

Table 2: ¹³C NMR Spectroscopic Data for N-Acyl this compound Derivatives

Carbon Assignment N-acetyl-L-valine (DMSO-d₆) [1]N-(4-methylbenzoyl)-L-valine methyl ester (CDCl₃)
Amide C=O 169.47167.4
Carboxyl C=O 173.12172.9
57.0957.5
29.6731.8
Cγ (CH₃) 19.0619.1
Cγ' (CH₃) 17.9518.1
Acyl-CH₃ 22.2321.6
Aromatic-C -127.2, 129.4, 131.4, 142.3
OCH₃ -52.4

Experimental Workflow for Structure Validation

The following diagram illustrates a typical workflow for the synthesis and subsequent NMR-based structural validation of a this compound derivative.

G cluster_synthesis Synthesis cluster_nmr NMR Analysis cluster_validation Structure Validation S1 Valine or Valine Ester S3 Reaction S1->S3 S2 Acylating Agent (e.g., Acyl Chloride) S2->S3 S4 Work-up and Purification S3->S4 N1 Sample Preparation (Dissolution in Deuterated Solvent) S4->N1 Purified Product N2 1D NMR Acquisition (¹H, ¹³C) N1->N2 N3 2D NMR Acquisition (COSY, HSQC, HMBC) - Optional N2->N3 N4 Data Processing and Analysis N3->N4 V1 Compare Experimental Data with Expected Shifts N4->V1 V4 Structure Confirmed V1->V4 V2 Analyze Coupling Constants and Multiplicities V2->V4 V3 Confirm Presence of All Expected Signals V3->V4

References

Safety Operating Guide

Navigating the Safe Disposal of Valinamide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development, the proper management and disposal of laboratory chemicals like Valinamide are paramount for ensuring a safe and compliant work environment. While specific disposal protocols for every chemical are not always readily available, a comprehensive understanding of its properties and adherence to general best practices for chemical waste management can provide a clear path forward. This guide offers essential safety information and a step-by-step approach to the responsible disposal of this compound, grounded in established laboratory safety principles.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures for this compound, it is crucial to handle the compound with care, recognizing its potential hazards. Although L-Valinamide hydrochloride is not classified as hazardous under OSHA's 2012 Hazard Communication Standard, some data suggests it may cause allergic skin reactions, serious eye irritation, and is suspected of damaging fertility[1][2]. Therefore, all personnel should be well-versed in the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat to prevent skin and eye contact[1].

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling any dust or aerosols[1].

  • Spill Management: In the event of a spill, avoid creating dust. Carefully sweep the solid material into a designated and properly labeled waste container. Subsequently, clean the spill area with a damp cloth to ensure all residue is removed[3].

Step-by-Step Disposal Protocol for this compound

The disposal of this compound should always be conducted in strict accordance with institutional guidelines and local, state, and federal regulations[1][4]. The following procedural guide, based on general best practices for laboratory chemical waste, provides a framework for its responsible disposal.

  • Waste Identification and Collection:

    • Collect all this compound waste in a clearly labeled, sealed, and chemically compatible container[5].

    • The label should prominently display "Hazardous Waste" (or as required by your institution) and the full chemical name: "this compound"[6].

    • Do not mix this compound waste with other chemical waste streams unless their compatibility has been definitively confirmed to prevent unintended reactions[5][7].

  • Storage of Chemical Waste:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) that is close to the point of generation and under the direct supervision of laboratory personnel[7][8].

    • The SAA should be clearly marked with hazardous waste signage and allow for the segregation of incompatible waste types[5][8].

    • Ensure the storage area is well-ventilated[8].

  • Disposal of Empty Containers:

    • Thoroughly empty any containers that held this compound.

    • The first rinse of the container should be collected and disposed of as hazardous chemical waste[5].

    • Subsequent rinses of empty containers from acutely hazardous "P-list" chemicals must be triple rinsed with a suitable solvent, with all rinsate collected as hazardous waste[9]. While this compound is not explicitly on this list, adopting this best practice is recommended.

    • After thorough rinsing and air-drying, the labels on the container must be completely removed or defaced before the container is discarded as regular solid waste or recycled, according to your institution's policies[5][6].

  • Arranging for Final Disposal:

    • Once the waste container is full, or in accordance with your institution's time limits for waste accumulation, arrange for a pickup from your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[5][8].

    • Never dispose of this compound down the drain or in the regular trash[5][10]. Drain disposal is only permissible for small quantities of specific, low-toxicity, water-soluble compounds with a neutral pH, and this compound does not meet these criteria for safe drain disposal[10].

Summary of this compound Safety and Disposal Data

For quick reference, the following table summarizes the key safety and disposal information for this compound.

ParameterInformationSource
Hazard Classification Not considered hazardous by OSHA (29 CFR 1910.1200) for L-Valinamide hydrochloride. However, may cause allergic skin reaction, serious eye irritation, and suspected of damaging fertility.[1][2]
Personal Protective Equipment Chemical-resistant gloves, safety goggles, laboratory coat.[1]
Handling Precautions Use in a well-ventilated area or fume hood. Avoid dust formation.[1]
Spill Cleanup Sweep up solid material into a suitable container for disposal. Avoid generating dust.[1][3]
Solid Waste Disposal Collect in a labeled, sealed, compatible container for hazardous waste.[5][6]
Liquid Waste (Rinsate) Collect the first rinse of empty containers as hazardous waste.[5]
Drain Disposal Not recommended.[5][10]
Trash Disposal Not recommended.[5][10]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Valinamide_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_empty_containers Empty Container Management start This compound Waste Generated (Solid or Contaminated Materials) collect_waste Collect in a Labeled, Sealed, Compatible Container start->collect_waste store_waste Store in Designated Satellite Accumulation Area (SAA) collect_waste->store_waste ehs_pickup Arrange for Pickup by EHS or Licensed Waste Contractor store_waste->ehs_pickup end Proper Disposal ehs_pickup->end empty_container Empty this compound Container rinse_container Triple Rinse Container empty_container->rinse_container collect_rinsate Collect Rinsate as Hazardous Waste rinse_container->collect_rinsate dispose_container Deface Label and Dispose of Clean Container rinse_container->dispose_container collect_rinsate->collect_waste

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Valinamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Valinamide, treating it with caution due to conflicting hazard information. While some sources classify L-Valinamide hydrochloride as non-hazardous, other globally recognized systems indicate potential risks, including skin and eye irritation, and suspected reproductive toxicity.[1][2] Adherence to the following procedures will minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound in powdered form.

PPE ComponentSpecificationRationale
Gloves Nitrile, powder-freeProtects against skin contact and potential allergic reactions.[1] Powder-free gloves prevent the powder from adhering to the gloves and becoming airborne.
Eye Protection Chemical safety gogglesProvides a seal around the eyes to protect against airborne powder and potential splashes.
Respiratory Protection N95 or higher-rated dust maskRecommended when weighing or transferring powder to prevent inhalation of airborne particles.
Body Protection Long-sleeved lab coatProtects skin and personal clothing from contamination.

Operational Plan: Step-by-Step Handling Procedures

1. Pre-Operational Checks:

  • Designated Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to contain any airborne particles.[3]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for handling solid organic compounds.

2. Weighing and Handling:

  • Tare Weighing Method: To minimize the generation of dust, use the tare (or "weigh-by-difference") method.

    • Place a sealed container with the approximate amount of this compound needed on the analytical balance and tare it.

    • Inside the fume hood, carefully transfer the desired amount of powder from the stock container to a secondary, sealable container (e.g., a vial or flask).

    • Seal the secondary container and re-weigh it on the tared balance to determine the exact weight of the transferred this compound.

  • Avoid Inhalation: Always handle the powder in a well-ventilated area to avoid inhaling any dust.

  • Prevent Contact: Avoid direct contact with the skin and eyes by wearing the appropriate PPE.[4]

3. Post-Operational Procedures:

  • Decontamination of Equipment:

    • Glassware and Tools: Thoroughly clean all glassware and reusable tools (e.g., spatulas) that have come into contact with this compound. The most common and effective method is to wash them with soap and water.[5]

    • Work Surfaces: Wipe down the work surfaces within the fume hood or designated area with a damp cloth or paper towel to remove any residual powder. Dispose of the cleaning materials as contaminated waste.[5]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.

Disposal Plan

Due to the potential for skin sensitization, eye irritation, and suspected reproductive toxicity, all this compound waste and contaminated materials must be disposed of as hazardous chemical waste.[1][3]

1. Waste Segregation and Collection:

  • Solid Waste: Place all solid this compound waste, including contaminated weighing paper, gloves, and disposable lab coats, into a clearly labeled, sealed, and chemically resistant waste container.

  • Liquid Waste: If this compound is dissolved in a solvent, collect the solution in a separate, sealed, and labeled liquid waste container. Do not pour down the drain.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Skin Irritant," "Eye Irritant," "Reproductive Toxin").

2. Storage and Disposal:

  • Storage: Store the sealed waste containers in a designated, secondary containment area away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[6] Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep1 Don Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) prep2 Prepare Designated Work Area (Fume Hood/Ventilated Enclosure) prep1->prep2 prep3 Assemble Materials and Spill Kit prep2->prep3 handling1 Weigh this compound (Tare Method) prep3->handling1 handling2 Perform Experiment handling1->handling2 cleanup1 Decontaminate Equipment (Soap and Water) handling2->cleanup1 cleanup2 Clean Work Surfaces cleanup1->cleanup2 disposal1 Segregate and Label Waste (Solid and Liquid) cleanup2->disposal1 disposal2 Store in Secondary Containment disposal1->disposal2 disposal3 Arrange for EHS Pickup disposal2->disposal3

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Valinamide
Reactant of Route 2
Valinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.